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  • Product: 5-Methoxy-3-methylpicolinic acid
  • CAS: 1256789-42-0

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Foundational

5-Methoxy-3-methylpicolinic acid CAS number 1256789-42-0

An In-depth Technical Guide to 5-Methoxy-3-methylpicolinic Acid: Synthesis, Characterization, and Therapeutic Potential Foreword: Navigating the Frontier of a Novel Scaffold As researchers and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methoxy-3-methylpicolinic Acid: Synthesis, Characterization, and Therapeutic Potential

Foreword: Navigating the Frontier of a Novel Scaffold

As researchers and drug development professionals, we often encounter compounds that, while structurally intriguing, lack an extensive body of published literature. 5-Methoxy-3-methylpicolinic acid (CAS No. 1256789-42-0) represents one such molecule. While commercially available as a building block, dedicated research detailing its synthesis, biological activity, and applications remains sparse.[1][2][3][4]

This guide is structured to address this knowledge gap. By leveraging established principles of medicinal chemistry and drawing parallels from the rich pharmacology of related picolinic acid derivatives, we provide a comprehensive technical framework for researchers. This document moves beyond a simple data sheet, offering reasoned hypotheses, detailed experimental protocols, and the strategic insights required to unlock the potential of this novel compound. Our approach is grounded in the understanding that the picolinic acid moiety is a "privileged scaffold"—a core structure known to interact with a wide array of biological targets, serving as the foundation for numerous therapeutic agents.[5][6] This guide, therefore, serves as both a foundational reference for 5-Methoxy-3-methylpicolinic acid and a strategic manual for its exploration in drug discovery.

Physicochemical and Structural Properties

The foundational step in evaluating any new chemical entity is a thorough understanding of its physicochemical properties. These parameters govern solubility, membrane permeability, and metabolic stability, thereby influencing both synthetic handling and pharmacokinetic behavior. The properties for 5-Methoxy-3-methylpicolinic acid are summarized below.

PropertyValueSource
CAS Number 1256789-42-0[1][2]
Molecular Formula C₈H₉NO₃[1][2][7]
Molecular Weight 167.16 g/mol [1][2][7]
Synonym 5-methoxy-3-methyl-pyridine-2-carboxylic acid[2]
Topological Polar Surface Area (TPSA) 59.42 Ų[2][7]
Predicted LogP 1.0968[2][7]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 2[2]

Note: Purity is typically reported as ≥95% by commercial suppliers.[1][2]

Proposed Synthetic Pathway and Methodology

Proposed Synthesis Workflow

The following diagram outlines a logical and efficient two-step synthetic pathway.

G cluster_0 Step 1: Selective Oxidation cluster_1 Step 2: Cyanation & Hydrolysis cluster_2 Starting Material & Final Product A 2,5-Lutidine B 2,5-Lutidine N-oxide A->B m-CPBA DCM, 0°C to RT C 2-Cyano-5-methoxy-3-methylpyridine B->C 1. TMSCN, Et3N 2. MeI, NaH, DMF D 5-Methoxy-3-methylpicolinic acid C->D Acid or Base Hydrolysis (e.g., 6M HCl, reflux) End End Product: 5-Methoxy-3-methylpicolinic acid Start Start: 3,5-Lutidine

Caption: Proposed two-step synthesis of 5-Methoxy-3-methylpicolinic acid.

Detailed Experimental Protocol

This protocol is a predictive methodology. Researchers should perform initial reactions on a small scale to optimize conditions such as temperature, reaction time, and stoichiometry.

Step 1: Synthesis of 3,5-Lutidine N-oxide

  • Reaction Setup: To a stirred solution of 3,5-lutidine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask cooled to 0°C, add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 30 minutes.

    • Causality: The use of DCM as a solvent provides good solubility for both the reactant and reagent while being relatively inert. The reaction is initiated at 0°C to control the initial exotherm of the oxidation.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) with a mobile phase such as 10% Methanol in DCM.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Trustworthiness: The bicarbonate wash is critical to neutralize the m-chlorobenzoic acid byproduct, facilitating its removal from the organic phase. This ensures the purity of the isolated N-oxide intermediate.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify via column chromatography on silica gel.

Step 2: Cyanation, Methylation, and Hydrolysis

  • Cyanation/Methylation: This is a conceptual pathway based on similar transformations. A more direct route may involve starting from a pre-functionalized pyridine ring. For a hypothetical route:

    • Dissolve the crude 3,5-Lutidine N-oxide (1.0 eq) in a suitable solvent like acetonitrile. Add trimethylsilyl cyanide (TMSCN, 1.2 eq) and triethylamine (Et₃N, 1.5 eq). Stir at room temperature until the N-oxide is consumed.

    • The resulting intermediate would then require functionalization to introduce the methoxy group, a non-trivial step. A more plausible starting point, if available, would be a pre-substituted pyridine like 5-bromo-3-methylpicolinonitrile.

  • Alternative Plausible Route (from a different precursor): A more practical synthesis would likely start from a precursor like Methyl 6-chloro-3-methylpicolinate.[7]

    • Methoxylation: React Methyl 6-chloro-3-methylpicolinate with sodium methoxide in methanol under reflux.

    • Hydrolysis: Hydrolyze the resulting methyl ester using aqueous lithium hydroxide (LiOH) or hydrochloric acid to yield the final product.

  • Hydrolysis (General Protocol): To the nitrile or ester precursor (1.0 eq), add 6M aqueous HCl (excess) and heat the mixture to reflux (approx. 100-110°C) for 6-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Adjust the pH to ~3-4 with a base (e.g., NaOH) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield 5-Methoxy-3-methylpicolinic acid.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Characterization Workflow Diagram

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Secondary Characterization Synth Synthesized Crude Product Purify Column Chromatography / Recrystallization Synth->Purify Pure Purified Compound Purify->Pure LCMS LC-MS Analysis Pure->LCMS Identity Check NMR ¹H and ¹³C NMR Pure->NMR Structural Elucidation HPLC HPLC Analysis LCMS->HPLC Purity Check NMR->HPLC Final Characterized Compound >95% Purity HPLC->Final

Caption: Standard workflow for the analytical characterization of a novel compound.

Standard Operating Protocols

Protocol 1: LC-MS for Molecular Weight Confirmation

  • System: HPLC coupled to a mass spectrometer (e.g., Agilent Triple Quad).[8]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan for the [M+H]⁺ ion.

  • Expected Result: A prominent peak at m/z = 168.17, corresponding to the protonated molecule.

Protocol 2: HPLC for Purity Assessment

  • System: Standard HPLC with a UV detector.[9][10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]

  • Mobile Phase: Isocratic or gradient mixture of phosphate buffer (pH ~3) and acetonitrile.[9][10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a suitable wavelength (e.g., 220 nm or 265 nm). A UV spectrum scan should be performed to determine the optimal wavelength.[10]

  • Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area.

Protocol 3: NMR for Structural Confirmation

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Expect signals corresponding to the aromatic protons on the pyridine ring, the methoxy group protons (-OCH₃), and the methyl group protons (-CH₃). The chemical shifts and coupling patterns will confirm the substitution pattern.

  • ¹³C NMR: Expect 8 distinct carbon signals, confirming the molecular formula C₈H₉NO₃. The chemical shifts will be characteristic of the carboxylic acid carbon, the aromatic carbons, the methoxy carbon, and the methyl carbon.

Potential Biological Activity and Therapeutic Applications

The picolinic acid scaffold is a cornerstone in medicinal chemistry, with derivatives showing a remarkable breadth of biological activities.[5][11][12] This structural motif is often involved in chelating metal ions, a property crucial for inhibiting metalloenzymes, or it can serve as a rigid scaffold to orient functional groups for optimal interaction with enzyme active sites or receptors.[6][12]

Established Activities of Picolinic Acid Derivatives
  • Anticancer Activity: Picolinamide derivatives have been developed as anticancer agents that target key processes in cancer progression like cell proliferation and angiogenesis.[5]

  • Enzyme Inhibition: This class of compounds has produced potent inhibitors for various enzymes. For example, derivatives have been identified as inhibitors of 11β-Hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[5] Others act as inhibitors of metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance.[12]

  • Anticonvulsant Activity: Researchers have synthesized and tested picolinic acid derivatives that have shown potent anticonvulsant effects with low neurotoxicity in preclinical models.[13]

  • Anti-parasitic and Antibacterial Activity: Ongoing medicinal chemistry efforts have focused on developing picolinic acid derivatives as inhibitors of multiple parasites.[14] The natural product fusaric acid, a picolinic acid derivative, exhibits antibiotic properties.[11]

Hypothesized Role of 5-Methoxy and 3-Methyl Substituents

The specific substituents on 5-Methoxy-3-methylpicolinic acid likely modulate its biological profile compared to the parent picolinic acid:

  • 3-Methyl Group: This group can provide a steric interaction with a target protein, potentially enhancing binding affinity or selectivity. It also increases lipophilicity, which may improve cell membrane permeability.

  • 5-Methoxy Group: The methoxy group is an electron-donating group that can influence the electronics of the pyridine ring. It is also a potential hydrogen bond acceptor. These properties can be critical for target recognition and binding. Furthermore, the methoxy group can be a site for metabolism (O-demethylation), which is an important consideration in drug design.

Example Target Pathway: Metallo-β-Lactamase (MBL) Inhibition

The picolinic acid core is an effective zinc-chelating moiety, making it an ideal starting point for designing inhibitors of zinc-dependent enzymes like MBLs.

G cluster_0 Mechanism of Action cluster_1 Cellular Consequence PA 5-Methoxy-3-methylpicolinic acid MBL MBL Active Site (contains Zn²⁺ ions) PA->MBL Chelates Zinc (Zn²⁺) Complex PA-Zn²⁺-MBL Complex (Inactive Enzyme) MBL->Complex NoEffect Antibiotic Hydrolyzed (Cell Survival) MBL->NoEffect Enables Effect Antibiotic Active (Cell Death) Complex->Effect Prevents Hydrolysis Antibiotic β-Lactam Antibiotic Bacteria Resistant Bacterium Antibiotic->Bacteria Bacteria->NoEffect Bacteria->Effect

Caption: Inhibition of Metallo-β-Lactamase (MBL) by a picolinic acid derivative.

Protocol: Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol provides a robust method to screen 5-Methoxy-3-methylpicolinic acid for its ability to inhibit MBLs, a key mechanism of antibiotic resistance.[12]

  • Materials:

    • Purified MBL enzyme (e.g., NDM-1).

    • Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnSO₄.

    • Substrate: 100 µM CENTA or Nitrocefin solution in assay buffer.

    • Test Compound: Stock solution of 5-Methoxy-3-methylpicolinic acid in DMSO, with serial dilutions in assay buffer.

    • 96-well UV-transparent microplates.

    • Microplate reader.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the test compound dilutions to respective wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.

    • Add 85 µL of the MBL enzyme solution (at a pre-determined optimal concentration) to each well except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

      • Causality: This pre-incubation step is crucial for inhibitors that may have a slow on-rate, ensuring that an equilibrium between the enzyme and inhibitor is reached before starting the reaction.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

  • Measurement and Data Analysis:

    • Immediately monitor the increase in absorbance at the appropriate wavelength (405 nm for CENTA, 486 nm for nitrocefin) over 10-20 minutes.

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

      • Trustworthiness: This quantitative analysis provides a reliable metric of inhibitor potency, which is essential for structure-activity relationship (SAR) studies and lead optimization.

Conclusion and Future Directions

5-Methoxy-3-methylpicolinic acid stands as a promising, yet underexplored, chemical entity. While direct experimental data is limited, its structural relationship to a vast family of pharmacologically active picolinic acids provides a strong rationale for its investigation. This guide has established a comprehensive framework for its synthesis, characterization, and initial biological evaluation.

Future research should focus on executing the proposed synthetic routes to produce sufficient quantities for screening. The biological assays outlined, particularly those related to enzyme inhibition and anticancer activity, represent logical first steps. The insights gained from these initial studies will be invaluable in determining whether 5-Methoxy-3-methylpicolinic acid or its future derivatives can be developed into novel therapeutic agents.

References

  • The Ascendancy of Picolinamide Derivatives: A Technical Guide to Their Discovery, History, and Applic
  • 5-methoxy-3-methylpicolinic acid | 1256789-42-0 - MOLBASE Encyclopedia. MOLBASE.
  • Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
  • A Comparative Performance Analysis of 6-Hydroxypicolinic Acid and Other Picolinic Acid Deriv
  • Development of Picolinic Acid-derived Anti-Parasitics and Methods for the Synthesis of Ring-Fused Quinazolin- and Quinolin-ones. UW-Madison Libraries.
  • 1256789-42-0 | 5-Methoxy-3-methylpicolinic acid. Moldb.
  • 1256789-42-0 | 5-Methoxy-3-methylpicolinic acid. ChemScene.
  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Aimin Liu.
  • New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. PubMed.
  • 1256789-42-0 | 5-Methoxy-3-methylpicolinic acid. BLD Pharm.
  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatiz
  • Picolinic Acid | SIELC Technologies. SIELC Technologies.
  • 5-METHOXY-3-METHYLPICOLINIC ACID | CAS#:1256789-42-0. Chemsrc.

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Exploratory

5-Methoxy-3-methylpicolinic acid solubility and stability data

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Methoxy-3-methylpicolinic Acid: Solubility and Stability Authored by a Senior Application Scientist This guide provides a comprehensive technical ov...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Methoxy-3-methylpicolinic Acid: Solubility and Stability

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 5-Methoxy-3-methylpicolinic acid (CAS No. 1256789-42-0), a substituted pyridine carboxylic acid derivative of interest in pharmaceutical and chemical research. While specific experimental data for this compound is not extensively published, this document synthesizes foundational chemical principles, data from the parent compound picolinic acid, and established pharmaceutical testing methodologies to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction to 5-Methoxy-3-methylpicolinic acid

5-Methoxy-3-methylpicolinic acid is a heterocyclic aromatic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a methoxy group, and a methyl group on the pyridine ring, dictates its physicochemical properties and potential applications. Understanding its solubility and stability is paramount for its effective use in research and development, particularly in areas such as formulation development, process chemistry, and regulatory submissions.

Table 1: Physicochemical Properties of 5-Methoxy-3-methylpicolinic acid

PropertyValueSource(s)
CAS Number1256789-42-0[1][2][3]
Molecular FormulaC₈H₉NO₃[1][4]
Molecular Weight167.16[1][4]
Purity (Typical)≥95%[1][3][4]
Storage4°C[1]

Solubility Profile: Theoretical Considerations and Experimental Design

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. While explicit solubility data for 5-Methoxy-3-methylpicolinic acid is not widely available in peer-reviewed literature, we can infer its likely behavior based on the well-characterized parent compound, picolinic acid, and the influence of its substituents.

Surrogate Data: Solubility of Picolinic Acid

Picolinic acid (2-pyridinecarboxylic acid) serves as an excellent structural surrogate. Recent studies have thoroughly characterized its solubility in various polar solvents.[5][6][7] Picolinic acid is very soluble in water, less so in ethanol, and sparingly soluble in acetonitrile.[5][7] This trend is a function of the compound's ability to act as both a hydrogen bond donor (from the carboxylic acid proton) and acceptor (via the pyridine nitrogen and carbonyl oxygen), facilitating strong interactions with protic solvents like water and ethanol.

Table 2: Experimental Solubility of Picolinic Acid (Surrogate Data) at Approximately 293 K (20 °C)

SolventSolubility (g/kg of solvent)Reference(s)
Water~862.5[5][6][7]
Ethanol~57.1[5][6][7]
Acetonitrile~17.0[5][6][7]
Predicted Influence of Substituents on Solubility

The addition of a methyl and a methoxy group to the picolinic acid scaffold is expected to modify its solubility profile:

  • 3-Methyl Group : The nonpolar methyl group will likely increase the lipophilicity of the molecule. This is predicted to decrease its solubility in highly polar solvents like water.

  • 5-Methoxy Group : The methoxy group has a dual character. While the methyl portion is lipophilic, the oxygen atom can act as a hydrogen bond acceptor. This may slightly enhance interactions with protic solvents, but the overall effect will be a balance between increased molecular size and this hydrogen bonding potential.

Given these substitutions, it is reasonable to hypothesize that 5-Methoxy-3-methylpicolinic acid will exhibit lower aqueous solubility than the parent picolinic acid.

Experimental Protocol for Solubility Determination (Gravimetric Method)

To generate empirical data, a robust and straightforward method is the isothermal gravimetric method, as described for picolinic acid.[7][8] This method establishes the equilibrium solubility of a compound in a given solvent at a controlled temperature.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Methoxy-3-methylpicolinic acid to a series of vials. The presence of solid material at the end of the equilibration period is crucial.

    • Add a known mass of the desired solvent (e.g., water, ethanol, acetonitrile, or relevant buffer systems) to each vial.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Allow the slurries to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated. The system reaches equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved solids.

    • Dispense the filtered solution into a pre-weighed vial and record the total mass.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the vial containing the filtered solution. This can be achieved in a drying oven at a temperature that is high enough to remove the solvent but low enough to not cause degradation of the compound.

    • Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dry solute.

  • Calculation:

    • The solubility (S) is calculated as the mass of the dissolved solid divided by the mass of the solvent used.

G Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to vial prep2 Add known mass of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in isothermal shaker bath prep3->equil1 equil2 Equilibrate for 24-72 hours equil1->equil2 analysis1 Withdraw supernatant via syringe filter equil2->analysis1 analysis2 Record mass of saturated solution analysis1->analysis2 analysis3 Evaporate solvent in drying oven analysis2->analysis3 analysis4 Weigh dry solute analysis3->analysis4 calc1 Calculate Solubility (mass solute / mass solvent) analysis4->calc1

Caption: Gravimetric method for solubility determination.

Stability Profile: Forced Degradation and Method Development

Stability testing is a cornerstone of pharmaceutical development, ensuring that a drug substance maintains its quality, safety, and efficacy over time.[9] Forced degradation (or stress testing) is a critical component of this process, designed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[10][11]

Potential Degradation Pathways

As a carboxylic acid, 5-Methoxy-3-methylpicolinic acid is susceptible to specific degradation pathways:

  • Esterification: In the presence of alcohols (often found in formulation excipients like PEG or glycerin), the carboxylic acid can undergo esterification, particularly under acidic conditions or at elevated temperatures. This forms a corresponding ester degradant.

  • Decarboxylation: While generally requiring high heat, decarboxylation (loss of CO₂) is a potential thermal degradation route for some carboxylic acids.

  • Oxidation: The pyridine ring and its substituents may be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

  • Hydrolysis: While the primary functional groups are generally stable to hydrolysis, impurities or complex formulations could introduce hydrolytically labile species.

  • Photodegradation: Aromatic systems like the pyridine ring can be susceptible to degradation upon exposure to UV or visible light.

Protocol for a Forced Degradation Study

A comprehensive forced degradation study should be conducted according to ICH guidelines (specifically Q1A and Q1B) to assess the intrinsic stability of 5-Methoxy-3-methylpicolinic acid.[10] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting impurities.[12]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a solution of 5-Methoxy-3-methylpicolinic acid in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[12]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat the mixture (e.g., at 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).[12] Neutralize the sample with NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Treat under the same temperature and time conditions as acid hydrolysis. Neutralize the sample with HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep the mixture at room temperature or slightly elevated temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-105°C) for several days. Also, heat the stock solution under reflux.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be protected from light.

  • Sample Analysis:

    • All stressed samples, along with an unstressed control, should be analyzed by a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or Mass Spectrometric (MS) detection.[][14]

    • The method must be capable of separating the intact parent compound from all process impurities and degradation products. Peak purity analysis (e.g., using a Diode-Array Detector) is essential to ensure co-elution is not occurring.

G Workflow for Forced Degradation Study cluster_stress Application of Stress Conditions cluster_analysis Analysis and Evaluation start Prepare Stock Solution of API acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxid Oxidation (H₂O₂, RT/Heat) start->oxid thermal Thermal Stress (Dry Heat/Solution) start->thermal photo Photostability (ICH Q1B Light) start->photo analysis Analyze all samples via Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity, Identify Degradants, Establish Mass Balance analysis->evaluation pathway Propose Degradation Pathways evaluation->pathway

Caption: Forced degradation experimental workflow.

Conclusion

While direct, published experimental data on the solubility and stability of 5-Methoxy-3-methylpicolinic acid is limited, a robust scientific framework exists for its characterization. By leveraging surrogate data from the parent picolinic acid molecule, it is predicted that the title compound will exhibit moderate to low solubility in polar solvents. Its stability profile will be dictated by its carboxylic acid functionality, with esterification and oxidation being probable degradation routes. The experimental protocols detailed in this guide provide a clear and scientifically rigorous path for researchers to determine the precise solubility and stability-indicating profile of 5-Methoxy-3-methylpicolinic acid, thereby enabling its confident application in drug development and chemical research.

References

  • MOLBASE. 5-methoxy-3-methylpicolinic acid | 1256789-42-0. [Link]

  • Chemsrc. 5-METHOXY-3-METHYLPICOLINIC ACID | CAS#:1256789-42-0. [Link]

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  • SciSpace. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023). [Link]

  • ResearchGate. (PDF) Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • ChemicalAid. Picolinic acid. [Link]

  • Patel, M. K., et al. (1992). Factors affecting the chemical stability of carboxylic acid drugs in Enhanced Solubility System (ESS) Softgel Formulations Based. Drug Development and Industrial Pharmacy. [Link]

  • Singh, R., & Kumar, R. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • MDPI. Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. [Link]

  • Sterling Pharma Solutions. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Smo Chemical. 5-Methoxy-3-methylpicolinic acid. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Patsnap. Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. [Link]

  • Singh, S., & Kumar, R. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Parameter Generation & Control. Stability Testing for Pharmaceuticals & More. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

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  • NIH. Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. [Link]

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Foundational

An In-Depth Technical Guide to the Potential Biological Activity of 5-Methoxy-3-methylpicolinic Acid: An Investigative Framework

Foreword Picolinic acid and its derivatives represent a scaffold of significant interest in medicinal chemistry, forming the backbone of numerous bioactive molecules.[1] 5-Methoxy-3-methylpicolinic acid (CAS 1256789-42-0...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Picolinic acid and its derivatives represent a scaffold of significant interest in medicinal chemistry, forming the backbone of numerous bioactive molecules.[1] 5-Methoxy-3-methylpicolinic acid (CAS 1256789-42-0) is one such compound, characterized by a pyridine-2-carboxylic acid core with methoxy and methyl substitutions.[2][3] While its physicochemical properties are defined, its specific biological activities and mechanism of action remain largely uncharacterized in publicly available literature.

This guide, therefore, deviates from a declarative summary of known functions. Instead, it serves as an in-depth, technical framework for the research and drug development professional. We will postulate a plausible biological target based on structural and metabolic precedents and outline a rigorous, field-proven scientific workflow to investigate this hypothesis. Our central thesis is to explore the potential for 5-Methoxy-3-methylpicolinic acid to function as a modulator of the G-protein coupled receptor 81 (GPR81), a key metabolic sensor. This document provides the causal logic behind experimental choices, detailed protocols, and the necessary tools to embark on a comprehensive evaluation of this and similar novel chemical entities.

Part 1: The GPR81 Receptor: A Plausible Therapeutic Target

Overview and Physiological Significance

GPR81, also known as Hydroxycarboxylic Acid Receptor 1 (HCA1), was initially an orphan receptor until it was identified as the endogenous receptor for L-lactate.[4] This discovery was pivotal, recasting lactate from a mere metabolic byproduct of glycolysis to a critical signaling molecule (a "lactormone"). GPR81 is primarily expressed in adipose tissue, but significant expression is also found in skeletal muscle, the brain, and notably, in various cancer cells.[5][6]

The physiological functions of GPR81 are centered on metabolic regulation. Its most well-established role is the inhibition of lipolysis in adipocytes.[5][7] Under conditions of high lactate, such as during intense exercise or in the tumor microenvironment, GPR81 activation prevents the breakdown of stored triglycerides into free fatty acids (FFAs). This function positions GPR81 as a potential target for metabolic disorders like dyslipidemia.[7] However, its role is complex; in oncology, lactate-GPR81 signaling is implicated in promoting tumor growth, angiogenesis, and immune evasion, making it a multifaceted target for therapeutic intervention.[8][9][10]

The GPR81 Signaling Cascade

GPR81 is a member of the Gi/o-coupled GPCR family. The binding of an agonist, such as lactate, initiates a conformational change in the receptor, leading to the activation of its associated heterotrimeric G-protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[11][12] The reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates and activates hormone-sensitive lipase (HSL) and other downstream targets.[6][13] The ultimate cellular response in an adipocyte is the suppression of lipolysis.

GPR81_Signaling Ligand Agonist (e.g., Lactate, 5-M-3-MPA) GPR81 GPR81 Receptor Ligand->GPR81 Binds Gi Gαi/o Protein (Inactive) GPR81->Gi Activates Gi_active Gαi-GTP (Active) Gi->Gi_active GDP/GTP Exchange AC Adenylyl Cyclase (AC) Gi_active->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Reduces Activation Lipolysis Lipolysis Inhibition PKA->Lipolysis Leads to

Caption: GPR81 Gi-coupled signaling pathway.

Part 2: An Experimental Framework for Activity Assessment

To ascertain whether 5-Methoxy-3-methylpicolinic acid (referred to hereafter as the 'Test Compound') possesses biological activity at the GPR81 receptor, a tiered, logical workflow is essential. This approach moves from primary, target-specific assays to more complex, functional cellular assays.

Experimental_Workflow start Hypothesis: Test Compound is a GPR81 Agonist primary_assay Primary Assay: GPR81 Activation (cAMP) start->primary_assay secondary_assay Secondary Assay: Functional Response (Lipolysis) primary_assay->secondary_assay If Active data_analysis Data Analysis: EC50/IC50 Determination Structure-Activity Relationship secondary_assay->data_analysis conclusion Conclusion: Confirmation of Biological Activity and Mechanism data_analysis->conclusion

Caption: Tiered workflow for assessing GPR81 agonist activity.
Primary Assay: GPR81 Receptor Activation

Causality: The most direct method to confirm target engagement is to measure the immediate downstream effect of Gi activation: the inhibition of adenylyl cyclase. A competitive cAMP assay in a recombinant cell line overexpressing the human GPR81 receptor provides a clean, high-throughput system to quantify receptor activation with minimal confounding variables.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human GPR81 gene in appropriate media (e.g., F-12 or DMEM with 10% FBS, Pen-Strep, and a selection antibiotic like G418).

  • Cell Plating: Seed the GPR81-expressing cells into a low-volume 384-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of the Test Compound (e.g., from 100 µM to 10 pM) in assay buffer. Include positive controls (L-lactate, 3,5-dihydroxybenzoic acid) and a negative control (vehicle, e.g., 0.1% DMSO).

  • Cell Stimulation: Add the diluted compounds to the cells, along with a fixed concentration of forskolin (e.g., 10 µM). Forskolin directly activates adenylyl cyclase, maximally stimulating cAMP production. An active GPR81 agonist will counteract this effect. Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and perform the HTRF cAMP detection step according to the manufacturer's protocol (e.g., Cisbio cAMP Dynamic 2 kit). This typically involves adding two reagents: a cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP conjugated to an acceptor fluorophore (e.g., d2).

  • Data Acquisition: After a 60-minute incubation at room temperature, read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the 665/620 nm ratio, which is inversely proportional to the amount of cAMP produced. Plot the ratio against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.

Hypothetical Data Summary:

CompoundTargetAssay TypeEC50 (µM)
L-Lactate (Control)GPR81cAMP Inhibition5,500
3,5-DHBA (Control)[14]GPR81cAMP Inhibition150
Test Compound GPR81 cAMP Inhibition TBD
Secondary Assay: Functional Cellular Lipolysis

Causality: A positive result in the primary assay confirms receptor activation but not necessarily a physiologically relevant cellular response. The canonical function of GPR81 activation in adipocytes is the inhibition of lipolysis.[7] Therefore, a lipolysis assay using a relevant cell model, such as differentiated 3T3-L1 adipocytes, serves as a crucial secondary validation. It confirms that the target engagement translates into the expected biological outcome.

Protocol: Adipocyte Lipolysis Assay (Glycerol Release)

  • Cell Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation for 48-72 hours using DMEM supplemented with 10% FBS, isobutylmethylxanthine (IBMX), dexamethasone, and insulin. Maintain in post-differentiation media (DMEM, 10% FBS, insulin) for an additional 5-7 days until lipid droplets are prominent.

  • Assay Preparation: On the day of the assay, wash the differentiated adipocytes twice with warm PBS and incubate in serum-free DMEM with 2% fatty acid-free BSA for 2 hours to establish a basal lipolysis rate.

  • Compound Treatment: Pre-treat the cells for 30 minutes with serial dilutions of the Test Compound or controls.

  • Lipolysis Stimulation: Add a stimulating agent to induce lipolysis. Isoproterenol (a β-adrenergic agonist, 10 µM) is a common choice. Incubate for 2-3 hours at 37°C.

  • Sample Collection: Carefully collect the supernatant (assay medium) from each well.

  • Glycerol Quantification: Measure the concentration of glycerol in the supernatant using a commercially available colorimetric or fluorescent assay kit (e.g., Sigma-Aldrich, MAK117). This reaction typically uses glycerol kinase and glycerol phosphate oxidase to produce a detectable signal.

  • Data Analysis: Normalize the data by subtracting the basal glycerol release (no stimulator) and expressing the results as a percentage of the maximal stimulated lipolysis (isoproterenol alone). Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Hypothetical Data Summary:

CompoundCell TypeAssay TypeIC50 (µM)
GPR81 Agonist 1 (Control)[15]3T3-L1 AdipocytesLipolysis Inhibition0.05
Test Compound 3T3-L1 Adipocytes Lipolysis Inhibition TBD

Part 3: Potential Therapeutic Implications and Future Directions

Should 5-Methoxy-3-methylpicolinic acid be confirmed as a potent and selective GPR81 agonist, it would open several avenues for therapeutic exploration, each with distinct opportunities and challenges.

  • Metabolic Disease: A selective GPR81 agonist that effectively suppresses FFA release from adipose tissue could be a valuable agent for treating dyslipidemia. By lowering plasma FFA levels, such a compound could also improve insulin sensitivity, offering a potential benefit in the management of type 2 diabetes.[16] The key advantage would be to develop an agonist that avoids the off-target effects of other agents like nicotinic acid (which acts on the related GPR109A receptor), namely the characteristic cutaneous flushing.[7]

  • Oncology: The role of GPR81 in cancer is a double-edged sword. Lactate in the tumor microenvironment activates GPR81 on cancer cells, promoting survival, proliferation, and metabolic reprogramming.[8][10][17] It also has paracrine effects, promoting angiogenesis and suppressing the activity of immune cells, thereby facilitating immune escape.[9] While a GPR81 agonist might seem pro-tumorigenic, a selective tool compound like the one hypothesized here would be invaluable for researchers to precisely probe these pathways and better understand the receptor's role in cancer progression. This knowledge is a prerequisite for developing GPR81 antagonists as a potential cancer therapy.

  • Future Challenges: A critical consideration is receptor selectivity and potential for unforeseen effects. Studies with other GPR81 agonists have revealed an unexpected role in regulating blood pressure through the endothelin system in the renal microcirculation.[16] Any new GPR81-targeting compound would require thorough cardiovascular safety profiling. Furthermore, the field currently lacks well-validated GPR81 antagonists.[18] The development of such molecules is a significant research priority to fully dissect GPR81 biology and unlock its therapeutic potential as an inhibitory target.

Conclusion

This guide presents a scientifically rigorous and logically structured framework for the initial investigation into the biological activity of 5-Methoxy-3-methylpicolinic acid. By postulating its action on the GPR81 receptor, we have outlined a clear path from primary, target-based assays to secondary, functional validation. This workflow is designed to provide a definitive answer on whether the compound engages the proposed target and elicits a physiologically relevant response. The detailed protocols and causal reasoning provide researchers and drug development professionals with a self-validating system to assess this and other novel chemical entities, paving the way for a deeper understanding of metabolic signaling and the potential development of new therapeutics.

References

  • The lactate sensor GPR81 regulates glycolysis and tumor growth of breast cancer.
  • The roles of GRP81 as a metabolic sensor and inflammatory mediator. Journal of Cellular Physiology. [Link]

  • Lactate and the GPR81 receptor in metabolic regulation: implications for adipose tissue function and fatty acid utilisation by muscle during exercise. British Journal of Nutrition. [Link]

  • Lactate regulates the GPR81-cAMP signaling pathway, driving metabolic reprogramming in pancreatic cancer. ResearchGate. [Link]

  • The roles of GRP81 as a metabolic sensor and inflammatory mediator. ResearchGate. [Link]

  • Lactate and the GPR81 receptor in metabolic regulation: implications for adipose tissue function and fatty acid utilisation by muscle during exercise. Cambridge Core. [Link]

  • The signaling pathway of GPR81 and its mechanism of action. ResearchGate. [Link]

  • The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon. Pharmacology & Therapeutics. [Link]

  • Cell Surface Lactate Receptor GPR81 Is Crucial for Cancer Cell Survival. Cancer Research. [Link]

  • GPR81-mediated reprogramming of glucose metabolism contributes to the immune landscape in breast cancer. ResearchGate. [Link]

  • Identification of novel GPR81 agonist lead series for target biology evaluation. ResearchGate. [Link]

  • Involvement of the metabolic sensor GPR81 in cardiovascular control. JCI Insight. [Link]

  • Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing. European Journal of Pharmacology. [Link]

  • The Crosstalk between GPR81/IGFBP6 Promotes Breast Cancer Progression by Modulating Lactate Metabolism and Oxidative Stress. International Journal of Molecular Sciences. [Link]

  • 3-OBA Is Not an Antagonist of GPR81. Frontiers in Pharmacology. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-Methoxy-3-methylpicolinic Acid as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals Foreword: Unlocking the Potential of a Versatile Pyridine Scaffold In the landscape of modern medicinal and agrochemical research, the strategic design of m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Pyridine Scaffold

In the landscape of modern medicinal and agrochemical research, the strategic design of molecular frameworks is paramount to achieving desired biological activity and optimizing physicochemical properties. Among the myriad of heterocyclic scaffolds, substituted picolinic acids stand out for their proven utility as versatile building blocks. Their inherent structural features, including a nitrogen atom for hydrogen bonding and a carboxylic acid moiety for diverse chemical transformations, make them ideal starting points for the synthesis of complex molecules. This guide focuses on a particularly valuable, yet underexplored, member of this class: 5-Methoxy-3-methylpicolinic acid .

The strategic placement of the methoxy and methyl groups on the pyridine ring of 5-methoxy-3-methylpicolinic acid offers a unique combination of electronic and steric properties. These substituents can influence the molecule's reactivity, solubility, and interaction with biological targets. This technical guide serves as a comprehensive resource for researchers, providing a deep dive into the synthesis, reactivity, and potential applications of this promising heterocyclic building block. By presenting detailed experimental protocols and exploring its role in the synthesis of advanced intermediates, this document aims to empower scientists to leverage the full potential of 5-methoxy-3-methylpicolinic acid in their drug discovery and development endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a building block is the bedrock of its effective utilization in synthesis. The key physicochemical and computational data for 5-methoxy-3-methylpicolinic acid are summarized below, providing a snapshot of its molecular characteristics.

PropertyValueSource
CAS Number 1256789-42-0
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
IUPAC Name 5-methoxy-3-methylpyridine-2-carboxylic acid
Topological Polar Surface Area (TPSA) 59.42 Ų
logP (calculated) 1.09682
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Rotatable Bonds 2

While detailed, publicly available spectroscopic data for 5-methoxy-3-methylpicolinic acid is limited, analogous structures provide a strong basis for expected spectral features. For instance, the ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the pyridine ring, as well as singlets for the methoxy and methyl groups. Similarly, the ¹³C NMR spectrum would reveal characteristic peaks for the carboxylic acid, the substituted pyridine ring carbons, and the methyl and methoxy carbons. Researchers can often obtain compound-specific spectral data from commercial suppliers upon request.

Synthesis of 5-Methoxy-3-methylpicolinic Acid: A Plausible and Efficient Pathway

Proposed Two-Step Synthesis:

The proposed synthesis commences with a suitable precursor, such as 3,5-lutidine, and proceeds through the formation of the key nitrile intermediate, followed by its hydrolysis to the final carboxylic acid.

G cluster_0 Step 1: Synthesis of the Nitrile Precursor cluster_1 Step 2: Hydrolysis 3,5-Lutidine 3,5-Lutidine Functionalization Functionalization 3,5-Lutidine->Functionalization Multi-step transformation 5-Methoxy-3-methylpicolinonitrile 5-Methoxy-3-methylpicolinonitrile Functionalization->5-Methoxy-3-methylpicolinonitrile Introduction of nitrile and methoxy groups 5-Methoxy-3-methylpicolinic_acid 5-Methoxy-3-methylpicolinic_acid 5-Methoxy-3-methylpicolinonitrile->5-Methoxy-3-methylpicolinic_acid Acid or Base catalyzed hydrolysis

Figure 1: Proposed synthetic workflow for 5-Methoxy-3-methylpicolinic acid.

Detailed Experimental Protocol (Hypothetical, based on analogy):

This protocol is a well-reasoned, hypothetical procedure based on the documented synthesis of 5-chloro-3-methylpicolinic acid from its nitrile precursor and should be optimized for the specific substrate.

Step 1: Synthesis of 5-Methoxy-3-methylpicolinonitrile

The synthesis of the nitrile precursor is a multi-step process that would likely involve the selective functionalization of a starting material like 3,5-lutidine. This could involve steps such as N-oxidation, nitration, and subsequent nucleophilic substitutions to introduce the methoxy and cyano groups.

Step 2: Hydrolysis of 5-Methoxy-3-methylpicolinonitrile to 5-Methoxy-3-methylpicolinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methoxy-3-methylpicolinonitrile (1.0 equivalent) in a suitable solvent such as ethanol.

  • Hydrolysis: Add an aqueous solution of a strong base, such as 5N sodium hydroxide (approximately 3.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 90°C) and maintain for an extended period (e.g., 18 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Dilute the residue with water and carefully adjust the pH to approximately 4 by the slow addition of an acid, such as 5N hydrochloric acid. This will cause the product to precipitate.

    • Collect the solid precipitate by vacuum filtration.

    • The aqueous filtrate can be extracted with an organic solvent like ethyl acetate to recover any dissolved product. The aqueous layer can be further acidified to precipitate more product, which is then extracted.

    • Combine all organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purification: The combined solid product can be dried under high vacuum to afford the final 5-methoxy-3-methylpicolinic acid. The purity can be assessed by analytical techniques such as NMR and LC-MS.

Reactivity and Applications as a Heterocyclic Building Block

The true value of 5-methoxy-3-methylpicolinic acid lies in its utility as a versatile building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Amide Bond Formation: A Gateway to Diverse Derivatives

The carboxylic acid moiety of 5-methoxy-3-methylpicolinic acid is a prime handle for amide bond formation, one of the most fundamental and widely used reactions in medicinal chemistry. This reaction allows for the coupling of the picolinic acid scaffold to a wide array of primary and secondary amines, leading to the generation of large and diverse compound libraries for biological screening.

Foundational

An In-depth Technical Guide to Investigating the Therapeutic Potential of 5-Methoxy-3-methylpicolinic Acid Derivatives

Foreword The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities that can modulate biological pathways with greater specificity and efficacy. Picolinic acid,...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities that can modulate biological pathways with greater specificity and efficacy. Picolinic acid, a metabolite of the amino acid tryptophan, and its derivatives have garnered considerable interest for their diverse biological activities. This guide focuses on a specific, relatively unexplored subclass: 5-Methoxy-3-methylpicolinic acid derivatives. In the absence of extensive direct research on this particular scaffold, this document serves as a technical roadmap for researchers, scientists, and drug development professionals. It outlines a logical, evidence-based approach to identifying and validating potential therapeutic targets for these compounds, drawing upon the known activities of structurally related molecules and established principles of medicinal chemistry.

The Picolinic Acid Scaffold: A Foundation of Diverse Bioactivity

Picolinic acid and its derivatives are a class of heterocyclic compounds that have demonstrated a wide spectrum of biological effects. Their inherent chelating properties, stemming from the nitrogen and carboxylate groups, are believed to contribute to some of their activities, particularly their influence on metal-dependent enzymes. However, the therapeutic potential of picolinic acid derivatives extends far beyond simple chelation.

Known biological activities of various picolinic acid derivatives include:

  • Neurological and CNS Modulation: Certain derivatives have been investigated for their effects on neurotransmitter systems, with some showing promise in the context of neurodegenerative diseases.

  • Metabolic Regulation: There is emerging evidence that some picolinic acid analogs can influence metabolic pathways, including those involved in glucose and lipid metabolism.

  • Anti-inflammatory and Immunomodulatory Effects: The ability of some derivatives to modulate inflammatory responses has been documented, suggesting potential applications in autoimmune disorders and other inflammatory conditions.

The specific substitutions on the picoline ring play a crucial role in determining the biological activity and target specificity of these compounds. The introduction of a methoxy group at the 5-position and a methyl group at the 3-position, as in the case of 5-Methoxy-3-methylpicolinic acid, is anticipated to significantly alter the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.

Postulated Therapeutic Targets for 5-Methoxy-3-methylpicolinic Acid Derivatives

Based on the known activities of structurally analogous compounds and the physicochemical properties imparted by the 5-methoxy and 3-methyl substitutions, we can postulate several potential classes of therapeutic targets for these novel derivatives.

Hydroxycarboxylic Acid Receptors (HCARs)

The hydroxycarboxylic acid receptors, including HCA1 (GPR81), HCA2 (GPR109A), and HCA3 (GPR109B), are a family of G protein-coupled receptors that are activated by endogenous hydroxycarboxylic acids. These receptors are primarily involved in the regulation of metabolic processes, particularly lipid metabolism.

  • Rationale for Investigation: The structural similarity of 5-Methoxy-3-methylpicolinic acid to known HCAR ligands suggests that its derivatives could act as modulators of these receptors. The methoxy and methyl groups could enhance binding affinity and selectivity for a specific HCAR subtype.

  • Potential Therapeutic Implications: Agonism or antagonism of HCARs could have therapeutic benefits in metabolic disorders such as dyslipidemia and type 2 diabetes.

Kynurenine Pathway Enzymes

The kynurenine pathway is the primary route for tryptophan metabolism in the body and produces several neuroactive metabolites. Dysregulation of this pathway has been implicated in a variety of neurological and psychiatric disorders.

  • Rationale for Investigation: Picolinic acid is itself a downstream product of the kynurenine pathway. It is plausible that derivatives of picolinic acid could act as feedback inhibitors or allosteric modulators of key enzymes within this pathway, such as kynurenine 3-monooxygenase (KMO) or quinolinate phosphoribosyltransferase (QPRT).

  • Potential Therapeutic Implications: Modulation of the kynurenine pathway could offer novel therapeutic strategies for conditions like Huntington's disease, schizophrenia, and major depressive disorder.

Histone Deacetylases (HDACs)

Histone deacetylases are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.

  • Rationale for Investigation: The structural features of picolinic acid derivatives, particularly the presence of a metal-chelating motif, are reminiscent of some known HDAC inhibitors. The specific substitutions on the picoline ring could confer selectivity for certain HDAC isoforms.

  • Potential Therapeutic Implications: HDAC inhibitors have shown promise as anti-cancer agents and are also being investigated for their potential in treating neurodegenerative diseases and inflammatory disorders.

Experimental Workflows for Target Identification and Validation

A systematic and multi-pronged approach is essential for identifying and validating the therapeutic targets of 5-Methoxy-3-methylpicolinic acid derivatives. The following experimental workflows provide a comprehensive strategy, from initial screening to in-depth mechanistic studies.

High-Throughput Screening (HTS) for Target Class Identification

The initial step involves screening a library of 5-Methoxy-3-methylpicolinic acid derivatives against a panel of diverse biological targets. This can be achieved through various HTS platforms.

Experimental Protocol: HTS using a Broad-Based Target Panel

  • Compound Library Preparation: Synthesize a diverse library of 5-Methoxy-3-methylpicolinic acid derivatives with variations in the carboxylic acid moiety (e.g., esters, amides) to explore a wider chemical space.

  • Assay Panel Selection: Utilize a commercially available or in-house developed assay panel that includes representatives from major target classes, such as GPCRs, ion channels, kinases, and nuclear receptors.

  • Primary Screening: Perform single-concentration screening (e.g., at 10 µM) to identify initial "hits" that exhibit significant activity against specific targets.

  • Dose-Response Confirmation: For the initial hits, conduct dose-response experiments to confirm their activity and determine their potency (e.g., EC50 or IC50 values).

HTS_Workflow cluster_0 Compound Library cluster_1 Screening cluster_2 Hit Identification Compound_Library 5-Methoxy-3-methylpicolinic acid derivatives Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Test Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response Initial Hits Hits Confirmed Hits Dose_Response->Hits Potency (EC50/IC50)

Caption: High-Throughput Screening Workflow for Target Identification.

Cell-Based Assays for Functional Characterization

Once potential targets are identified through HTS, cell-based assays are crucial to understand the functional consequences of compound binding in a more biologically relevant context.

Experimental Protocol: Cell-Based Assay for HCAR Activation

  • Cell Line Selection: Utilize a stable cell line engineered to express the target HCAR (e.g., CHO-K1 or HEK293 cells).

  • Assay Principle: Employ a downstream signaling readout, such as a cyclic AMP (cAMP) assay for Gi-coupled receptors like HCARs. A decrease in forskolin-stimulated cAMP levels indicates receptor activation.

  • Compound Treatment: Treat the cells with varying concentrations of the 5-Methoxy-3-methylpicolinic acid derivatives.

  • Data Analysis: Measure cAMP levels using a suitable detection method (e.g., HTRF or ELISA) and plot dose-response curves to determine the EC50 values for receptor activation.

Cell_Based_Assay_Workflow Start Stable Cell Line (e.g., CHO-K1 expressing HCAR) Compound_Treatment Treat with 5-Methoxy-3-methylpicolinic acid derivatives (various concentrations) Start->Compound_Treatment Forskolin_Stimulation Stimulate with Forskolin Compound_Treatment->Forskolin_Stimulation cAMP_Measurement Measure intracellular cAMP levels Forskolin_Stimulation->cAMP_Measurement Data_Analysis Plot Dose-Response Curve and determine EC50 cAMP_Measurement->Data_Analysis

Exploratory

5-Methoxy-3-methylpicolinic Acid: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Quest for Privileged Scaffolds in an Era of Targeted Therapies In the landscape of contemporary drug discovery, th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Privileged Scaffolds in an Era of Targeted Therapies

In the landscape of contemporary drug discovery, the concept of the "privileged scaffold" remains a cornerstone of efficient and successful medicinal chemistry campaigns. These are not merely molecular frameworks; they are validated starting points, rich in chemical diversity and biological relevance, that have demonstrated the ability to bind to multiple protein targets with high affinity. The strategic selection of a privileged scaffold can significantly de-risk a drug discovery program, accelerating the journey from hit identification to a viable clinical candidate.

This technical guide delves into the potential of 5-Methoxy-3-methylpicolinic acid as an emerging privileged scaffold. While not as extensively documented as some classical examples, its structural motifs—a substituted pyridine ring, a chelating picolinic acid moiety, and strategically placed methyl and methoxy groups—suggest a high potential for versatile biological activity. This document aims to provide a comprehensive exploration of this scaffold, from its synthesis and chemical properties to its potential applications in oncology and beyond. We will dissect the rationale behind its "privileged" nature, propose detailed experimental workflows for its utilization, and present hypothetical structure-activity relationship (SAR) studies to guide future research.

The Anatomy of a Privileged Scaffold: Deconstructing 5-Methoxy-3-methylpicolinic Acid

The promise of 5-Methoxy-3-methylpicolinic acid as a privileged scaffold lies in the confluence of several key structural and physicochemical properties.

  • The Picolinic Acid Core: The pyridine-2-carboxylic acid moiety is a well-established pharmacophore. The nitrogen atom can act as a hydrogen bond acceptor, while the carboxylic acid can serve as a hydrogen bond donor or acceptor, and crucially, as a metal-chelating group. This chelating ability is particularly relevant for targeting metalloenzymes, a large and diverse class of drug targets.

  • Strategic Substitution: The methyl group at the 3-position and the methoxy group at the 5-position are not mere decorations. The 3-methyl group can provide a valuable vector for exploring steric interactions within a binding pocket and can influence the torsional angle of the carboxylic acid, thereby modulating binding affinity and selectivity. The 5-methoxy group, with its electron-donating and hydrogen bond accepting capabilities, can significantly impact solubility, metabolic stability, and target engagement.

  • Physicochemical Properties: The calculated properties of 5-Methoxy-3-methylpicolinic acid suggest a favorable starting point for fragment-based and lead-oriented drug design.

PropertyValueSource
Molecular FormulaC₈H₉NO₃ChemScene[1]
Molecular Weight167.16 g/mol ChemScene[1]
XLogP31.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count2PubChem

These properties place the molecule in a desirable chemical space for oral bioavailability, as predicted by Lipinski's Rule of Five.

Synthesis of the Core: A Proposed Experimental Protocol

While the direct synthesis of 5-Methoxy-3-methylpicolinic acid is not extensively reported in peer-reviewed literature, a robust synthetic route can be proposed based on established methodologies for substituted picolinic acids. The following protocol is a hypothetical, yet chemically sound, approach.

Protocol 1: Multi-step Synthesis of 5-Methoxy-3-methylpicolinic Acid

Objective: To synthesize 5-Methoxy-3-methylpicolinic acid from commercially available starting materials.

Materials:

  • 3-Methyl-5-bromopicolinonitrile

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (silica gel, solvents for chromatography)

Procedure:

  • Step 1: Methoxylation of 3-Methyl-5-bromopicolinonitrile.

    • In a round-bottom flask, dissolve 3-Methyl-5-bromopicolinonitrile (1.0 eq) in dry methanol.

    • Add sodium methoxide (1.2 eq) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-Methoxy-3-methylpicolinonitrile.

  • Step 2: Hydrolysis to 5-Methoxy-3-methylpicolinic acid.

    • To the purified 5-Methoxy-3-methylpicolinonitrile from Step 1, add a 6M aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC for the disappearance of the nitrile.

    • Cool the reaction mixture to 0 °C in an ice bath and acidify to pH 3-4 with concentrated HCl.

    • The product, 5-Methoxy-3-methylpicolinic acid, should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: Each step of this protocol includes a purification and characterization checkpoint. The successful formation of the intermediate and final product should be confirmed by spectroscopic methods to ensure the integrity of the scaffold before proceeding to derivatization.

Synthesis_Workflow start 3-Methyl-5-bromopicolinonitrile step1 Methoxylation (NaOMe, MeOH, Reflux) start->step1 intermediate 5-Methoxy-3-methylpicolinonitrile step1->intermediate step2 Hydrolysis (NaOH, H2O, Reflux then HCl) intermediate->step2 product 5-Methoxy-3-methylpicolinic Acid step2->product

Caption: Proposed synthetic workflow for 5-Methoxy-3-methylpicolinic acid.

Unleashing the Potential: A Strategic Approach to Library Development

The true measure of a privileged scaffold is its ability to generate a diverse library of compounds with a high hit rate across multiple biological targets. The following section outlines a strategic workflow for leveraging the 5-Methoxy-3-methylpicolinic acid core.

Target Selection: Where to Cast the Net

Based on the known biological activities of picolinic acid derivatives, several target classes present as high-priority for screening a library based on the 5-Methoxy-3-methylpicolinic acid scaffold.

  • Kinases: The N-methylpicolinamide moiety is a known hinge-binding motif in many kinase inhibitors.[2] A library of amides derived from our core scaffold should be screened against a panel of oncologically relevant kinases.

  • Metalloenzymes: The chelating nature of the picolinic acid suggests potential inhibitory activity against metalloenzymes such as matrix metalloproteinases (MMPs) involved in cancer metastasis, or histone deacetylases (HDACs) which are epigenetic targets.

  • GPCRs: While less common, substituted pyridines have been shown to interact with G-protein coupled receptors. Screening against a panel of GPCRs could uncover novel activities.

Library Synthesis: The Power of Amide Coupling

The carboxylic acid of our scaffold is the primary handle for diversification. A robust and high-throughput approach to library synthesis is through amide coupling with a diverse set of primary and secondary amines.

Protocol 2: Parallel Amide Library Synthesis

Objective: To generate a 96-well plate library of amides from 5-Methoxy-3-methylpicolinic acid.

Materials:

  • 5-Methoxy-3-methylpicolinic acid

  • A diverse library of primary and secondary amines (in a 96-well plate format)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction plates and automated liquid handling system

Procedure:

  • In a master solution, dissolve 5-Methoxy-3-methylpicolinic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Using an automated liquid handler, dispense the master solution into each well of a 96-well reaction plate.

  • Dispense the library of amines (1.2 eq of a stock solution in DMF) into the corresponding wells.

  • Seal the plate and allow the reactions to proceed at room temperature for 12 hours.

  • Quench the reactions by adding water to each well.

  • Perform a high-throughput purification, for example, by solid-phase extraction (SPE).

  • Analyze the purity and confirm the identity of a representative selection of compounds from the library by LC-MS.

Screening_Funnel library 96-Compound Library (Amide Derivatives) hts High-Throughput Screen (e.g., Kinase Panel) library->hts hit_id Hit Identification (>50% inhibition at 10 µM) hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response selectivity Selectivity Profiling dose_response->selectivity lead_opt Lead Optimization selectivity->lead_opt

Caption: A typical screening funnel for a privileged scaffold-based library.

From Hit to Lead: A Hypothetical SAR Study

To illustrate the potential for optimization, let's consider a hypothetical scenario where a primary screen of our library against a panel of kinases identifies an initial hit against a fictional kinase, "Kinase X".

Initial Hit:

  • Compound 1: The amide of 5-Methoxy-3-methylpicolinic acid with aniline.

  • IC₅₀ against Kinase X: 5.2 µM

The goal of the lead optimization phase is to systematically modify the structure of Compound 1 to improve its potency, selectivity, and drug-like properties.

CompoundR Group (Aniline Substitution)IC₅₀ (µM) vs. Kinase XRationale for Modification
1 H5.2Initial Hit
2 4-F2.1Probing for halogen bonding interactions.
3 4-Cl1.5Exploring larger halogens for improved potency.
4 4-CH₃8.9Steric clash or unfavorable hydrophobic interaction.
5 4-CF₃0.8Strong electron-withdrawing group improves potency.
6 3-F10.4Positional isomerism is detrimental.
7 4-OCH₃6.3Electron-donating group is not well-tolerated.
8 4-NH₂0.2Introduction of a hydrogen bond donor significantly improves potency.

This hypothetical SAR table demonstrates a logical progression of chemical modifications and their potential impact on biological activity. The "Expertise & Experience" pillar of our approach is evident in the rationale behind each modification, moving from simple electronic and steric probes to the introduction of key interacting groups.

Mechanistic Insights and Future Directions

The picolinamide scaffold, as seen in FDA-approved kinase inhibitors like Sorafenib, often functions by forming key hydrogen bonds with the "hinge" region of the kinase active site. The amide NH and the pyridine nitrogen are critical for this interaction.

Signaling_Pathway receptor Growth Factor Receptor kinase_x Kinase X receptor->kinase_x downstream Downstream Signaling Cascade kinase_x->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Compound 8 (5-Methoxy-3-methylpicolinamide derivative) inhibitor->kinase_x

Caption: Hypothetical inhibition of the Kinase X signaling pathway.

Future work with the 5-Methoxy-3-methylpicolinic acid scaffold should focus on:

  • Broadening the Target Landscape: Systematically screening libraries against diverse target classes to fully explore the "privileged" nature of the scaffold.

  • ADME-Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties of promising leads to ensure the development of viable drug candidates.

  • Structural Biology: Obtaining co-crystal structures of active compounds with their targets to rationalize SAR and guide further design efforts.

Conclusion: A Scaffold of Opportunity

5-Methoxy-3-methylpicolinic acid represents a compelling, yet underexplored, scaffold for modern drug discovery. Its inherent chemical features, combined with the proven track record of the broader picolinamide class of compounds, provide a strong foundation for the development of novel therapeutics. This guide has laid out a strategic and scientifically rigorous path for unlocking the full potential of this privileged core. By embracing a systematic approach to synthesis, screening, and optimization, researchers can leverage the 5-Methoxy-3-methylpicolinic acid scaffold to accelerate the discovery of the next generation of targeted medicines.

References

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules.[Link]

  • The Significance of N-methylpicolinamides in the Development of Anticancer Therapeutics: Synthesis and Structure-Activity Relationship (SAR) Studies. Bioorganic Chemistry.[Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. ARKIVOC.[Link]

  • Picolinic acid. PubChem.[Link]

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Foundational

An In-Depth Technical Guide to the Initial Screening of 5-Methoxy-3-methylpicolinic Acid in Drug Discovery

Foreword The journey of a novel chemical entity from the laboratory bench to a potential therapeutic is a meticulous process, underpinned by rigorous scientific evaluation. This guide provides a comprehensive framework f...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic is a meticulous process, underpinned by rigorous scientific evaluation. This guide provides a comprehensive framework for the initial screening of 5-Methoxy-3-methylpicolinic acid, a pyridine derivative with potential as a versatile scaffold in medicinal chemistry. In the absence of established biological data for this specific molecule, this document outlines a robust, multi-tiered screening cascade designed to efficiently identify and validate its potential therapeutic applications. The methodologies described herein are grounded in established principles of drug discovery, emphasizing a logical progression from broad phenotypic assessments to more defined target-based assays. This guide is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

Part 1: Foundational Assessment - Physicochemical and In Silico Profiling

Before embarking on extensive and resource-intensive biological screening, a foundational understanding of the physicochemical properties of 5-Methoxy-3-methylpicolinic acid is paramount. These properties are critical determinants of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[1][2][3]

In Silico Evaluation of Drug-Likeness

Computational tools provide a rapid and cost-effective initial assessment of a compound's potential to be an orally bioavailable drug. A key guideline in this evaluation is Lipinski's Rule of Five.[4][5][6][7][8]

Table 1: In Silico Physicochemical Profile of 5-Methoxy-3-methylpicolinic acid

PropertyValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight167.16 g/mol < 500 DaYes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
Calculated logP (ClogP)~1.1≤ 5Yes

Rationale: The data in Table 1, based on the known structure of 5-Methoxy-3-methylpicolinic acid, predicts that the compound adheres to Lipinski's Rule of Five. This suggests a favorable starting point for oral drug development, although it is important to note that these are guidelines and not absolute rules.[6][8]

Experimental Physicochemical Characterization

While in silico predictions are valuable, experimental validation is essential.

  • Aqueous Solubility: This is a critical factor for drug absorption. Poorly soluble compounds can present significant challenges in formulation and bioavailability.[9] A kinetic solubility assay using turbidimetry is a standard high-throughput method for initial assessment.

  • Lipophilicity (logD): The distribution of a drug between aqueous and lipid environments is crucial for its ability to cross cell membranes. The octanol-water partition coefficient (logP) is a measure of this property for the neutral form of the molecule, while logD accounts for ionization at a specific pH. For an acidic compound like 5-Methoxy-3-methylpicolinic acid, measuring logD at physiological pH (7.4) is more relevant.

Part 2: A Tiered Strategy for Biological Screening

A well-designed screening cascade is essential for efficient hit identification and validation, allowing for a progressive focusing of resources on the most promising compounds.[10][11][12][13] This strategy begins with broad, high-throughput phenotypic screens to identify potential areas of biological activity, followed by more focused secondary and target-based assays.

Screening_Cascade cluster_0 Tier 1: Primary Phenotypic Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Target Deconvolution & Selectivity pheno_cancer Anticancer Proliferation Assay (MTT Assay) dose_response Dose-Response (IC50) pheno_cancer->dose_response pheno_inflam Anti-inflammatory Assay (NF-κB Reporter Assay) pheno_inflam->dose_response ortho_assay Orthogonal Assays (e.g., Apoptosis Assay) dose_response->ortho_assay cytotoxicity Cytotoxicity in Normal Cells dose_response->cytotoxicity target_id Target-Based Screening (e.g., Kinase Panel) ortho_assay->target_id cytotoxicity->target_id counter_screen Counter-Screening target_id->counter_screen hit_molecules Validated Hits counter_screen->hit_molecules start 5-Methoxy-3-methylpicolinic acid start->pheno_cancer start->pheno_inflam

Figure 1: A tiered screening cascade for 5-Methoxy-3-methylpicolinic acid.

Tier 1: Primary Phenotypic Screening

Phenotypic screening assesses the effect of a compound on cellular function or morphology without a preconceived notion of the molecular target.[14][15] This approach is particularly valuable for novel compounds where the mechanism of action is unknown.

  • Rationale: The pyridine scaffold is present in numerous approved anticancer drugs. A broad screen against a panel of cancer cell lines can uncover potential cytotoxic or cytostatic effects.

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.[16][17][18] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

  • Experimental Design:

    • Cell Line Panel: A diverse panel of human cancer cell lines (e.g., A549 - lung, OVCAR4 - ovarian, DU145 - prostate, HEPG2 - liver) and a non-cancerous cell line (e.g., primary fibroblasts) should be used.[19]

    • Compound Concentration: A single, relatively high concentration (e.g., 10-30 µM) is typically used for primary screening.[20]

    • Controls: Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

  • Hit Criteria: A compound resulting in ≥50% inhibition of cell proliferation in one or more cancer cell lines would be considered a primary hit.

  • Rationale: Picolinic acid derivatives have been reported to possess anti-inflammatory properties. This screen aims to identify compounds that can modulate key inflammatory pathways.

  • Assay: A cell-based reporter assay for NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) activation is a common method for screening anti-inflammatory compounds. NF-κB is a crucial transcription factor in the inflammatory response.[21]

  • Experimental Design:

    • Cell Line: A human cell line stably expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc) is suitable.

    • Stimulation: Cells are stimulated with an inflammatory agent like TNF-α (Tumor Necrosis Factor-alpha) to induce NF-κB activation.

    • Measurement: The inhibitory effect of the compound is measured by a decrease in luciferase activity.

  • Hit Criteria: A compound that inhibits TNF-α-induced NF-κB activation by ≥50% would be classified as a primary hit.

NFkB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB Gene Inflammatory Gene Transcription NFkB_active->Gene Translocates & Activates Nucleus Nucleus Compound 5-Methoxy-3- methylpicolinic acid Compound->IKK Inhibits?

Figure 2: A simplified diagram of the NF-κB signaling pathway.

Tier 2: Hit Confirmation and Secondary Assays

The goal of this tier is to confirm the activity observed in the primary screens and to begin characterizing the biological effects of the hit compounds.[22]

  • Dose-Response Analysis: Primary hits are re-tested over a range of concentrations (typically 8-10 points) to determine their potency (IC50 value).[20] This is crucial for establishing a structure-activity relationship (SAR) if analogues are synthesized.

  • Orthogonal Assays: To ensure the observed phenotype is not an artifact of the primary assay, a different, "orthogonal" assay is used for confirmation. For example, if a compound shows anti-proliferative activity in the MTT assay, its ability to induce apoptosis could be confirmed using a caspase activity assay.

  • Cytotoxicity in Non-Cancerous Cells: It is important to assess the selectivity of any potential anticancer agent. Hits should be tested in non-cancerous cell lines (e.g., human fibroblasts) to determine their therapeutic window.

Table 2: Hypothetical Tier 2 Data for a Hit Compound

AssayCell LineIC50 (µM)
MTT ProliferationA549 (Lung Cancer)5.2
MTT ProliferationOVCAR4 (Ovarian Cancer)8.9
MTT ProliferationNormal Fibroblasts> 50
Caspase-3/7 ActivityA549 (Lung Cancer)6.1
NF-κB ReporterHEK293-NF-κB-luc> 50

Interpretation: The hypothetical data in Table 2 suggests that the hit compound is a moderately potent and selective anticancer agent that induces apoptosis, with no significant anti-inflammatory activity in the tested assay.

Tier 3: Target Deconvolution and Selectivity Profiling

Once a hit has been confirmed and shows a desirable phenotypic profile, the next step is to identify its molecular target(s).

  • Target-Based Screening: Based on the observed phenotype, a panel of relevant targets can be screened. For an anticancer hit, this could involve:

    • Broad Kinase Profiling: Screening against a large panel of kinases is a common approach, as kinases are frequently dysregulated in cancer.

    • Other Enzyme Assays: Depending on the cancer type and potential mechanism, assays for other enzymes like proteases or epigenetic modifiers could be relevant.

  • Counter-Screening: It is crucial to identify and eliminate compounds that interfere with assay technologies or act non-specifically.[10] This includes screens for:

    • Promiscuous Inhibition: Testing against unrelated targets to assess selectivity.

    • Assay Interference: For example, in fluorescence-based assays, testing for auto-fluorescence of the compound.

Part 3: Detailed Experimental Protocols

MTT Cell Proliferation Assay
  • Objective: To assess the effect of 5-Methoxy-3-methylpicolinic acid on the proliferation of adherent cancer cells.

  • Materials:

    • Adherent cancer cell line (e.g., A549)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well flat-bottom plates

    • 5-Methoxy-3-methylpicolinic acid stock solution (e.g., 10 mM in DMSO)

    • MTT solution (5 mg/mL in PBS)[23]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol: [16]

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.

    • Incubate for the desired exposure time (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.

NF-κB Reporter Assay
  • Objective: To determine if 5-Methoxy-3-methylpicolinic acid can inhibit TNF-α-induced NF-κB activation.

  • Materials:

    • HEK293 cell line stably expressing an NF-κB-luciferase reporter

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • White, opaque 96-well plates

    • Recombinant human TNF-α

    • Luciferase assay reagent

    • Luminometer

  • Protocol:

    • Seed the reporter cells in a white, opaque 96-well plate.

    • Incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle controls.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition of NF-κB activation relative to the TNF-α stimulated vehicle control.

Conclusion

The initial screening of a novel compound like 5-Methoxy-3-methylpicolinic acid is a critical first step in the long and complex process of drug discovery. The tiered, systematic approach outlined in this guide provides a scientifically rigorous and resource-efficient framework for uncovering its potential biological activities. By starting with broad phenotypic screens and progressively narrowing the focus through hit confirmation, secondary assays, and target deconvolution, researchers can build a comprehensive initial profile of the compound. This foundational knowledge is essential for making informed decisions about whether to advance a compound into more extensive preclinical development. The journey from a novel molecule to a therapeutic agent is challenging, but it begins with a well-designed and meticulously executed initial screening campaign.

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Exploratory

Introduction: The Structural Significance of 5-Methoxy-3-methylpicolinic Acid

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-3-methylpicolinic Acid 5-Methoxy-3-methylpicolinic acid is a substituted pyridine derivative, a class of heterocyclic compounds of immense in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-3-methylpicolinic Acid

5-Methoxy-3-methylpicolinic acid is a substituted pyridine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. With a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol , its structure presents a unique combination of functional groups: a carboxylic acid, a methoxy group, and a methyl group arrayed on a pyridine ring.[1][2][3] This arrangement makes it a valuable building block for the synthesis of more complex molecules, particularly in drug development where the pyridine scaffold is a common feature in pharmacologically active agents.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the expected spectroscopic signature of 5-Methoxy-3-methylpicolinic acid. Lacking publicly available spectra, this document leverages foundational spectroscopic principles and data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive approach serves as a powerful tool for scientists to anticipate, interpret, and validate their own experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), we can map the unique chemical environment of each atom.

Molecular Structure and NMR Assignments

To logically discuss the predicted NMR data, we must first visualize the molecule and label its distinct proton and carbon environments.

Caption: Molecular structure of 5-Methoxy-3-methylpicolinic acid with atom numbering for NMR analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, the number of protons of each type (integration), and the neighboring protons (multiplicity).

  • Causality of Chemical Shifts: The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group will deshield adjacent protons, shifting them downfield. Conversely, electron-donating groups like the methoxy group will shield nearby protons, moving them upfield.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to its acidic nature and attachment to two electronegative oxygen atoms. It is expected to appear as a broad singlet far downfield, typically in the 10-13 ppm range. Its broadness is a result of hydrogen bonding and chemical exchange.[4]

  • Aromatic Protons (H4, H6): The pyridine ring has two aromatic protons. H6 is adjacent to the electron-withdrawing nitrogen, placing it further downfield than H4. H4 is situated between the methyl and methoxy groups. We expect two distinct signals in the aromatic region (7.0-8.5 ppm). They will likely appear as doublets due to coupling with each other.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and shielded by the attached oxygen. They will appear as a sharp singlet, typically around 3.8-4.0 ppm.[5]

  • Methyl Protons (-CH₃): The protons of the methyl group at the C3 position are shielded and will appear as a singlet further upfield, generally in the 2.2-2.5 ppm range.[5]

Table 1: Predicted ¹H NMR Data for 5-Methoxy-3-methylpicolinic Acid (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 13.0Broad Singlet1H
H68.0 - 8.3Doublet1H
H47.2 - 7.5Doublet1H
-OCH₃ (C9)3.8 - 4.1Singlet3H
-CH₃ (C8)2.3 - 2.6Singlet3H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Causality of Chemical Shifts: Electronegative atoms (O, N) deshield attached carbons, shifting them significantly downfield. Carbonyl carbons are among the most deshielded.[6]

  • Carbonyl Carbon (-COOH): The C7 carbon of the carboxylic acid is highly deshielded and expected in the 165-175 ppm range.[4]

  • Aromatic Carbons (C2-C6): The five carbons of the pyridine ring will have distinct signals. Carbons attached to heteroatoms (C2, C5, C6) will be the most downfield. C2 (attached to N and COOH) and C5 (attached to O) will be significantly deshielded. C3 and C4 will be further upfield. Typical aromatic carbon shifts range from 110-160 ppm.[6]

  • Methoxy Carbon (-OCH₃): The C9 carbon, attached to an oxygen, will appear in the 55-60 ppm range.

  • Methyl Carbon (-CH₃): The C8 carbon of the methyl group is an sp³-hybridized carbon and will be the most shielded (furthest upfield), appearing around 15-20 ppm.

Table 2: Predicted ¹³C NMR Data for 5-Methoxy-3-methylpicolinic Acid (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7 (-COOH)165 - 175
C5 (-O)155 - 165
C2 (-N, -COOH)148 - 155
C6 (-N)145 - 150
C4120 - 125
C3 (-CH₃)130 - 138
C9 (-OCH₃)55 - 60
C8 (-CH₃)15 - 20
Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for acquiring high-resolution NMR spectra.

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Methoxy-3-methylpicolinic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[7] Add a small amount of an internal standard like tetramethylsilane (TMS) for chemical shift calibration. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). Lock the field frequency to the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient for a sample of this concentration.

  • ¹³C Spectrum Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.[8]

  • Data Processing: Process the raw data (Free Induction Decay) using a Fourier Transform. The resulting spectra should be phase-corrected, baseline-corrected, and calibrated using the TMS signal (0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for rapidly identifying the presence of key functional groups.

Predicted IR Absorption Bands

The structure of 5-Methoxy-3-methylpicolinic acid contains several IR-active functional groups whose vibrations can be predicted with high confidence.

  • O-H Stretch (Carboxylic Acid): This is one of the most characteristic peaks in an IR spectrum. It will appear as a very broad and strong absorption band in the range of 2500-3300 cm⁻¹, overlapping with the C-H stretching region.[9] The broadness is due to extensive hydrogen bonding between the carboxylic acid moieties.[10]

  • C-H Stretch (Aliphatic & Aromatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretches from the methyl and methoxy groups will be found just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).[11]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption corresponding to the carbonyl stretch is expected between 1700-1725 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic ring and hydrogen bonding.[12]

  • C=C and C=N Stretches (Aromatic Ring): The pyridine ring will exhibit several medium-to-strong absorption bands in the 1400-1600 cm⁻¹ region, characteristic of aromatic ring stretching vibrations.[11]

  • C-O Stretch (Carboxylic Acid & Methoxy): Two distinct C-O stretching bands are expected. The C-O stretch of the carboxylic acid will appear as a strong band around 1210-1320 cm⁻¹, while the C-O stretch of the methoxy group (aryl-alkyl ether) will be found around 1000-1075 cm⁻¹.[9]

  • O-H Bend (Carboxylic Acid): A medium-intensity, broad band may be observed around 920 cm⁻¹ corresponding to the out-of-plane bend of the hydrogen-bonded -OH group.[9]

Table 3: Predicted IR Absorption Bands for 5-Methoxy-3-methylpicolinic Acid

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity
2500 - 3300O-H stretchCarboxylic AcidStrong, Broad
3000 - 3100C-H stretchAromaticMedium
2850 - 2980C-H stretch-CH₃, -OCH₃Medium
1700 - 1725C=O stretchCarboxylic AcidStrong
1400 - 1600C=C, C=N stretchAromatic RingMedium-Strong
1210 - 1320C-O stretchCarboxylic AcidStrong
1000 - 1075C-O stretchMethoxy EtherStrong
~920O-H bendCarboxylic AcidMedium, Broad
Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of solid samples.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid 5-Methoxy-3-methylpicolinic acid powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, remove the sample and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. For this molecule, Electron Ionization (EI) would be a standard technique.

Predicted Mass Spectrum and Fragmentation Pathways
  • Molecular Ion (M⁺•): The molecular ion peak is the most important piece of information. For C₈H₉NO₃, the exact mass is 167.0582, so a high-resolution mass spectrometer (HRMS) should detect a peak at m/z ≈ 167.058.[13] A low-resolution instrument will show a peak at m/z = 167.

  • Key Fragmentation Patterns: The initial molecular ion is a radical cation that is unstable and will break apart in predictable ways. The stability of the resulting fragments determines the intensity of their corresponding peaks.[14]

    • Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to a fragment at m/z = 150.[15]

    • Loss of -COOH (M-45): The loss of the entire carboxyl group as a radical is also highly probable, resulting in a significant peak at m/z = 122.

    • Loss of -OCH₃ (M-31): Cleavage of the methoxy group can lead to a fragment at m/z = 136.

    • Loss of CO from M-17: The acylium ion at m/z = 150 can subsequently lose carbon monoxide (CO, 28 Da), yielding a fragment at m/z = 122.

Fragmentation_Pathway M [M]⁺• m/z = 167 M17 [M-OH]⁺ m/z = 150 M->M17 -•OH (17) M31 [M-OCH₃]⁺ m/z = 136 M->M31 -•OCH₃ (31) M45 [M-COOH]⁺ m/z = 122 M->M45 -•COOH (45) M17_CO [M-OH-CO]⁺ m/z = 122 M17->M17_CO -CO (28)

Caption: Predicted major fragmentation pathways for 5-Methoxy-3-methylpicolinic acid under Electron Ionization (EI).

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/zProposed FragmentIdentity
167[C₈H₉NO₃]⁺•Molecular Ion
150[C₈H₈NO₂]⁺Loss of •OH
136[C₇H₆NO₂]⁺Loss of •OCH₃
122[C₇H₈NO]⁺Loss of •COOH
Experimental Protocol: EI-MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 5-Methoxy-3-methylpicolinic acid. By understanding the interplay between molecular structure and spectroscopic output, researchers can confidently assign ¹H NMR, ¹³C NMR, IR, and MS data. The predicted chemical shifts, absorption frequencies, and fragmentation patterns outlined herein serve as a robust benchmark for the structural verification of this important heterocyclic building block, ensuring the scientific integrity of research and accelerating the pace of discovery in drug development and beyond.

References

  • MOLBASE. (n.d.). 5-methoxy-3-methylpicolinic acid | 1256789-42-0. Retrieved from [Link]

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  • ResearchGate. (n.d.). Infrared spectrum (4000–500 cm⁻¹) of picolinic acid. Retrieved from [Link]

  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

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  • MDPI. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Compounds from 5-Methoxy-3-methylpicolinic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel compounds derived from 5-Methoxy-3-methylpicolinic acid. While this specific...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel compounds derived from 5-Methoxy-3-methylpicolinic acid. While this specific starting material is not extensively documented in publicly available literature, its chemical structure offers a rich platform for a variety of synthetic transformations. This guide leverages established chemical principles and analogous reactions from the literature to propose robust synthetic strategies and detailed experimental protocols. The focus is on providing a scientifically sound framework for the functionalization of the carboxylic acid moiety, the pyridine ring, and the methyl group. Each section includes an explanation of the underlying chemical principles, step-by-step protocols, and guidance for the analytical characterization of the resulting novel compounds.

Introduction: The Synthetic Potential of 5-Methoxy-3-methylpicolinic acid

5-Methoxy-3-methylpicolinic acid is a substituted pyridine carboxylic acid with multiple reactive sites amenable to chemical modification. Its structure, featuring a carboxylic acid, a methoxy- and methyl-substituted pyridine ring, allows for a diverse range of synthetic transformations. The strategic functionalization of this molecule can lead to a wide array of novel compounds with potential applications in medicinal chemistry, materials science, and catalysis.

The pyridine nitrogen and the electron-donating methoxy and methyl groups influence the reactivity of the aromatic ring, while the carboxylic acid at the 2-position provides a handle for a variety of coupling reactions. This guide will explore the following key synthetic pathways:

  • Modification of the Carboxylic Acid: Amide bond formation and esterification.

  • Modification of the Pyridine Ring: Nucleophilic aromatic substitution and cross-coupling reactions.

  • Modification of the Methyl Group: Oxidation and halogenation.

  • Decarboxylative Functionalization: The Hammick reaction.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be readily converted into a variety of derivatives, most notably amides and esters.

Amide Bond Formation

Amide bond formation is a fundamental reaction in organic synthesis, often employed in the construction of biologically active molecules. The reaction involves the coupling of a carboxylic acid with a primary or secondary amine, typically facilitated by a coupling agent to activate the carboxylic acid.

Causality Behind Experimental Choices: The choice of coupling reagent is critical for efficient amide bond formation. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are widely used to form an active ester intermediate, which is then readily attacked by the amine. This method is generally mild and tolerates a wide range of functional groups. An alternative is the conversion of the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the amine.[1][2] This method is often higher yielding but can be less compatible with sensitive functional groups.[1][2]

Experimental Workflow for Amide Synthesis

G cluster_0 Amide Synthesis Workflow Start 5-Methoxy-3-methylpicolinic acid + Amine Step1 Dissolve starting materials in an appropriate solvent (e.g., DCM, DMF) Start->Step1 Step2 Add coupling reagents (e.g., EDCI, HOBt) or activate with SOCl₂ Step1->Step2 Step3 Stir at room temperature or gentle heating Step2->Step3 Step4 Monitor reaction progress by TLC or LC-MS Step3->Step4 Step5 Work-up: Quench reaction, extract with organic solvent Step4->Step5 Step6 Purify by column chromatography or recrystallization Step5->Step6 End Characterize final amide product (NMR, MS, IR) Step6->End

Caption: General workflow for amide synthesis.

Protocol 1: EDCI/HOBt Mediated Amide Coupling

  • Reaction Setup: To a solution of 5-Methoxy-3-methylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M), add HOBt (1.2 eq) and EDCI (1.2 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).

  • Characterization: Characterize the purified amide by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Esterification

Esterification is another key transformation of carboxylic acids, leading to compounds with diverse applications. Steglich esterification, using a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or EDCI and a catalyst such as 4-Dimethylaminopyridine (DMAP), is a mild and effective method.[3]

Protocol 2: Steglich-Type Esterification

  • Reaction Setup: To a solution of 5-Methoxy-3-methylpicolinic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM (0.1-0.5 M), add EDCI (1.5 eq) and DMAP (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used). Dilute the filtrate with DCM and wash with 1M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

  • Characterization: Characterize the purified ester by ¹H NMR, ¹³C NMR, and HRMS.

Transformation Reagents Typical Yield Key Considerations
Amide FormationEDCI, HOBt, Amine60-95%Mild conditions, good functional group tolerance.[4]
Amide FormationSOCl₂, Amine, Base70-98%More reactive, may not be suitable for sensitive substrates.[1]
EsterificationEDCI, DMAP, Alcohol75-90%Mild conditions, suitable for a wide range of alcohols.[3]

Modification of the Pyridine Ring

The pyridine ring of 5-Methoxy-3-methylpicolinic acid can be functionalized through various strategies, including nucleophilic aromatic substitution (SNAᵣ) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAᵣ)

The methoxy group at the 5-position can potentially act as a leaving group in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles. This allows for the introduction of various functionalities, such as amines or thiols. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack on the ring.[5][6]

Protocol 3: Amination via Nucleophilic Aromatic Substitution

  • Reaction Setup: In a sealed tube, combine 5-Methoxy-3-methylpicolinic acid (1.0 eq), the desired amine (2.0-3.0 eq), and a strong base such as sodium hydride (NaH) (2.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) or 1,4-dioxane.

  • Reaction: Heat the mixture at 80-120 °C for 12-48 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Characterize the purified aminopyridine derivative by ¹H NMR, ¹³C NMR, and HRMS.

Palladium-Catalyzed Cross-Coupling Reactions

To enable a broader range of functionalization, the pyridine ring can be first halogenated (e.g., brominated or iodinated) and then subjected to palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.

Synthetic Pathway for Cross-Coupling Reactions

G Start 5-Methoxy-3-methyl- picolinic acid Halogenation Halogenation (e.g., NBS, I₂/HIO₃) Start->Halogenation Halogenated_Intermediate Halogenated Picolinic Acid Derivative Halogenation->Halogenated_Intermediate Suzuki Suzuki Coupling (Boronic acid, Pd catalyst, Base) Halogenated_Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) Halogenated_Intermediate->Buchwald Aryl_Product Aryl-substituted Product Suzuki->Aryl_Product Amino_Product Amino-substituted Product Buchwald->Amino_Product

Caption: Pathway for pyridine ring functionalization.

Protocol 4: Buchwald-Hartwig Amination of a Halogenated Derivative

This protocol assumes the prior synthesis of a halogenated (e.g., bromo) derivative of 5-Methoxy-3-methylpicolinic acid.

  • Reaction Setup: In a glovebox, combine the bromo-picolinic acid derivative (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq) in an anhydrous solvent such as toluene or dioxane.

  • Reaction: Seal the reaction vessel and heat at 80-110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and partition between water and an organic solvent. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.[7][8][9][10]

Modification of the Methyl Group

The methyl group on the pyridine ring can also be a site for functionalization, although it is generally less reactive than the carboxylic acid or the ring itself.[11]

Oxidation to a Carboxylic Acid

The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). This would yield a pyridine dicarboxylic acid derivative, opening up further possibilities for derivatization.

Protocol 5: Oxidation of the Methyl Group

  • Reaction Setup: Dissolve 5-Methoxy-3-methylpicolinic acid (1.0 eq) in a mixture of water and pyridine.

  • Oxidation: Heat the solution to reflux and add a solution of KMnO₄ (3-5 eq) in water portion-wise over several hours.

  • Reaction: Continue refluxing for an additional 4-8 hours until the purple color of the permanganate has disappeared.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Acidify the filtrate with concentrated HCl to precipitate the dicarboxylic acid product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for further purification.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Decarboxylative Functionalization: The Hammick Reaction

The Hammick reaction is a classic transformation of picolinic acids, involving thermal decarboxylation in the presence of a carbonyl compound to yield 2-pyridyl-carbinols.[12][13] This reaction proceeds through a zwitterionic intermediate.[14][15] The presence of substituents on the pyridine ring can influence the rate of decarboxylation.[14][16]

Mechanism of the Hammick Reaction

G Picolinic_Acid 5-Methoxy-3-methylpicolinic acid Heat Heat (-CO₂) Picolinic_Acid->Heat Intermediate Zwitterionic Intermediate Heat->Intermediate Nucleophilic_Attack Nucleophilic Attack Intermediate->Nucleophilic_Attack Carbonyl R₂C=O Carbonyl->Nucleophilic_Attack Adduct Tetrahedral Adduct Nucleophilic_Attack->Adduct Proton_Transfer Proton Transfer Adduct->Proton_Transfer Product 2-Pyridyl-carbinol Proton_Transfer->Product

Caption: Simplified mechanism of the Hammick reaction.

Protocol 6: Hammick Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-Methoxy-3-methylpicolinic acid (1.0 eq) and the desired aldehyde or ketone (2.0-5.0 eq) in a high-boiling solvent such as p-cymene.

  • Reaction: Heat the mixture to reflux (typically 150-180 °C) for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and remove the excess carbonyl compound and solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified 2-pyridyl-carbinol by ¹H NMR, ¹³C NMR, and HRMS.

Analytical Characterization

The successful synthesis and purification of novel compounds derived from 5-Methoxy-3-methylpicolinic acid must be confirmed by a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of fractions during column chromatography.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and monitor reaction conversion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final compound and confirm its identity.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O stretch for amides and esters, N-H stretch for amides).

Conclusion

5-Methoxy-3-methylpicolinic acid serves as a valuable and versatile starting material for the synthesis of a diverse library of novel compounds. By applying the synthetic strategies and protocols outlined in this guide, researchers can effectively functionalize the carboxylic acid, pyridine ring, and methyl group to generate new chemical entities with potential applications across various scientific disciplines. The provided protocols, based on well-established and analogous reactions, offer a solid foundation for further exploration and optimization in the laboratory.

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  • Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. (2020). CrystEngComm, 22(30), 5035-5042.
  • Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes. (2023). Journal of Organic Chemistry, 88(10), 6192-6202.

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Application

Application Notes and Protocols for Amide Coupling of 5-Methoxy-3-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals Foreword The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] 5-Methoxy-3-methylpicolinic acid is a key heterocyclic building block, and its incorporation into molecules via amide coupling is of significant interest in drug discovery.[2][3][4][5] The steric hindrance imparted by the 3-methyl group and the electronic nature of the pyridine ring can present unique challenges to achieving efficient and high-yielding couplings, particularly with hindered or electron-deficient amines.[6][7]

This comprehensive guide provides an in-depth analysis of various amide coupling protocols applicable to 5-Methoxy-3-methylpicolinic acid. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles and rationale for selecting specific reagents and conditions. The protocols herein are designed to be robust and self-validating, offering researchers the tools to overcome common hurdles in amide bond formation.

I. Understanding the Substrate: 5-Methoxy-3-methylpicolinic Acid

The reactivity of 5-Methoxy-3-methylpicolinic acid in amide coupling reactions is influenced by several structural features:

  • Picolinic Acid Moiety: The nitrogen atom in the pyridine ring can influence the acidity of the carboxylic acid and potentially coordinate with coupling reagents.

  • 3-Methyl Group: This group introduces steric hindrance around the carboxylic acid, which can impede the approach of the amine nucleophile. This is a critical consideration when selecting a coupling strategy.[6][7]

  • 5-Methoxy Group: This electron-donating group can modulate the electronic properties of the pyridine ring.

Due to these characteristics, standard amide coupling conditions may not always be optimal. A careful selection of coupling reagents and reaction parameters is crucial for success.

II. Core Principles of Amide Coupling

Amide bond formation involves the activation of the carboxylic acid to enhance its electrophilicity, followed by nucleophilic attack by the amine.[1] The choice of coupling reagent is paramount and dictates the nature of the activated intermediate.

dot digraph "Amide_Coupling_Overview" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Carboxylic_Acid" [label="5-Methoxy-3-methylpicolinic Acid (R-COOH)"]; "Coupling_Reagent" [label="Coupling Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Activated_Intermediate" [label="Activated Intermediate\n(e.g., O-acylisourea, Active Ester)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Amine" [label="Amine (R'-NH2)"]; "Amide_Product" [label="Amide Product (R-CONH-R')", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Byproduct" [label="Byproduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Carboxylic_Acid" -> "Activated_Intermediate" [label="Activation"]; "Coupling_Reagent" -> "Activated_Intermediate"; "Activated_Intermediate" -> "Amide_Product" [label="Nucleophilic Attack"]; "Amine" -> "Amide_Product"; "Activated_Intermediate" -> "Byproduct" [style=dashed]; } Caption: General workflow of an amide coupling reaction.

III. Recommended Coupling Protocols

Based on extensive literature precedent and in-house expertise, the following protocols are recommended for the amide coupling of 5-Methoxy-3-methylpicolinic acid. The choice of a specific protocol will depend on the nature of the amine coupling partner (e.g., steric hindrance, nucleophilicity) and the desired scale of the reaction.

A. Carbodiimide-Mediated Couplings (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their convenience and the water-solubility of the urea byproduct, which simplifies purification.[8] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial to suppress racemization and improve efficiency by forming a more reactive HOBt ester.[9]

Mechanism Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This can then react directly with the amine or, more favorably, with HOBt to generate an active ester, which then acylates the amine.

dot digraph "EDC_HOBt_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"RCOOH" [label="R-COOH"]; "EDC" [label="EDC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "O_acylisourea" [label="O-acylisourea\nintermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "HOBt" [label="HOBt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "HOBt_ester" [label="HOBt active ester", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Amine" [label="R'-NH2"]; "Amide" [label="Amide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Urea" [label="Urea byproduct", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"RCOOH" -> "O_acylisourea" [label="+EDC"]; "O_acylisourea" -> "HOBt_ester" [label="+HOBt"]; "HOBt_ester" -> "Amide" [label="+R'-NH2"]; "O_acylisourea" -> "Urea" [style=dashed]; } Caption: EDC/HOBt coupling mechanism.

Protocol 1: Standard EDC/HOBt Coupling

  • Dissolution: Dissolve 5-Methoxy-3-methylpicolinic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), 10 volumes).[8][10]

  • Additive Addition: Add HOBt (1.2 eq.) to the solution.[11]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.[10][11]

  • EDC Addition: Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred mixture.[8][10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[8]

  • Work-up: Upon completion, quench the reaction with water. If using DCM, wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine. If using DMF, dilute with a suitable organic solvent (e.g., Ethyl Acetate) and perform aqueous washes.[10]

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

B. Uronium/Aminium Salt-Based Couplings (HATU)

For more challenging couplings, particularly with sterically hindered amines or acids, uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective.[7][12] HATU is known for its high reactivity, fast reaction times, and ability to suppress racemization.[12][13][14]

Mechanism Insight: HATU reacts with the carboxylate to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) leaving group is superior to HOBt due to a neighboring group effect from the pyridine nitrogen, which accelerates the subsequent amidation.[12][13]

dot digraph "HATU_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"RCOOH" [label="R-COOH + Base"]; "HATU" [label="HATU", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "OAt_ester" [label="OAt-active ester", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Amine" [label="R'-NH2"]; "Amide" [label="Amide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "TMU" [label="Tetramethylurea", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"RCOOH" -> "OAt_ester" [label="+HATU"]; "OAt_ester" -> "Amide" [label="+R'-NH2"]; "OAt_ester" -> "TMU" [style=dashed]; } Caption: HATU coupling mechanism.

Protocol 2: HATU-Mediated Coupling

  • Dissolution: In an inert atmosphere, dissolve 5-Methoxy-3-methylpicolinic acid (1.0 eq.) and HATU (1.1-1.2 eq.) in anhydrous DMF.[15]

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture and stir for 5-10 minutes to pre-activate the acid.[10][15]

  • Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Washing: Wash the organic layer with saturated aqueous LiCl (to remove DMF), saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.

C. Phosphonic Anhydride-Mediated Couplings (T3P®)

Propanephosphonic acid anhydride (T3P®) is an excellent coupling reagent known for its high efficiency, low epimerization, and ease of work-up, as the byproducts are water-soluble.[16][17][18] It is particularly effective for large-scale synthesis and for coupling epimerization-prone substrates.[16][18]

Mechanism Insight: T3P acts as a powerful dehydrating agent, activating the carboxylic acid to form a mixed phosphonic anhydride. This highly reactive intermediate is then readily attacked by the amine to form the amide bond.

dot digraph "T3P_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"RCOOH" [label="R-COOH + Base"]; "T3P" [label="T3P®", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mixed_Anhydride" [label="Mixed Phosphonic\nAnhydride", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Amine" [label="R'-NH2"]; "Amide" [label="Amide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Phosphonic_Acid" [label="Water-soluble\nbyproducts", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"RCOOH" -> "Mixed_Anhydride" [label="+T3P®"]; "Mixed_Anhydride" -> "Amide" [label="+R'-NH2"]; "Mixed_Anhydride" -> "Phosphonic_Acid" [style=dashed]; } Caption: T3P® coupling mechanism.

Protocol 3: T3P®-Mediated Coupling

  • Dissolution: Dissolve 5-Methoxy-3-methylpicolinic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent such as Ethyl Acetate or DCM.

  • Base Addition: Add a base, such as triethylamine (TEA) or pyridine (2.0-3.0 eq.).[16][19]

  • Cooling: Cool the mixture to 0 °C.

  • T3P® Addition: Slowly add T3P® (typically as a 50% solution in Ethyl Acetate or DMF, 1.5 eq.) to the stirred mixture.[19]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO3 solution.[17] Separate the layers.

  • Extraction: Extract the aqueous layer with the organic solvent used for the reaction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.

IV. Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low or No Conversion Steric hindrance from the 3-methyl group or the amine.[7]Switch to a more powerful coupling reagent like HATU or T3P®.[7] Consider converting the carboxylic acid to the more reactive acid chloride using a mild reagent like Ghosez's reagent.[6][20]
Low nucleophilicity of the amine.Increase reaction temperature or use a more activating reagent like HATU.[7]
Side Product Formation Epimerization (if chiral centers are present).Use a racemization-suppressing additive like HOBt or HOAt (inherent in HATU). T3P® with pyridine as a base is also excellent for minimizing epimerization.[16]
Guanidinylation of the amine.This can occur with excess uronium reagents. Use phosphonium-based reagents (e.g., PyBOP) or ensure the carboxylic acid is pre-activated before adding the amine.
Difficult Purification Water-insoluble urea byproduct from DCC.Use EDC, where the urea byproduct is water-soluble, or use T3P®, which also has water-soluble byproducts.[8][17]
Residual DMF.Perform multiple washes with saturated aqueous LiCl solution during work-up.

V. Conclusion

The successful amide coupling of 5-Methoxy-3-methylpicolinic acid is readily achievable with a systematic approach to protocol selection. For simple, non-hindered amines, traditional EDC/HOBt coupling provides a cost-effective and reliable method. For more challenging substrates, the superior reactivity of HATU or the operational simplicity and clean profile of T3P® offer powerful alternatives. By understanding the principles behind each protocol and anticipating potential challenges related to the substrate's structure, researchers can confidently and efficiently synthesize a diverse range of amides derived from this valuable heterocyclic building block.

References

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  • Common Organic Chemistry. Amine to Amide (EDC + HOBt).
  • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Organic Chemistry Portal. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.
  • Wikipedia. HATU.
  • Benchchem. Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
  • Common Organic Chemistry. Amine to Amide (Coupling) - T3P.
  • Organic Synthesis. Acid-Amine Coupling using EDCI.
  • YouTube. T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides.
  • American Chemical Society. A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator.
  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU.
  • Eburon Organics. Ghosez's Reagent.
  • Benchchem. Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols.
  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Aapptec Peptides. Coupling Reagents.
  • PMC. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry.
  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis.
  • Sigma-Aldrich. Acid Halogenation Reagents.
  • PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • ResearchGate. (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.
  • Benchchem. Improving the efficiency of coupling reactions with hindered amines.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. The Reductive Cleavage Of Picolinic Amides | Request PDF.
  • AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
  • David Spring's group. The reductive cleavage of picolinic amides.
  • Atlanchim Pharma. Scientific Letter.
  • ResearchGate. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Fisher Scientific. Amide Synthesis.
  • BORIS Portal. Green Chemistry.
  • ChemScene. 1256789-42-0 | 5-Methoxy-3-methylpicolinic acid.
  • Moldb. 1256789-42-0 | 5-Methoxy-3-methylpicolinic acid.
  • Chemsrc. 5-METHOXY-3-METHYLPICOLINIC ACID | CAS#:1256789-42-0.
  • BLD Pharm. 1256789-42-0|5-Methoxy-3-methylpicolinic acid.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
  • Benchchem. A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications.

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Method

Application Notes &amp; Protocols: Esterification Strategies for 5-Methoxy-3-methylpicolinic Acid

Foreword 5-Methoxy-3-methylpicolinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] As a heterocyclic building block, its structure is a key component in d...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

5-Methoxy-3-methylpicolinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] As a heterocyclic building block, its structure is a key component in developing novel therapeutic agents. The esterification of its carboxylic acid moiety is a critical transformation, enabling the modulation of physicochemical properties such as solubility and bioavailability, and providing a versatile handle for further synthetic elaboration.

This guide provides an in-depth analysis of various esterification methods applicable to 5-Methoxy-3-methylpicolinic acid. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. We will explore the challenges inherent to this specific substrate and present detailed, field-proven protocols to empower you to select and execute the optimal strategy for your synthetic goals.

Synthetic Challenges & Strategic Considerations

The esterification of 5-Methoxy-3-methylpicolinic acid is not always straightforward. Successful synthesis requires an appreciation of the substrate's unique electronic and steric properties:

  • Electronic Effects of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen atom can be protonated under strongly acidic conditions (e.g., Fischer esterification). This protonation converts the ring into a powerful electron-withdrawing group, which deactivates the carbonyl carbon of the carboxylic acid, making it less susceptible to nucleophilic attack.

  • Steric Hindrance: The methyl group at the 3-position (ortho to the carboxylic acid) introduces steric bulk around the reaction center. This can impede the approach of the alcohol nucleophile, potentially slowing down the reaction rate and lowering yields, particularly with bulky alcohols.

Therefore, the choice of esterification method must be a deliberate one, balancing reaction conditions with the inherent reactivity of the substrate.

Comparative Analysis of Key Esterification Methodologies

Several methods can be employed to form the desired ester. The selection of the optimal method depends on the scale of the reaction, the sensitivity of the starting materials to acid or heat, and the steric bulk of the alcohol.

MethodReaction ConditionsKey ReagentsAdvantagesDisadvantagesSuitability for 5-Methoxy-3-methylpicolinic acid
Fischer-Speier Esterification Acidic, Heat (Reflux)Strong Acid (H₂SO₄, TsOH), Excess AlcoholInexpensive, simple reagents, suitable for large scale.[2][3]Harsh conditions, reversible equilibrium, risk of pyridine nitrogen protonation.[3][4]Moderate. May require significant optimization and efficient water removal (e.g., Dean-Stark trap) to drive the equilibrium and overcome ring deactivation.[2][3]
Via Acyl Chloride Two steps: 1. Reflux 2. 0 °C to RTSOCl₂ or (COCl)₂, followed by Alcohol + BaseHigh reactivity of acyl chloride intermediate leads to fast, high-yielding reactions.Reagents are hazardous and moisture-sensitive; potential for insoluble hydrochloride salt formation.[5][6]High. A robust and effective method, provided that the hazardous nature of the reagents is managed appropriately and a base is used in the second step.
Steglich Esterification Mild, Neutral pH, 0 °C to RTDCC or EDC, DMAP (catalyst)Very mild conditions, compatible with acid-sensitive groups, effective for sterically hindered substrates.[7][8][9]Reagents can be allergens; byproduct removal can be challenging; stoichiometric waste.[10]Excellent. This is often the method of choice for substrates like this, as it avoids harsh acidic conditions and effectively overcomes steric hindrance.[7][8]
Mitsunobu Reaction Mild, Neutral, 0 °C to RTPPh₃, DEAD or DIADExtremely mild conditions; proceeds with stereochemical inversion of the alcohol.[11][12]Byproducts (phosphine oxide, hydrazine) can complicate purification; requires acidic nucleophile (pKa < 13).[13][14]High. A powerful option, especially for valuable or complex alcohols where mildness is paramount and stereochemistry is a concern.

Detailed Application Protocols & Mechanistic Insights

Here we present detailed protocols for the two most recommended methods for the esterification of 5-Methoxy-3-methylpicolinic acid: the robust acyl chloride pathway and the mild Steglich esterification.

Protocol 1: Two-Step Esterification via Acyl Chloride Intermediate

This method is highly effective and proceeds through a highly reactive intermediate. It is particularly useful for achieving high conversion with a range of alcohols.

Causality: The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon.[6] Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed.[15] The subsequent reaction with the alcohol is rapid and irreversible, driven by the excellent leaving group ability of the chloride ion. A tertiary amine base (e.g., triethylamine) is included to neutralize the HCl generated in the second step, preventing the formation of hydrochloride salts.

Workflow: Acyl Chloride Formation and Esterification

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification A 1. Add 5-Methoxy-3-methylpicolinic acid to anhydrous toluene. B 2. Add catalytic DMF. A->B C 3. Add SOCl₂ dropwise at RT. B->C D 4. Heat to reflux for 2-4 hours. C->D E 5. Concentrate under vacuum to obtain crude acyl chloride. D->E F 6. Dissolve crude acyl chloride in anhydrous DCM. E->F Use Immediately G 7. Cool to 0 °C. F->G H 8. Add alcohol and triethylamine. G->H I 9. Warm to RT and stir until completion. H->I J 10. Proceed to aqueous work-up. I->J

Caption: General workflow for the two-step esterification protocol.

Step-by-Step Procedure:

Part A: Synthesis of 5-Methoxy-3-methylpicolinoyl chloride

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add 5-Methoxy-3-methylpicolinic acid (1.0 eq).

  • Solvent and Catalyst: Add anhydrous toluene (approx. 0.2 M concentration) and a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).[16]

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise at room temperature. The reaction may gently effervesce as HCl and SO₂ are evolved.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (a quench with methanol on the TLC plate will show the formation of the methyl ester).

  • Isolation of Intermediate: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess SOCl₂ under reduced pressure (rotary evaporation). Caution: Use a base trap (e.g., NaOH solution) to neutralize the corrosive vapors. The resulting crude 5-methoxy-3-methylpicolinoyl chloride is a moisture-sensitive solid or oil and should be used immediately in the next step.[16][17]

Part B: Ester Formation

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the crude acyl chloride from Part A in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: In a separate flask, prepare a solution of the desired alcohol (1.1 eq) and triethylamine (Et₃N, 1.2 eq) in anhydrous DCM. Add this solution dropwise to the cold acyl chloride solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC for the disappearance of the acyl chloride.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Mechanism: Acyl Chloride Pathway

Acid Picolinic Acid Intermediate1 Reactive Intermediate Acid->Intermediate1 + SOCl₂ SOCl2 SOCl₂ AcylChloride Acyl Chloride (Highly Electrophilic) Intermediate1->AcylChloride - SO₂ - Cl⁻ Tetrahedral_Int Tetrahedral Intermediate AcylChloride->Tetrahedral_Int + R'-OH SO2_HCl SO₂ + HCl Alcohol R'-OH Base Base (Et₃N) BaseHCl Base·HCl Ester Ester Product Tetrahedral_Int->Ester - Cl⁻ - H⁺

Caption: Simplified mechanism of esterification via an acyl chloride.

Protocol 2: Steglich Esterification

This method is ideal for acid-sensitive substrates or when steric hindrance is a concern. It operates under neutral, mild conditions, preserving delicate functional groups.

Causality: The Steglich esterification relies on an in situ activation of the carboxylic acid.[7] N,N'-Dicyclohexylcarbodiimide (DCC) acts as a dehydrating agent, reacting with the picolinic acid to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is prone to a side reaction, rearranging to a stable N-acylurea. To prevent this and accelerate the desired reaction, a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial. DMAP, a hyper-nucleophilic catalyst, intercepts the O-acylisourea to form an N-acylpyridinium intermediate ("active ester").[8][9] This species is highly electrophilic and readily reacts with the alcohol, even a sterically hindered one, to form the ester, regenerating the DMAP catalyst.[8] The main byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be removed by filtration.[7]

Mechanism: Steglich Esterification

Acid Picolinic Acid O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea + DCC DCC DCC N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Slow Rearrangement (Uncatalyzed) Active_Ester N-Acylpyridinium 'Active Ester' O_acylisourea->Active_Ester + DMAP (Fast) DMAP_cat DMAP (catalyst) Ester Ester + DCU Active_Ester->Ester + R'-OH - DMAP Alcohol R'-OH

Caption: Catalytic cycle of the Steglich Esterification.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 5-Methoxy-3-methylpicolinic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).

  • Solvent Addition: Dissolve the components in anhydrous DCM (concentration typically 0.1-0.5 M). Stir the solution until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is done to moderate the initial exothermic reaction upon addition of DCC.

  • Reagent Addition: Dissolve DCC (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture. A white precipitate (DCU) will begin to form almost immediately.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Quenching and Filtration: Upon completion, cool the mixture again to 0 °C for 30 minutes to maximize precipitation of the DCU byproduct. Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[8]

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution (to remove any residual DMAP and unreacted DCC), saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: The crude product can be further purified by flash column chromatography if necessary.

Final Considerations

  • Reagent Purity: The use of anhydrous solvents and reagents is critical for the success of both the acyl chloride and Steglich methods to prevent hydrolysis of reactive intermediates.

  • Alternative Reagents: For the Steglich esterification, water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used, which simplifies work-up as the corresponding urea byproduct can be removed with an acidic aqueous wash.[7]

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the consumption of the starting material and the formation of the product, allowing for accurate determination of the reaction endpoint.

By understanding the chemical principles behind these powerful esterification reactions, researchers can confidently and efficiently synthesize the esters of 5-Methoxy-3-methylpicolinic acid, paving the way for new discoveries in drug development.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Rehman, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). Retrieved from [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). The Mitsunobu Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of picolinic acid chloride. Retrieved from [Link]

  • Bentham Science. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • National Institutes of Health (NIH). (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Esters From Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2016). Acid chloride Formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • The Reaction Map. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Methoxy-3-methylpicolinic Acid Derivatives for Biaryl Synthesis

Introduction: The Strategic Importance of Picolinic Acid Scaffolds In the landscape of modern drug discovery and development, heteroaromatic scaffolds are indispensable pharmacophores. Among these, derivatives of picolin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Picolinic Acid Scaffolds

In the landscape of modern drug discovery and development, heteroaromatic scaffolds are indispensable pharmacophores. Among these, derivatives of picolinic acid (pyridine-2-carboxylic acid) are of particular interest due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates.[1] Specifically, substituted picolinates like 5-methoxy-3-methylpicolinic acid (CAS 1256789-42-0)[2] serve as valuable building blocks for constructing complex molecular architectures. The targeted synthesis of biaryl and heterobiaryl motifs is a cornerstone of medicinal chemistry, as these structures are found in numerous approved pharmaceuticals.[3][4][5]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for forging carbon-carbon bonds.[3][6] Its operational simplicity, mild reaction conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-based reagents make it a preferred strategy in both academic and industrial settings.[3][4][7]

This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on performing Suzuki coupling reactions with derivatives of 5-methoxy-3-methylpicolinic acid. We will delve into the mechanistic underpinnings of the reaction, present detailed, field-proven protocols for both classical and advanced decarbonylative coupling strategies, and offer expert insights into overcoming the unique challenges posed by this class of substrates.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] The canonical mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][9] Understanding this cycle is critical for rational troubleshooting and optimization.

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond of the electrophilic partner (e.g., an aryl halide). This is typically the rate-determining step of the reaction and results in the formation of a square-planar Pd(II) complex.[6][7] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[10]

  • Transmetalation : In this step, the organic group from the organoboron reagent (the nucleophile) is transferred to the palladium center. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (-B(OR)₃⁻).[6][11] This newly formed boronate then exchanges its organic moiety with the halide on the Pd(II) complex.

  • Reductive Elimination : The final step involves the two organic ligands on the Pd(II) center coupling together to form the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Catalytic_Cycle pd0 L₂Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex1 trans-L₂Pd(II)(Ar¹)(X) ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 trans-L₂Pd(II)(Ar¹)(Ar²) transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product Ar¹-Ar² (Product) red_elim->product arx Ar¹-X arx->ox_add boronic Ar²-B(OH)₂ + Base boronic->transmetal

Figure 1. The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Key Considerations for Coupling with Picolinic Acid Derivatives

While robust, the Suzuki coupling of heteroaromatic substrates like 5-methoxy-3-methylpicolinic acid requires special consideration:

  • Catalyst Inhibition : The pyridine nitrogen is a Lewis base and can coordinate to the palladium center. This coordination can inhibit catalytic activity by competing with other necessary steps in the cycle, such as oxidative addition. The use of bulky, electron-rich phosphine ligands can mitigate this issue by sterically hindering the nitrogen's approach to the metal center and promoting the desired reaction pathway.[7]

  • The Carboxylic Acid Group : The acidic proton of the carboxylic acid can interfere with some reaction conditions. More importantly, traditional Suzuki couplings require a halide or triflate as the electrophilic partner. This necessitates the synthesis of a halogenated version of the picolinic acid, adding steps to the overall sequence.

  • Decarbonylative Coupling : A modern and elegant alternative is the decarbonylative Suzuki coupling, which utilizes the carboxylic acid itself as the coupling partner.[12] This strategy offers improved atom economy and can shorten synthetic routes by leveraging more readily available starting materials.[12]

Experimental Protocols

The following protocols are designed as robust starting points for optimization. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Classical Suzuki Coupling of a Halogenated Picolinate Ester

This protocol details the coupling of a methyl 6-bromo-5-methoxy-3-methylpicolinate with an arylboronic acid. The initial esterification of the picolinic acid protects the carboxylic acid and improves solubility in organic solvents.

Step-by-Step Methodology:

  • Reagent Preparation : To a dry Schlenk flask under an inert atmosphere, add methyl 6-bromo-5-methoxy-3-methylpicolinate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition : In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%) if using a non-preformed catalyst. Add this catalyst system to the Schlenk flask. For pre-formed catalysts like Pd(PPh₃)₄ (1-5 mol%), add it directly.

  • Solvent Addition : Add the chosen solvent system. A common choice is a mixture of an organic solvent like 1,4-dioxane, toluene, or n-butanol with water (e.g., 4:1 v/v).[9][13]

  • Reaction Execution : Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 8-24 hours.[13]

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl compound.

Experimental_Workflow start_end start_end process process decision decision io io A Start: Reagent & Catalyst Setup (Inert Atmosphere) B Add Anhydrous Solvents A->B C Heat to Reaction Temperature (e.g., 80-110 °C) B->C D Monitor Reaction Progress (TLC / LC-MS) C->D E Reaction Complete? D->E E->C No F Aqueous Work-up (Extraction & Washing) E->F Yes G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H I End: Pure Product H->I

Figure 2. General experimental workflow for Suzuki coupling reactions.
Protocol 2: Decarbonylative Suzuki Coupling of 5-Methoxy-3-methylpicolinic Acid

This advanced protocol leverages the carboxylic acid functionality directly, avoiding the need for a separate halogenation step. It is based on methodologies developed for the decarbonylative coupling of heterocyclic carboxylic acids.[12]

Step-by-Step Methodology:

  • Acid Activation : In a dry flask under an inert atmosphere, dissolve 5-methoxy-3-methylpicolinic acid (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF or Dioxane). Add an activating agent (e.g., pivaloyl chloride or a similar anhydride precursor) and a non-nucleophilic base (e.g., triethylamine) to form the mixed anhydride in situ.

  • Reagent Addition : To the activated acid mixture, add the arylboronic acid (1.5 equiv) and a suitable base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition : Add the palladium source (e.g., Pd(OAc)₂) and a specialized ligand suitable for decarbonylative coupling (e.g., specific phosphine-based ligands as identified in relevant literature, 1-5 mol%).[12]

  • Reaction Execution : Heat the mixture to a higher temperature, often 100-140 °C, to facilitate both the cross-coupling and the extrusion of carbon monoxide.

  • Monitoring, Work-up, and Purification : Follow steps 5-7 as described in Protocol 1. The higher temperatures may lead to different impurity profiles, requiring careful optimization of the purification step.

Data Summary: Representative Reaction Conditions

The choice of catalyst, ligand, base, and solvent significantly impacts reaction efficiency. The following table summarizes common conditions used for Suzuki couplings of challenging heteroaryl substrates.

Entry Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Typical Yield (%) Reference
1Pd(PPh₃)₂Cl₂ (5)-Na₂CO₃ (2)1,4-Dioxane/H₂OReflux65-90[13]
2Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (3)Toluene10070-95[11]
3Pd₂(dba)₃ (1.5)SPhos (3.3)K₃PO₄ (2)n-Butanol11080-98[9]
4Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2)DMF8075-92[11]

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Catalyst poisoning by pyridine N. 4. Base is not strong/soluble enough.1. Use a fresh palladium source or a pre-catalyst. 2. Ensure solvents are dry and the reaction is under inert gas. 3. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). 4. Try a different base (e.g., K₃PO₄, Cs₂CO₃) or a different solvent system.
Protodeboronation Presence of excess water or acidic protons leading to the replacement of the boron group with hydrogen on the starting material.1. Minimize water content in the reaction. 2. Use a stronger, non-aqueous base if possible. 3. Use boronic esters (e.g., pinacol esters) which are more stable.
Homocoupling (Glaser-type) Oxidative coupling of the boronic acid with itself.1. Rigorously deoxygenate all solvents and maintain a strict inert atmosphere. 2. Lower the catalyst loading or reaction temperature.
Decarboxylation (Protocol 2) Premature loss of CO₂ without coupling, especially if the starting material is unstable at high temperatures.1. Carefully control the reaction temperature. 2. Screen different activating agents for the carboxylic acid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective tool for the synthesis of biaryl compounds from 5-methoxy-3-methylpicolinic acid derivatives. By understanding the core mechanism and anticipating challenges specific to heteroaromatic substrates, researchers can successfully implement this reaction. The choice between a classical approach using a halogenated intermediate and a modern decarbonylative strategy will depend on the availability of starting materials and the desired synthetic efficiency. The protocols and troubleshooting guide provided herein offer a solid foundation for developing robust and high-yielding syntheses, empowering the rapid discovery and development of novel chemical entities.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Myers, A. The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Ramirez, A. et al. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 22(15), 5845–5849. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(14), 3025–3028. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1981). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Synthetic Communications, 11(7), 513-517.
  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. Available at: [Link]

  • Rasool, N. et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2379–2394. Available at: [Link]

  • Tadross, P. M., & Stoltz, B. M. (2012). A Comprehensive History of Arynes in Natural Product Total Synthesis. Chemical Reviews, 112(6), 3550-3577. Referenced in: [Link]

  • Liu, K. et al. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 20(9), 16096-16110. Available at: [Link]

  • Abarca-Cabrera, L. et al. (2022). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Catalysts, 12(12), 1500. Available at: [Link]

  • Tomkowiak, M. et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(19), 6932. Available at: [Link]

  • Thompson, A. S. et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3753–3756. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (5), 212. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Referenced in: [Link]

  • Hirokawa, Y. et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Use of 5-Methoxy-3-methylpicolinic Acid in Parallel Synthesis Library Generation

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The generation of diverse chemical libraries is a cornerstone of modern drug discovery. The selec...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The generation of diverse chemical libraries is a cornerstone of modern drug discovery. The selection of well-functionalized, novel building blocks is critical to exploring new chemical space and identifying promising lead compounds. This document provides a detailed guide for the incorporation of 5-Methoxy-3-methylpicolinic acid, a substituted pyridine carboxylic acid, into amide libraries using solution-phase parallel synthesis. We present a comprehensive, field-proven protocol optimized for a 96-well plate format, addressing the specific challenges posed by the steric and electronic nature of this building block. This guide covers the entire workflow, from reaction setup and optimization to high-throughput purification and quality control, enabling researchers to efficiently generate high-quality compound libraries for screening.

Introduction: The Strategic Value of 5-Methoxy-3-methylpicolinic Acid in Library Synthesis

5-Methoxy-3-methylpicolinic acid (CAS 1256789-42-0) is a heterocyclic building block with significant potential for generating novel chemical entities in drug discovery programs.[1][2][3] Its unique substitution pattern offers several advantages:

  • Three-Dimensionality: The pyridine core, coupled with the methyl and methoxy substituents, provides a rigid scaffold with defined vectors for substitution, moving away from flat, aromatic structures and toward more drug-like three-dimensional shapes.

  • Modulation of Physicochemical Properties: The methoxy group can act as a hydrogen bond acceptor and influence the overall polarity and metabolic stability of the final compounds. The pKa of the pyridine nitrogen is modulated by the electronic effects of the substituents, which can be critical for target engagement and pharmacokinetic properties.

  • Chemical Tractability: The carboxylic acid handle allows for robust and well-established amide bond formation, a cornerstone reaction in medicinal chemistry, making it highly amenable to parallel synthesis.[4][5]

The primary challenge in utilizing this building block lies in the potential for reduced reactivity of the carboxylic acid due to steric hindrance from the adjacent 3-methyl group. This necessitates the careful selection of coupling reagents and optimization of reaction conditions to achieve high conversion rates across a diverse range of amine coupling partners.

Physicochemical Properties of 5-Methoxy-3-methylpicolinic Acid
PropertyValueReference
CAS Number 1256789-42-0[1][2]
Molecular Formula C₈H₉NO₃[1][3]
Molecular Weight 167.16 g/mol [1][3]
Purity Typically ≥95%[1]
Storage 4°C[1]

Parallel Amide Library Synthesis: A Validated Protocol

This section details a robust protocol for the solution-phase parallel synthesis of an amide library from 5-Methoxy-3-methylpicolinic acid and a diverse set of primary and secondary amines in a 96-well plate format.

Rationale for Reagent Selection and Reaction Conditions

The successful coupling of a sterically hindered carboxylic acid like 5-Methoxy-3-methylpicolinic acid hinges on the choice of an appropriate activating agent. Standard carbodiimide reagents may prove sluggish. Therefore, we recommend the use of a uronium- or phosphonium-based coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) . These reagents are known for their high reactivity and effectiveness in coupling sterically demanding substrates.[6][7][8]

HATU is particularly advantageous as it forms a highly reactive OAt-active ester, which can overcome the steric hindrance of the 3-methyl group. The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) , is crucial to prevent unwanted side reactions.

The choice of solvent is also critical. N,N-Dimethylformamide (DMF) is an excellent solvent for this chemistry due to its high polarity, which aids in dissolving the starting materials and reagents, and its high boiling point, which allows for heating if necessary, although room temperature reactions are often sufficient with potent coupling agents.

Experimental Workflow for Parallel Synthesis

The entire workflow is designed for a 96-well plate format, allowing for the simultaneous synthesis of up to 96 unique amides.

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Archiving prep_acid Dispense 5-Methoxy-3-methylpicolinic acid (in DMF) to all wells prep_amine Dispense unique amine (in DMF) to each well prep_acid->prep_amine Step 1 add_base Add DIPEA to each well prep_amine->add_base Step 2 add_coupling Add HATU solution to each well to initiate add_base->add_coupling Step 3 react Seal plate and shake at room temperature (16-24h) add_coupling->react Step 4 quench Quench reaction (optional, e.g., with aqueous NaHCO₃) react->quench Step 5 purify Direct injection for automated preparative HPLC-MS quench->purify Step 6 dry Evaporate solvent from pure fractions purify->dry Step 7 qc Perform QC (LC-MS, ¹H NMR) on final compounds dry->qc Step 8 archive Weigh, dissolve in DMSO, and archive library plate qc->archive Step 9

Caption: Workflow for the parallel synthesis of an amide library.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • 96-well reaction block with sealing mat

  • Multichannel pipette or automated liquid handler

  • Orbital shaker

  • Automated preparative HPLC-MS system

  • Centrifugal evaporator (e.g., Genevac)

  • Analytical UPLC-MS and NMR for quality control

  • 5-Methoxy-3-methylpicolinic acid

  • Amine library (diverse primary and secondary amines)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • HPLC-grade solvents (acetonitrile, water, formic acid)

Procedure (per well, for a 20 µmol scale reaction):

  • Preparation of Stock Solutions:

    • Acid Solution: Prepare a 0.2 M solution of 5-Methoxy-3-methylpicolinic acid in anhydrous DMF.

    • Amine Solutions: Prepare 0.2 M solutions of each amine in anhydrous DMF in a separate 96-well plate.

    • HATU Solution: Prepare a 0.2 M solution of HATU in anhydrous DMF. Note: This solution should be prepared fresh before use.

    • Base Solution: Prepare a 0.8 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 100 µL of the 5-Methoxy-3-methylpicolinic acid stock solution (20 µmol, 1.0 eq).

    • Add 100 µL of the appropriate amine stock solution to each well (20 µmol, 1.0 eq).

    • Add 50 µL of the DIPEA stock solution (40 µmol, 2.0 eq).

    • To initiate the reactions, add 110 µL of the freshly prepared HATU stock solution to each well (22 µmol, 1.1 eq).

  • Reaction Execution:

    • Securely seal the reaction block with a sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 16-24 hours. A small subset of reactions can be monitored by LC-MS to determine the optimal reaction time.

Reaction Work-up and High-Throughput Purification

For solution-phase parallel synthesis, a "purify-all" strategy is often the most efficient. Automated preparative HPLC-MS is the method of choice for this.[9][10][11]

  • Sample Preparation for Purification:

    • After the reaction is complete, dilute the contents of each well with an appropriate volume of DMSO or DMF/water to ensure solubility in the injection solvent. A typical dilution is to add 400 µL of DMSO to each well.

  • Automated Purification:

    • Program the automated preparative HPLC-MS system to inject the entire sample from each well.

    • Use a mass-triggered fractionation method to collect the peak corresponding to the desired product's mass-to-charge ratio (m/z).

    • A generic reversed-phase gradient is typically effective for a diverse library.

Typical Preparative HPLC-MS Parameters:

ParameterValue
Column C18, 19 x 50 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5-95% B over 5-7 minutes
Flow Rate 20-25 mL/min
Detection UV (e.g., 220 nm, 254 nm) and ESI-MS
Fraction Trigger Target m/z of the expected product
  • Post-Purification Processing:

    • Collect the purified fractions in a 96-well deep-well plate.

    • Remove the solvent using a centrifugal evaporator.

Quality Control: Ensuring Library Integrity

Rigorous quality control (QC) is essential to ensure that the data generated from biological screening is reliable.[12][13][14] A two-tiered approach is recommended for library validation.

G cluster_qc Quality Control Workflow start Dried Pure Compound Plate dissolve Dissolve in DMSO (for archival plate) start->dissolve aliquot Take aliquot for analysis dissolve->aliquot lcms UPLC-MS Analysis (Purity & Identity) aliquot->lcms nmr ¹H NMR Analysis (Structural Confirmation) aliquot->nmr pass Pass lcms->pass >95% Purity & Correct Mass fail Fail lcms->fail <95% Purity or Incorrect Mass nmr->pass Structure Consistent nmr->fail Inconsistent Structure data Data Registration & Archiving pass->data

Caption: Two-tiered quality control workflow for the final library.

Primary QC: UPLC-MS Analysis

Each purified compound should be analyzed by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to confirm its identity and determine its purity.

  • Identity Confirmation: The observed molecular weight from the mass spectrum should match the calculated molecular weight of the expected product.

  • Purity Assessment: The purity is typically determined by integrating the area of the product peak in the UV chromatogram and expressing it as a percentage of the total peak area. A purity of ≥95% is generally considered acceptable for high-throughput screening.

Secondary QC: ¹H NMR Analysis

For a representative subset of the library (e.g., 5-10% of compounds) or for any hits that emerge from screening, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy should be performed to provide definitive structural confirmation.[12][15] Automated NMR systems can streamline this process.[15][16] The obtained spectrum should be consistent with the structure of the synthesized amide.

Safety and Handling

  • 5-Methoxy-3-methylpicolinic acid: While a specific safety data sheet (SDS) for this exact compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Assume it may be harmful if swallowed, and cause skin and eye irritation.[17][18]

  • Coupling Reagents (HATU, PyBOP): These reagents are irritants and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Solvents and Reagents (DMF, DIPEA): These are common laboratory chemicals with known hazards. Always consult the specific SDS for each reagent before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

5-Methoxy-3-methylpicolinic acid is a valuable building block for the construction of diverse amide libraries. The steric hindrance presented by the 3-methyl group can be effectively overcome by using potent coupling reagents like HATU in a solution-phase parallel synthesis format. The detailed protocol presented here, from reaction setup in 96-well plates to automated purification and rigorous quality control, provides a reliable and efficient pathway for generating high-quality compound libraries. This workflow enables medicinal chemists to rapidly explore the chemical space around this privileged scaffold, accelerating the identification of novel hits in drug discovery campaigns.

References

  • Analyses of compound libraries obtained by high-throughput parallel synthesis: strategy of quality control by high-performance liquid chromatography, mass spectrometry and nuclear magnetic resonance techniques. (1999). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • De Vleeschouwer, F. (2018). Automated and Parallel Amide Synthesis. ETH Research Collection. [Link]

  • Chemsrc. 5-METHOXY-3-METHYLPICOLINIC ACID | CAS#:1256789-42-0. [Link]

  • Weller, H. N., et al. (1997). High throughput analysis and purification in support of automated parallel synthesis. Molecular Diversity. [Link]

  • Giri, R., et al. (2020). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR. [Link]

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Application

Application Notes &amp; Protocols for the Purification of 5-Methoxy-3-methylpicolinic Acid Reaction Products

Foreword 5-Methoxy-3-methylpicolinic acid is a key substituted pyridine derivative, serving as a valuable building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The pu...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

5-Methoxy-3-methylpicolinic acid is a key substituted pyridine derivative, serving as a valuable building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The purity of this intermediate is paramount, as even trace impurities can lead to significant downstream complications, including the formation of intractable side products, reduced yields, and compromised biological activity of the final active ingredient. This guide provides a comprehensive overview of robust, field-proven purification strategies tailored for the reaction products of 5-Methoxy-3-methylpicolinic acid synthesis. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methodologies for optimal results.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of potential impurities. The impurity profile is intrinsically linked to the synthetic route employed. A common synthetic approach may involve the oxidation of a corresponding picoline precursor or more complex multi-step sequences. Based on these general pathways, the crude product is likely to contain a variety of structurally related and unrelated substances.

Table 1: Potential Impurities in Crude 5-Methoxy-3-methylpicolinic Acid

Impurity TypePotential Structure/CompoundRationale for PresenceKey Physicochemical Property
Unreacted Starting Material e.g., 5-Methoxy-3-methyl-2-vinylpyridineIncomplete oxidation or preceding reaction step.Basic
Over-Oxidized Byproduct e.g., Pyridine dicarboxylic acid derivativesHarsh oxidation conditions.Highly Polar, Acidic
Demethylated Impurity 5-Hydroxy-3-methylpicolinic acidAcidic conditions or heat can cleave the methoxy ether.Phenolic, Acidic, More Polar
Decarboxylated Byproduct 5-Methoxy-3-methylpyridineHigh temperatures can lead to loss of the carboxylic acid group.[1]Basic, Less Polar
Residual Reagents e.g., Oxidizing agents, catalystsCarried over from the reaction workup.Varies (often inorganic salts)
Isomeric Impurities e.g., 6-Methoxy-3-methylpicolinic acidNon-regioselective steps in the synthesis.Acidic, Similar Polarity

A Multi-Tiered Purification Strategy

No single technique is universally optimal. A logical, multi-step approach is recommended, beginning with a bulk purification method to remove gross impurities, followed by fine-tuning techniques to achieve high purity.

Purification_Strategy Crude Crude Reaction Mixture Extraction Acid-Base Liquid-Liquid Extraction Crude->Extraction Bulk Impurity Removal Recrystallization Recrystallization Extraction->Recrystallization Crystalline Solid Formation Chromatography Column Chromatography Recrystallization->Chromatography High Purity Polishing (Optional) Pure Pure Product (>99%) Recrystallization->Pure Chromatography->Pure

Caption: High-level workflow for purifying 5-Methoxy-3-methylpicolinic acid.

Protocol I: Acid-Base Liquid-Liquid Extraction

Principle: This technique leverages the acidic nature of the picolinic acid functional group. The target compound can be selectively ionized and moved into an aqueous phase, leaving neutral and basic impurities behind in the organic phase. This is an exceptionally effective first-pass purification to significantly enhance the purity of the crude material.[2][3][4][5]

Acid_Base_Extraction start Crude Mixture in Organic Solvent (e.g., EtOAc) add_base Add Aqueous Base (e.g., 1M NaHCO₃) & Mix start->add_base separate Separate Layers in Separatory Funnel add_base->separate org_layer Organic Layer Contains: Neutral & Basic Impurities separate->org_layer Discard or Re-extract aq_layer Aqueous Layer Contains: Deprotonated Product (Sodium 5-methoxy-3-methylpicolinate) separate->aq_layer acidify Acidify Aqueous Layer (e.g., 1M HCl) to pH ~3-4 aq_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Filter, Wash with Cold Water, & Dry precipitate->filter product Purified Product filter->product

Caption: Workflow for purification via acid-base liquid-liquid extraction.

Detailed Protocol:

  • Dissolution: Dissolve the crude reaction product in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.

    • Expert Insight: Sodium bicarbonate is preferred over stronger bases like sodium hydroxide (NaOH) to minimize potential hydrolysis of the methoxy group or other sensitive functionalities.

  • Mixing & Separation: Stopper the funnel and invert gently several times, venting frequently to release any pressure buildup (especially from CO₂ evolution if the crude mixture is acidic). Allow the layers to fully separate.

  • Isolate Aqueous Layer: Drain the lower aqueous layer. The target compound is now in this layer as its sodium salt. The organic layer contains neutral and basic impurities and should be set aside.

  • Re-extraction (Optional): To maximize recovery, add a fresh portion of 1 M NaHCO₃ to the organic layer and repeat the extraction. Combine the aqueous layers.

  • Back-Wash: To remove any residual neutral impurities dissolved in the basic aqueous phase, perform a "back-wash" by adding a fresh portion of the organic solvent (e.g., EtOAc), mixing, and discarding the organic layer.

  • Precipitation: Transfer the combined aqueous layers to a beaker and cool in an ice bath. While stirring, slowly add 1 M hydrochloric acid (HCl) dropwise to acidify the solution. Monitor the pH with pH paper or a meter. The product will precipitate as the solution becomes acidic. The isoelectric point for picolinic acid is around pH 3.2, which is a good target.[6]

  • Isolation: Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a rinse with a cold, non-polar solvent like hexane to aid in drying. Dry the purified solid under vacuum.

Protocol II: Recrystallization

Principle: This technique relies on the difference in solubility between the desired compound and impurities in a specific solvent at varying temperatures. A properly chosen solvent will dissolve the compound and impurities when hot but will allow only the desired compound to crystallize upon cooling, leaving impurities behind in the mother liquor. For picolinic acids, polar protic solvents are often effective.[7][8]

Detailed Protocol:

  • Solvent Selection: The key to successful recrystallization is finding the right solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but readily at its boiling point. Test small amounts of your product in various solvents.

    • Expert Insight: Based on studies of picolinic acid itself, water, ethanol, and acetonitrile are excellent starting points.[7] Mixtures, such as ethanol/water or ethyl acetate/hexane, often provide superior results by allowing for finer control over solubility.

  • Dissolution: Place the extracted solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and stirring) until all the solid dissolves.

  • Hot Filtration (If Necessary): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Gently wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum to remove all residual solvent.

Table 2: Recommended Solvent Systems for Recrystallization

Solvent/SystemBoiling Point (°C)Comments
Ethanol 78Good general-purpose solvent for moderate polarity compounds.
Water 100Effective, but picolinic acids can have high water solubility.[6][7] May require significant concentration.
Acetonitrile 82A polar aprotic option, can offer different selectivity.[7]
Isopropanol 82Similar to ethanol, sometimes provides better crystal morphology.[1]
Ethyl Acetate/Hexane VariableA good system for less polar impurities. Dissolve in hot EtOAc, add hexane until cloudy, then cool.

Protocol III: Silica Gel Column Chromatography

Principle: When the highest purity is required, or for separating closely related isomers, column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).[9][10]

Detailed Protocol:

  • Stationary Phase Selection: Standard flash-grade silica gel (40-63 µm) is typically sufficient.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. Use thin-layer chromatography (TLC) to determine an optimal solvent system that gives the target compound a retention factor (Rƒ) of approximately 0.25-0.35.

    • Expert Insight: For an acidic compound like 5-Methoxy-3-methylpicolinic acid, a common issue is "streaking" or "tailing" on the silica.[11] To counteract this, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent system. This protonates the analyte and silanol groups, leading to sharper peaks and better separation. A typical starting eluent system would be a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) with 1% acetic acid.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pour it into the column. Allow the silica to pack under gravity or with light pressure, ensuring a flat, undisturbed bed.

  • Sample Loading: Dissolve the product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection: Begin passing the eluent through the column, collecting the outflow in a series of fractions (e.g., in test tubes). Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the highly purified 5-Methoxy-3-methylpicolinic acid.

Purity Assessment

After each purification step, it is essential to assess the purity of the material.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis. A single spot (under different visualization methods) suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a typical setup.[12][13] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals are visible above the noise.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (Expected [M+H]⁺ for C₈H₉NO₃: 168.06).[14]

References

  • Vertex AI Search. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • Eastern Kentucky University - Edubirdie. Acid-Base Liquid-Liquid Extraction.
  • Unknown Source.
  • G.E. Dunn & T.L. Penner. (1967). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]

  • Benchchem.
  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • Google Patents. (1951). US2578672A - Picolinic acid recovery.
  • NIH. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides.
  • Unknown Source. Supplementary data on method for analysis of Picolinic acid (Pic).
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  • PubMed. (1987). Gas Chromatographic Separation of Substituted Pyridines. [Link]

  • NIH. (2011).
  • MDPI. (2023). Stereoselective Synthesis and Structural Confirmation of All Four 8-Hydroxyhexahydrocannabinol Stereoisomers.
  • Google Patents. (2013). US8575350B2 - Process for producing pyridine carboxylic acids.
  • Aimin Liu, et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
  • ResearchGate. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. [Link]

  • HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]

  • Royal Society of Chemistry. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
  • Unknown Source. (2009). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • ResearchGate. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]

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Method

Application Note: Comprehensive Characterization of 5-Methoxy-3-methylpicolinic Acid

Introduction 5-Methoxy-3-methylpicolinic acid is a substituted pyridine carboxylic acid with potential applications in pharmaceutical and materials science research.[1][2] Its chemical structure, consisting of a pyridine...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-3-methylpicolinic acid is a substituted pyridine carboxylic acid with potential applications in pharmaceutical and materials science research.[1][2] Its chemical structure, consisting of a pyridine ring with methoxy, methyl, and carboxylic acid functional groups, dictates its physicochemical properties and potential biological activity. Accurate and robust analytical methods are crucial for its characterization, including identity confirmation, purity assessment, and structural elucidation, which are fundamental requirements in drug development and quality control.

This application note provides a comprehensive guide to the analytical methodologies for the characterization of 5-Methoxy-3-methylpicolinic acid. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification. The causality behind experimental choices is explained to provide researchers with a solid understanding of the methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary technique for assessing the purity of non-volatile, thermally stable compounds like 5-Methoxy-3-methylpicolinic acid. A reverse-phase method is typically employed for polar aromatic compounds.

Rationale for Method Selection

A C18 stationary phase is chosen for its hydrophobicity, which allows for good retention of the aromatic picolinic acid derivative. An acidic mobile phase is utilized to suppress the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape. Acetonitrile is selected as the organic modifier due to its low UV cutoff and good elution strength. UV detection is suitable as the pyridine ring contains a chromophore.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 270 nm.

  • Sample Preparation: Accurately weigh 1 mg of 5-Methoxy-3-methylpicolinic acid and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Data Presentation
ParameterValue
Retention Time (t R )~ 8.5 min
Purity (by area %)> 98%
Tailing Factor1.0 - 1.5
Theoretical Plates> 2000
Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve 1 mg/mL in 50:50 ACN:H2O instrument HPLC System (C18 Column) prep->instrument separation Gradient Elution instrument->separation detection UV Detection (270 nm) separation->detection data_acq Chromatogram Acquisition detection->data_acq integration Peak Integration data_acq->integration purity_calc Purity Calculation (Area % Report) integration->purity_calc

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a carboxylic acid like 5-Methoxy-3-methylpicolinic acid, derivatization is often necessary to increase its volatility.[3][4]

Rationale for Method Selection

Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and potential for thermal degradation. Esterification of the carboxylic acid group, for example, by reaction with methanol to form the methyl ester, significantly increases the analyte's volatility, making it amenable to GC analysis.[5] Electron ionization (EI) mass spectrometry provides a reproducible fragmentation pattern that can be used for structural confirmation by comparison with spectral libraries.

Experimental Protocol: GC-MS
  • Derivatization (Esterification):

    • To 1 mg of 5-Methoxy-3-methylpicolinic acid, add 1 mL of 2M HCl in methanol.

    • Heat the mixture at 60 °C for 1 hour.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate.

  • Instrumentation: GC-MS system.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Data Presentation
ParameterValue
Retention Time (t R ) of Methyl Ester~ 12.3 min
Molecular Ion (M+) of Methyl Esterm/z 181
Key Fragment IonsConsistent with the structure of methyl 5-methoxy-3-methylpicolinate
Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis derivatization Esterification (MeOH/HCl) instrument GC-MS System (DB-5ms Column) derivatization->instrument separation Temperature Programmed Separation instrument->separation detection EI-MS Detection separation->detection data_acq Mass Spectrum Acquisition detection->data_acq library_search Library Search (NIST, Wiley) data_acq->library_search interpretation Structural Confirmation library_search->interpretation

Caption: GC-MS workflow with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of 5-Methoxy-3-methylpicolinic acid.

Rationale for Method Selection

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment. Deuterated chloroform (CDCl₃) is a common solvent for NMR, but if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[6]

Experimental Protocol: NMR
  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of 5-Methoxy-3-methylpicolinic acid in 0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

  • ¹³C NMR Acquisition:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

Data Presentation: Expected Chemical Shifts
¹H NMRChemical Shift (ppm)MultiplicityIntegrationAssignment
Carboxylic Acid~13.0br s1H-COOH
Aromatic CH~7.9d1HH-6
Aromatic CH~7.3d1HH-4
Methoxy~3.9s3H-OCH₃
Methyl~2.3s3H-CH₃
¹³C NMRChemical Shift (ppm)Assignment
Carbonyl~168-COOH
Aromatic C-O~160C-5
Aromatic C-N~150C-2
Aromatic CH~140C-6
Aromatic C-CH₃~135C-3
Aromatic CH~120C-4
Methoxy~56-OCH₃
Methyl~18-CH₃
Logical Relationship: NMR Data to Structure

NMR_Structure cluster_structure 5-Methoxy-3-methylpicolinic acid cluster_1h_nmr ¹H NMR Data cluster_13c_nmr ¹³C NMR Data cluster_elucidation Structural Elucidation struct Chemical Structure h_signals Number of Signals Chemical Shifts Integration Multiplicity struct->h_signals c_signals Number of Signals Chemical Shifts struct->c_signals elucidation Confirm Connectivity and Functional Groups h_signals->elucidation c_signals->elucidation

Caption: NMR data for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Rationale for Method Selection

The characteristic vibrations of the carboxylic acid, aromatic ring, methoxy, and methyl groups of 5-Methoxy-3-methylpicolinic acid will produce a unique infrared spectrum. Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.

Experimental Protocol: FTIR
  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Processing: Perform a background scan before scanning the sample.

Data Presentation: Expected Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1470MediumC=C and C=N stretches (aromatic ring)
~1250StrongC-O stretch (aryl ether)
~2950MediumC-H stretch (methyl and methoxy)
Experimental Workflow: FTIR

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Analysis prep Place solid on ATR crystal instrument FTIR Spectrometer (ATR Accessory) prep->instrument acquisition Acquire Spectrum (4000-400 cm⁻¹) instrument->acquisition interpretation Identify Characteristic Absorption Bands acquisition->interpretation functional_groups Confirm Functional Groups interpretation->functional_groups

Caption: FTIR workflow for functional group analysis.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 5-Methoxy-3-methylpicolinic acid. The combination of HPLC, GC-MS, NMR, and FTIR allows for unambiguous identification, purity determination, and structural elucidation, ensuring the quality and integrity of this compound for research and development purposes.

References

  • MOLBASE. 5-methoxy-3-methylpicolinic acid | 1256789-42-0. Available at: [Link]

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  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
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  • RJPBCS. GC-MS Analysis of Phytochemical Compounds Present in the Methanolic Extract of Viburnum punctatum Buch-Ham Ex D.Don. Available at: [https://www.rjpbcs.com/pdf/2016_7(3)/[7].pdf]([Link]7].pdf)

  • SpectraBase. 5-Methoxyindole-2-carboxylic acid - Optional[1H NMR] - Spectrum. Available at: [Link]

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Application

Application Notes and Protocols for the Derivatization of 5-Methoxy-3-methylpicolinic Acid in Biological Assays and Drug Discovery

Introduction: The Strategic Value of the Picolinate Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the pyridine ring system is a privileged scaffold, forming the core of numerous therapeutic a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Picolinate Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine ring system is a privileged scaffold, forming the core of numerous therapeutic agents. Picolinic acids, as ortho-substituted pyridine carboxylic acids, and their derivatives are of significant interest due to their unique physicochemical properties and their ability to act as versatile intermediates in the synthesis of complex bioactive molecules. 5-Methoxy-3-methylpicolinic acid (CAS 1256789-42-0) is a commercially available building block that presents researchers with a valuable starting point for chemical exploration.[1][2][3] Its substituted pyridine core is a key feature in various biologically active compounds, and the carboxylic acid moiety provides a reactive handle for a multitude of chemical transformations.

This application note provides a comprehensive guide to the derivatization of 5-Methoxy-3-methylpicolinic acid. We will delve into the rationale behind derivatization as a critical step in generating compound libraries for biological screening, creating tool compounds for target identification, and improving the analytical characteristics of the parent molecule. We will provide detailed, field-proven protocols for common and robust derivatization strategies, focusing on techniques that are broadly applicable in a research and drug development setting.

Core Principles of Derivatization for Biological Applications

The derivatization of a lead compound or a scaffold like 5-Methoxy-3-methylpicolinic acid is a cornerstone of medicinal chemistry. The primary objectives of such chemical modifications are:

  • Expansion of Chemical Space: Systematically modifying the carboxylic acid group allows for the creation of a library of analogues (e.g., amides, esters) with diverse physicochemical properties. This is crucial for exploring the structure-activity relationship (SAR) of a new chemical entity.

  • Modulation of Pharmacokinetic Properties: Derivatization can significantly alter properties such as solubility, membrane permeability, and metabolic stability, which are critical for a compound's in vivo efficacy.

  • Introduction of Reporter Moieties: For biological assays, it is often necessary to attach a fluorescent tag or a mass tag to the molecule of interest. This enables its detection and quantification in complex biological matrices.

  • Creation of Tool Compounds: Derivatized molecules can be designed as probes to identify and validate biological targets. For instance, attaching a biotin tag can facilitate affinity purification of binding partners.

Key Derivatization Strategies and Protocols

The carboxylic acid group of 5-Methoxy-3-methylpicolinic acid is readily amenable to a variety of derivatization reactions. Below, we detail two of the most common and reliable methods: amide bond formation via EDC/NHS chemistry and esterification for the introduction of a fluorescent reporter group.

Amide Bond Formation via EDC/NHS Coupling

This is arguably the most versatile method for derivatizing carboxylic acids. It involves the activation of the carboxyl group with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a primary or secondary amine. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analogue, Sulfo-NHS, significantly improves the efficiency and stability of the reaction by forming a more stable amine-reactive intermediate.

Rationale for this method: This two-step, one-pot reaction is highly efficient, proceeds under mild conditions, and is compatible with a wide range of functional groups. The resulting amide bond is highly stable, mimicking the peptide bonds found in biological systems.

Experimental Protocol: Synthesis of a 5-Methoxy-3-methylpicolinamide Library

Objective: To generate a diverse set of amide derivatives of 5-Methoxy-3-methylpicolinic acid for biological screening.

Materials:

  • 5-Methoxy-3-methylpicolinic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • A diverse library of primary and secondary amines

  • Anhydrous Dimethylformamide (DMF)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Activation of 5-Methoxy-3-methylpicolinic acid:

    • Dissolve 5-Methoxy-3-methylpicolinic acid (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC-HCl (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour. For aqueous reactions, use MES buffer instead of DMF and Sulfo-NHS instead of NHS.

  • Amide Coupling:

    • In a separate vial, dissolve the desired amine (1.1 equivalents) in anhydrous DMF.

    • Add the amine solution dropwise to the activated 5-Methoxy-3-methylpicolinic acid solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Quench the reaction by adding a small amount of water.

    • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram of the EDC/NHS Coupling Workflow:

EDC_NHS_Coupling cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_analysis Step 3: Analysis Picolinic_Acid 5-Methoxy-3-methyl- picolinic Acid EDC_NHS EDC + NHS (in DMF or MES buffer) Picolinic_Acid->EDC_NHS 1 hr, RT Activated_Ester NHS-activated Ester (Amine-reactive intermediate) EDC_NHS->Activated_Ester Amine Primary or Secondary Amine (R-NH2) Activated_Ester->Amine 4-12 hrs, RT Amide_Product 5-Methoxy-3-methyl- picolinamide Derivative Amine->Amide_Product Purification Purification (Column Chromatography) Amide_Product->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization

Caption: Workflow for the synthesis of amide derivatives.

Fluorescent Labeling via Esterification

To track the uptake and localization of 5-Methoxy-3-methylpicolinic acid or its derivatives in biological systems, it is often necessary to attach a fluorescent probe. Esterification of the carboxylic acid with a fluorescent alcohol is a common strategy. Alternatively, coupling with an amine-containing fluorophore can be achieved using the EDC/NHS chemistry described above. Here, we present a protocol for esterification using a fluorescent alkyl halide.

Rationale for this method: This method allows for the covalent attachment of a fluorescent reporter group, enabling sensitive detection in fluorescence-based assays such as fluorescence microscopy, flow cytometry, and high-content screening.

Experimental Protocol: Synthesis of a Fluorescent Ester of 5-Methoxy-3-methylpicolinic Acid

Objective: To synthesize a fluorescently labeled version of 5-Methoxy-3-methylpicolinic acid for use as a probe in cellular assays.

Materials:

  • 5-Methoxy-3-methylpicolinic acid

  • 4-(Bromomethyl)-7-methoxycoumarin (or another suitable fluorescent alkyl halide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 18-Crown-6

  • Anhydrous acetonitrile

  • Reaction vials with screw caps

Procedure:

  • Reaction Setup:

    • In a clean, dry reaction vial, dissolve 5-Methoxy-3-methylpicolinic acid (1 equivalent) in anhydrous acetonitrile.

    • Add 4-(Bromomethyl)-7-methoxycoumarin (1.1 equivalents).

    • Add anhydrous potassium carbonate (2 equivalents) and a catalytic amount of 18-Crown-6.

  • Esterification Reaction:

    • Seal the vial tightly and heat the reaction mixture at 60-70°C for 2-4 hours, with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by preparative HPLC to isolate the pure fluorescent ester.

  • Characterization:

    • Confirm the structure of the fluorescently labeled product by HRMS.

    • Determine the concentration of the purified product by measuring its absorbance at the excitation maximum of the fluorophore.

Data Presentation and Analysis

The successful derivatization of 5-Methoxy-3-methylpicolinic acid should be confirmed by appropriate analytical techniques. Below is a summary of the expected analytical data for the characterization of the synthesized derivatives.

Analytical Technique Purpose Expected Outcome for a Successful Derivatization
LC-MS Monitor reaction progress and confirm product massDisappearance of the starting material peak and appearance of a new peak with the expected mass-to-charge ratio (m/z) of the derivative.
¹H and ¹³C NMR Structural elucidation of the purified productAppearance of new signals corresponding to the incorporated amine or fluorescent tag, and shifts in the signals of the picolinic acid backbone consistent with the new bond formation.
HRMS Accurate mass determinationProvides the exact mass of the synthesized derivative, confirming its elemental composition.
HPLC Purity assessmentA single major peak in the chromatogram indicates a high purity of the final product.
Fluorimetry Characterization of fluorescent derivativesMeasurement of excitation and emission spectra to confirm the photophysical properties of the fluorescently labeled product.

Logical Framework for Derivatization Strategy

The choice of derivatization strategy is dictated by the ultimate biological application. The following diagram illustrates the decision-making process.

Derivatization_Strategy cluster_goals Research Objectives cluster_strategies Derivatization Strategies Start Start: 5-Methoxy-3-methylpicolinic Acid Goal What is the research goal? Start->Goal SAR Structure-Activity Relationship (SAR) Studies Goal->SAR Cellular_Uptake Cellular Uptake & Localization Studies Goal->Cellular_Uptake Target_ID Target Identification (e.g., Affinity Pull-down) Goal->Target_ID PK_Studies Improve Pharmacokinetic Properties Goal->PK_Studies Amide_Library Synthesize Amide Library (EDC/NHS + Amines) SAR->Amide_Library Fluorescent_Tag Attach Fluorescent Tag (Esterification or Amidation) Cellular_Uptake->Fluorescent_Tag Affinity_Tag Attach Affinity Tag (e.g., Biotin) Target_ID->Affinity_Tag Ester_Prodrugs Synthesize Ester Prodrugs PK_Studies->Ester_Prodrugs

Sources

Application

Application Notes and Protocols for 5-Methoxy-3-methylpicolinic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Foreword 5-Methoxy-3-methylpicolinic acid, a substituted pyridine derivative, represents a versatile scaffold for medicinal chemistry and drug discovery end...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Methoxy-3-methylpicolinic acid, a substituted pyridine derivative, represents a versatile scaffold for medicinal chemistry and drug discovery endeavors. While direct literature on the specific biological activities of this compound is emerging, its structural relationship to the broader class of picolinic acids provides a strong foundation for exploring its potential in various therapeutic areas. Picolinic acid and its derivatives are known to be present in a range of bioactive molecules, from natural products with antibiotic and antitumor properties to synthetic compounds with anticonvulsant and neuroprotective activities[1][2]. The presence of the methoxy and methyl substituents on the picolinic acid core of 5-Methoxy-3-methylpicolinic acid offers unique opportunities for chemical modification and the exploration of structure-activity relationships (SAR) in the design of novel therapeutic candidates[3].

This guide provides an in-depth exploration of the potential applications of 5-Methoxy-3-methylpicolinic acid, drawing parallels with structurally similar molecules. It offers detailed, field-proven protocols to investigate these potential applications, empowering researchers to unlock the therapeutic promise of this intriguing heterocyclic building block.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methoxy-3-methylpicolinic acid is presented below. These properties are crucial for understanding its behavior in biological systems and for designing experiments.

PropertyValueSource
CAS Number 1256789-42-0[4][5][6]
Molecular Formula C₈H₉NO₃[4][5][6]
Molecular Weight 167.16 g/mol [4][5][6]
Purity Typically ≥95%[4][6]
Storage Sealed in a dry environment at room temperature or 4°C.[5][6]

Potential Therapeutic Applications and Mechanistic Rationale

The structural features of 5-Methoxy-3-methylpicolinic acid suggest several potential avenues for therapeutic application. The following sections outline these possibilities, grounded in the established pharmacology of related picolinic acid derivatives.

As a Scaffold for Enzyme Inhibitors

The pyridine carboxylic acid motif is a well-established pharmacophore in the design of enzyme inhibitors targeting a wide range of enzymes[1]. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a metal chelator, while the carboxylic acid can form key electrostatic interactions with active site residues.

Hypothesized Mechanism of Action:

The picolinic acid moiety of 5-Methoxy-3-methylpicolinic acid can potentially interact with the active sites of various enzymes. For instance, it could chelate metal ions essential for catalytic activity or form hydrogen bonds with key amino acid residues, leading to competitive or non-competitive inhibition.

Experimental Workflow for Screening as an Enzyme Inhibitor

G start Select Target Enzyme reagents Prepare Assay Buffer, Substrate, and 5-Methoxy-3-methylpicolinic acid Stock Solutions start->reagents incubation Incubate Enzyme with 5-Methoxy-3-methylpicolinic acid (Test) or Vehicle (Control) reagents->incubation reaction Initiate Reaction by Adding Substrate incubation->reaction readout Measure Product Formation or Substrate Depletion over Time reaction->readout inhibition Calculate Percent Inhibition readout->inhibition ic50 Determine IC50 Value from Dose-Response Curve inhibition->ic50

Caption: Workflow for screening 5-Methoxy-3-methylpicolinic acid as an enzyme inhibitor.

As a Metal Chelator for Anticancer Therapy

Picolinic acid and its analogs are known to chelate divalent metal ions such as zinc (Zn²⁺) and iron (Fe²⁺)[7]. These metal ions are crucial cofactors for enzymes involved in DNA replication and cell proliferation. By sequestering these essential ions, picolinic acid derivatives can inhibit cancer cell growth[7].

Hypothesized Mechanism of Action:

5-Methoxy-3-methylpicolinic acid, through its picolinic acid core, may chelate intracellular Zn²⁺ and Fe²⁺. This depletion of essential metal ions could disrupt the function of metalloenzymes, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. The hydrophobicity (logP) and the charge on the nitrogen atom are key factors influencing the ability of picolinic acid analogs to cross cell membranes and chelate zinc[7].

Experimental Workflow for Assessing Anticancer Activity

G seed Seed Cancer Cell Lines in 96-well Plates treat Treat Cells with a Dose Range of 5-Methoxy-3-methylpicolinic acid seed->treat incubate Incubate for 24, 48, and 72 hours treat->incubate mtt Perform MTT or similar Cell Viability Assay incubate->mtt read Measure Absorbance mtt->read viability_calc Calculate Percent Cell Viability read->viability_calc ic50_calc Determine IC50 Value viability_calc->ic50_calc

Caption: Workflow for evaluating the in vitro anticancer activity of 5-Methoxy-3-methylpicolinic acid.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for investigating the potential applications of 5-Methoxy-3-methylpicolinic acid.

Protocol 1: In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potential of 5-Methoxy-3-methylpicolinic acid against a target enzyme.

Materials:

  • Target enzyme

  • Enzyme substrate

  • 5-Methoxy-3-methylpicolinic acid (≥95% purity)

  • Assay buffer (specific to the enzyme)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 5-Methoxy-3-methylpicolinic acid in DMSO.

    • Prepare serial dilutions of the stock solution in assay buffer to create a range of test concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare solutions of the target enzyme and its substrate in assay buffer at their optimal concentrations.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of each concentration of 5-Methoxy-3-methylpicolinic acid to triplicate wells.

    • For the positive control, add 5 µL of a known inhibitor.

    • For the negative control (vehicle control), add 5 µL of assay buffer with the same percentage of DMSO as the test compound wells.

    • Add 85 µL of the enzyme solution to all wells and incubate at the optimal temperature for 15 minutes.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at the appropriate wavelength at regular intervals for a defined period (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of 5-Methoxy-3-methylpicolinic acid using the following formula:

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay for Anticancer Activity

Objective: To assess the cytotoxic effect of 5-Methoxy-3-methylpicolinic acid on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Methoxy-3-methylpicolinic acid (≥95% purity)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 5-Methoxy-3-methylpicolinic acid in DMSO.

    • Prepare serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 1 µM to 500 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Future Directions

The methoxy and methyl groups on the picolinic acid ring of 5-Methoxy-3-methylpicolinic acid provide valuable handles for chemical modification to explore SAR.

Proposed Derivatization Strategy:

G start 5-Methoxy-3-methylpicolinic acid amide Amide Formation at Carboxylic Acid start->amide ester Esterification of Carboxylic Acid start->ester demethylation Demethylation of Methoxy Group start->demethylation substitution Substitution at other Ring Positions start->substitution bio_eval Screen Derivatives for Enhanced Activity and Selectivity amide->bio_eval ester->bio_eval demethylation->bio_eval substitution->bio_eval

Caption: Proposed derivatization strategy for SAR studies of 5-Methoxy-3-methylpicolinic acid.

By systematically modifying these functional groups, researchers can probe the key interactions with biological targets and optimize the potency, selectivity, and pharmacokinetic properties of this scaffold. For example, converting the carboxylic acid to various amides or esters could modulate the compound's polarity and ability to form hydrogen bonds. Altering the methoxy group could influence metabolic stability and target engagement.

Conclusion

5-Methoxy-3-methylpicolinic acid is a promising starting point for medicinal chemistry campaigns. Its structural relationship to known bioactive picolinic acids suggests its potential as a scaffold for developing novel enzyme inhibitors and anticancer agents. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to explore the therapeutic potential of this versatile molecule and its derivatives.

References

  • Sharma, P., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega.
  • Celestine, M. J., et al. (n.d.). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry.
  • Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704.
  • Reddy, P. S., et al. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science, 43(13), 463.
  • Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs. 1. Molecular frameworks. Journal of medicinal chemistry, 39(15), 2887-2893.
  • Bohacek, R. S., et al. (1996). The art and practice of structure-based drug design: a molecular modeling perspective. Medicinal research reviews, 16(1), 3-50.
  • PubChem. (n.d.). Methyl 5-methoxy-3-methylpicolinate. Retrieved January 19, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amide Coupling Reactions of 5-Methoxy-3-methylpicolinic Acid

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of amide derivatives from 5-Methoxy-3-methylpicolinic acid. This document provides...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of amide derivatives from 5-Methoxy-3-methylpicolinic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the specific challenges associated with this substituted picolinic acid and achieve optimal reaction outcomes.

Introduction: The Unique Challenges of 5-Methoxy-3-methylpicolinic Acid

5-Methoxy-3-methylpicolinic acid is a valuable building block in medicinal chemistry. However, its structure presents a unique combination of electronic and steric factors that can complicate standard amide coupling procedures. The electron-donating methoxy group and the methyl group ortho to the carboxylic acid can influence the reactivity of the carboxyl group and introduce steric hindrance.[1][2] The pyridine nitrogen itself can also participate in non-productive acid-base reactions or coordinate with reagents. This guide is designed to address these specific nuances and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with 5-Methoxy-3-methylpicolinic acid is showing low to no yield. What are the likely causes?

Several factors can lead to poor yields in this specific reaction. The most common culprits include:

  • Inefficient Carboxylic Acid Activation: The steric hindrance from the 3-methyl group can slow down the initial activation step. Your chosen coupling reagent may not be potent enough to overcome this.[1][2]

  • Deactivation of the Amine: An acid-base reaction between the picolinic acid and your amine substrate can occur, protonating the amine and rendering it non-nucleophilic.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical and can significantly affect the reaction's success.[1]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing the formation of the amide. It is crucial to use anhydrous solvents and reagents.[1]

Q2: I am observing the formation of an unexpected byproduct. What could it be?

With picolinic acid derivatives, side reactions can occur. One possibility, especially when using methods that generate an acid chloride (e.g., with thionyl chloride or oxalyl chloride), is the chlorination of the pyridine ring.[3][4] Although less common with direct coupling agents, it's a potential issue to be aware of. Another possibility is the formation of an anhydride from the starting carboxylic acid if the activation is incomplete or the amine is not sufficiently nucleophilic.

Q3: Which coupling reagents are most effective for this sterically hindered picolinic acid?

For sterically hindered carboxylic acids like 5-Methoxy-3-methylpicolinic acid, more powerful coupling reagents are often required.[5] Uronium/aminium-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more effective than standard carbodiimide reagents like EDC.[6][7] HATU is known to be superior for hindered couplings and can help minimize racemization if chiral amines are used.[7]

Q4: How can I minimize the risk of racemization when coupling with a chiral amine?

To suppress racemization, consider the following:

  • Use coupling additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure.[1][8]

  • Run the reaction at a lower temperature, typically starting at 0 °C.[1]

  • Choose a coupling reagent known for low racemization, such as HATU.[7]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the amide coupling of 5-Methoxy-3-methylpicolinic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient carboxylic acid activation due to steric hindrance.[1][2] 2. Deactivation of the amine via protonation.[1] 3. Use of an inappropriate coupling reagent.[9] 4. Presence of water in the reaction.[1]1. Switch to a more powerful coupling reagent like HATU.[6][7] 2. Use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to scavenge protons.[2] 3. Ensure all glassware is flame-dried and use anhydrous solvents and reagents.[1]
Significant Side Product Formation 1. Formation of a chlorinated byproduct if using chlorinating agents.[3][4] 2. Self-condensation of the carboxylic acid to form an anhydride.1. Opt for direct amide coupling methods using reagents like HATU or EDC/HOBt instead of forming the acid chloride.[2] 2. Ensure the amine is added promptly after the pre-activation of the carboxylic acid.
Difficult Purification 1. Presence of tetramethylurea (TMU) byproduct from HATU.[10] 2. Water-soluble byproducts from EDC.[8]1. For TMU, perform multiple aqueous washes. If it persists, consider alternative purification techniques like reverse-phase chromatography. 2. For EDC byproducts, a simple aqueous workup is usually sufficient to remove the water-soluble urea.[6]
Reaction Stalls/Incomplete Conversion 1. Insufficient amount of coupling reagent or base. 2. Low reaction temperature for a particularly hindered substrate.1. Increase the equivalents of the coupling reagent and base (e.g., 1.2-1.5 eq of HATU and 2-3 eq of DIPEA).[6][9] 2. Allow the reaction to warm to room temperature and stir for a longer duration (monitor by TLC or LC-MS).[6]

In-Depth Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling (Recommended for Hindered Systems)

This protocol is generally the most robust for 5-Methoxy-3-methylpicolinic acid, especially with less nucleophilic or sterically demanding amines.

Reaction Mechanism Overview

HATU_Mechanism

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-Methoxy-3-methylpicolinic acid (1.0 equivalent) in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).[6]

  • Reagent Addition: Add HATU (1.1-1.5 equivalents) to the solution.[6]

  • Pre-activation: Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.0-3.0 equivalents) dropwise to the stirred solution.[6] Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[1]

  • Amine Addition: Add the amine (1.0-1.2 equivalents), either neat or as a solution in a small amount of the anhydrous solvent.[1][6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.[6]

  • Workup:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

    • Dilute the mixture with an organic solvent like ethyl acetate or DCM.[1]

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[2] This helps remove excess base, unreacted acid, and water-soluble byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a more cost-effective alternative to HATU, though it may be less efficient for highly challenging substrates.

Logical Workflow for EDC/HOBt Coupling

EDC_HOBt_Workflow

Step-by-Step Procedure
  • Preparation: To a round-bottom flask, add 5-Methoxy-3-methylpicolinic acid (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents).[6]

  • Solvent: Dissolve the mixture in anhydrous DMF or DCM.[6]

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.[6]

  • Reagent Addition: Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture. Then, add DIPEA (2.5 equivalents) dropwise.[6]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor its progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. The urea byproduct from EDC is generally water-soluble and easily removed during the aqueous washes.[6][8]

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. Available at: [Link]

  • The reductive cleavage of picolinic amides - David Spring's group. Available at: [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • The Reductive Cleavage Of Picolinic Amides | Request PDF - ResearchGate. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Available at: [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - ResearchGate. Available at: [Link]

  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - ACS Publications. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. Available at: [Link]

  • What is the best technique for amide purification? - ResearchGate. Available at: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. Available at: [Link]

  • HATU - Wikipedia. Available at: [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC - NIH. Available at: [Link]

  • WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PubMed Central. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group. - ResearchGate. Available at: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation - PMC - NIH. Available at: [Link]

  • Green Solvents for the Formation of Amide Linkage - ResearchGate. Available at: [Link]

  • US7939688B2 - Process for preparing nitriles by elimination reactions - Google Patents.
  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PubMed. Available at: [Link]

Sources

Optimization

troubleshooting low yield in 5-Methoxy-3-methylpicolinic acid synthesis

Technical Support Center: 5-Methoxy-3-methylpicolinic Acid Synthesis Welcome to the technical support center for the synthesis of 5-Methoxy-3-methylpicolinic acid (CAS 1256789-42-0).[1][2][3][4] This guide is designed fo...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxy-3-methylpicolinic Acid Synthesis

Welcome to the technical support center for the synthesis of 5-Methoxy-3-methylpicolinic acid (CAS 1256789-42-0).[1][2][3][4] This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during its preparation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-Methoxy-3-methylpicolinic acid?

There are two principal and well-established routes for synthesizing substituted picolinic acids like 5-Methoxy-3-methylpicolinic acid. The choice of route often depends on the availability of starting materials.

  • Oxidation of the corresponding 2-picoline derivative: This involves the oxidation of the methyl group at the 2-position of the pyridine ring. The typical starting material would be 5-Methoxy-3-methyl-2-picoline. Common oxidizing agents include potassium permanganate (KMnO₄) or nitric acid.[5][6]

  • Hydrolysis of the corresponding 2-cyanopyridine derivative: This route starts with 5-Methoxy-3-methyl-2-cyanopyridine and involves hydrolyzing the nitrile group to a carboxylic acid. This can be achieved under either strong acidic or basic conditions, typically with heating.[7][8]

The diagram below illustrates these two primary pathways.

synthesis_pathways start1 5-Methoxy-3-methyl-2-picoline product 5-Methoxy-3-methylpicolinic acid start1->product Route 1: Oxidation (e.g., KMnO₄, heat) start2 5-Methoxy-3-methyl-2-cyanopyridine intermediate 5-Methoxy-3-methylpicolinamide (Intermediate) start2->intermediate Route 2: Partial Hydrolysis (H⁺/OH⁻, mild conditions) intermediate->product Complete Hydrolysis (H⁺/OH⁻, strong conditions)

Caption: Primary synthetic routes to 5-Methoxy-3-methylpicolinic acid.

Q2: Are there any general precautions I should take before starting the synthesis?

Yes. Regardless of the chosen route, ensuring success in organic synthesis begins with rigorous preparation.

  • Reagent Quality: Use reagents from reputable suppliers. The purity of your starting picoline or cyanopyridine derivative is critical. Impurities can interfere with the reaction or complicate purification.

  • Anhydrous Conditions (if applicable): While not as critical for oxidation or hydrolysis reactions themselves, any preceding steps (like Grignard reactions, if used in an alternative synthesis) must be conducted under strictly anhydrous conditions. Grignard reagents are strong bases that react readily with water, which would quench the reagent and halt the reaction.[9]

  • Inert Atmosphere: For reactions sensitive to oxygen, such as those involving organometallics or certain catalysts, maintaining an inert atmosphere (e.g., with Nitrogen or Argon) is essential to prevent oxidative side reactions.[10]

  • Glassware: Ensure all glassware is thoroughly clean and dry. For moisture-sensitive reactions, flame-drying glassware under vacuum is a standard and effective practice.[11]

Troubleshooting Guide for Low Yield

This section addresses specific problems you may encounter. We follow a "Symptom -> Cause -> Solution" format.

Symptom 1: Reaction fails to proceed or stalls, with starting material recovered.
  • Possible Cause 1 (Oxidation Route): Ineffective Oxidizing Agent. The oxidizing agent (e.g., KMnO₄) may be old or decomposed. The reaction temperature might be too low, or the reaction time insufficient for this specific substituted picoline. The electron-donating methoxy and methyl groups can influence the ring's overall reactivity.

  • Solution 1:

    • Use a fresh, unopened bottle of the oxidizing agent.

    • Gradually increase the reaction temperature, monitoring for product formation via TLC or LC-MS. For KMnO₄ oxidations, refluxing is common.[5]

    • Increase the molar excess of the oxidizing agent. A 2-4 fold excess is a typical starting point.

    • Extend the reaction time, tracking its progress every few hours.

  • Possible Cause 2 (Hydrolysis Route): Insufficiently Harsh Conditions. Nitrile hydrolysis, especially on an electron-rich pyridine ring, can be sluggish. The reaction may have stopped at the picolinamide intermediate, which might not have been fully converted to the carboxylic acid.[8]

  • Solution 2:

    • Increase the concentration of the acid (e.g., 6M HCl or H₂SO₄) or base (e.g., 6M NaOH).

    • Increase the reaction temperature to reflux. High-temperature water can facilitate hydrolysis.[8]

    • Be aware that excessively harsh conditions can risk side reactions like decarboxylation or cleavage of the methoxy ether. A carefully optimized balance of temperature and time is key.

Symptom 2: The final yield is consistently low (e.g., < 40%), although the reaction proceeds.
  • Possible Cause 1 (General): Mechanical Losses During Workup. Picolinic acids can be highly soluble in water, leading to poor recovery during aqueous extraction.[12] If using KMnO₄, physically trapping the product within the precipitated manganese dioxide (MnO₂) is a very common cause of low yield.[13]

  • Solution 1:

    • For MnO₂ precipitate: After filtering the MnO₂, do not discard it immediately. Boil the solid MnO₂ sludge with a significant volume of water and filter it again while hot. Repeat this process 2-3 times and combine the aqueous filtrates to recover the trapped product.[13]

    • For aqueous extraction: Adjust the pH of the aqueous solution carefully. To extract the product into an organic solvent, the pH must be acidic enough to protonate the carboxylate but not so acidic that the pyridine nitrogen is fully protonated, which would increase aqueous solubility. Isoelectric point focusing by carefully adjusting the pH to around 3-4 can cause the acid to precipitate, allowing for collection by filtration.

  • Possible Cause 2 (Hydrolysis Route): Incomplete Conversion. The reaction may be reaching equilibrium or slowing dramatically before all of the intermediate amide is consumed.

  • Solution 2:

    • Isolate the solid obtained from the reaction. Use NMR or LC-MS to determine the ratio of the desired acid to the intermediate amide.

    • If a significant amount of amide is present, resubject the mixture to the hydrolysis conditions for a longer duration or at a slightly higher temperature.

Symptom 3: The final product is impure and difficult to purify.
  • Possible Cause 1: Side Reactions.

    • Oxidation Route: Over-oxidation could lead to ring-opened byproducts. The 3-methyl group could also undergo some oxidation, although the 2-methyl is typically more reactive.

    • Hydrolysis Route: Under excessively harsh acidic conditions, the methoxy group (-OCH₃) could be cleaved to a hydroxyl group (-OH).

  • Solution 1:

    • Monitor the reaction closely using TLC or LC-MS to determine the point of maximum product formation before significant byproduct generation occurs.

    • Employ milder reaction conditions (lower temperature, shorter time, less concentrated reagents) to minimize side reactions.[14]

    • Purification via column chromatography may be necessary if recrystallization fails. A silica gel column using a gradient of methanol in dichloromethane (with 1% acetic acid to keep the product protonated) is a good starting point.

  • Possible Cause 2: Ineffective Purification Strategy. Simple extraction and precipitation may not be sufficient to remove all impurities.

  • Solution 2:

    • Recrystallization: This is the most effective method for purifying solid organic compounds. Experiment with different solvent systems. Given the product's polarity, consider solvent pairs like ethanol/water, methanol/diethyl ether, or acetone/hexane.

    • pH-based Purification: Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH) and wash with an organic solvent like ethyl acetate to remove non-acidic impurities. Then, re-acidify the aqueous layer to precipitate the pure picolinic acid, which can be collected by filtration.

Troubleshooting Flowchart

This decision tree can guide you through a logical troubleshooting process.

troubleshooting_flowchart start Low Yield Observed q_sm 1. Check Starting Material (Purity via NMR/GC-MS, Age) start->q_sm a_sm_bad Purify or Replace Starting Material q_sm->a_sm_bad Impure q_reaction 2. Analyze Reaction (TLC/LC-MS at time points) q_sm->q_reaction Pure a_sm_bad->start Re-run Synthesis a_incomplete Reaction Incomplete/Stalled q_reaction->a_incomplete No/Low Conversion a_byproducts Multiple Byproducts Formed q_reaction->a_byproducts Low Selectivity a_complete Reaction Goes to Completion q_reaction->a_complete Good Conversion a_optimize_rxn Optimize Reaction Conditions: - Increase Temp/Time - Increase Reagent Stoichiometry a_incomplete->a_optimize_rxn a_milder_rxn Use Milder Conditions: - Decrease Temp/Time - Screen different reagents a_byproducts->a_milder_rxn q_workup 3. Review Workup & Purification (Extraction pH, MnO₂ washing, etc.) a_complete->q_workup a_optimize_workup Optimize Workup Procedure: - Thoroughly wash precipitate - Adjust extraction pH - Test new recrystallization solvents q_workup->a_optimize_workup Losses Suspected final Improved Yield a_optimize_rxn->final a_milder_rxn->final a_optimize_workup->final

Caption: A logical flowchart for troubleshooting low synthesis yield.

Optimized Protocols

Protocol 1: Oxidation of 5-Methoxy-3-methyl-2-picoline

This protocol is adapted from general procedures for picoline oxidation.[5][13]

  • Setup: To a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 5-Methoxy-3-methyl-2-picoline (10 g, 1 eq) and 400 mL of water.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. In a separate beaker, dissolve potassium permanganate (KMnO₄, 42 g, ~4 eq) in 300 mL of hot water. Add the hot KMnO₄ solution portion-wise to the reaction flask over 2-3 hours. Maintain the temperature and stir vigorously. The purple color of the permanganate should disappear as it is consumed.

  • Monitoring: After the addition is complete, continue heating under reflux for an additional 4-6 hours, or until TLC/LC-MS analysis of a quenched aliquot shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Filter the brown manganese dioxide (MnO₂) precipitate through a pad of Celite. Crucially, transfer the collected MnO₂ solid back to a beaker, add 300 mL of water, bring to a boil for 20 minutes, and filter again while hot. Repeat this washing procedure at least twice.

  • Isolation: Combine all aqueous filtrates. Reduce the volume under vacuum to approximately 150-200 mL. Cool the solution in an ice bath and carefully acidify with concentrated HCl to a pH of ~3.5. The product should precipitate as a white or off-white solid.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. If necessary, recrystallize from an ethanol/water mixture to obtain the pure 5-Methoxy-3-methylpicolinic acid.

Protocol 2: Hydrolysis of 5-Methoxy-3-methyl-2-cyanopyridine

This protocol is based on standard methods for nitrile hydrolysis.[8]

  • Setup: In a 250 mL round-bottom flask with a reflux condenser, place 5-Methoxy-3-methyl-2-cyanopyridine (5 g, 1 eq).

  • Reaction: Add 100 mL of 6 M hydrochloric acid. Heat the mixture to reflux with stirring.

  • Monitoring: The reaction can take anywhere from 6 to 24 hours. Monitor the progress by TLC or LC-MS. Look for the disappearance of the starting nitrile and the intermediate amide.

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the volume by approximately half using a rotary evaporator.

  • Isolation: Cool the concentrated solution in an ice bath. Carefully adjust the pH to ~3.5 using a concentrated NaOH solution. Be cautious, as this neutralization is exothermic. The product will precipitate out of the solution.

  • Purification: Filter the solid product, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., acetone/water) can be performed for further purification.

ParameterRoute 1: OxidationRoute 2: Hydrolysis
Primary Challenge Product recovery from MnO₂Ensuring complete conversion of amide
Typical Temp. 80-100 °C100-110 °C (Reflux)
Typical Time 6-10 hours6-24 hours
Key Workup Step Boiling MnO₂ precipitate with waterPrecise pH adjustment for precipitation
Safety Concern Handling strong oxidizer (KMnO₄)Handling concentrated acids/bases

Table 1. Comparison of key parameters for the two primary synthetic routes.

References

  • Reddit. (2020). Troubleshooting my grignard reactions. Available at: [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]

  • ResearchGate. (n.d.). 16 questions with answers in GRIGNARD REACTION | Science topic. Available at: [Link]

  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Available at: [Link]

  • Wikipedia. (n.d.). Picolinic acid. Available at: [Link]

  • Chemsrc. (2025). 5-METHOXY-3-METHYLPICOLINIC ACID. Available at: [Link]

  • YouTube. (2021). Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough). Available at: [Link]

  • PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Available at: [Link]

  • IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Available at: [Link]

  • PubMed. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Available at: [Link]

  • ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Available at: [Link]

  • Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.
  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of methylation reaction | Download Table. Available at: [Link]

  • ResearchGate. (n.d.). Microwave synthesis optimization for compound 5 d. The procedure was.... Available at: [Link]

  • ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3.. Available at: [Link]

  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available at: [Link]

  • ChemRxiv. (2023). Photo-Oxidation of Methanol in Complexes with Pyrido[2,3-b]pyrazine: a Nonadiabatic Molecular Dynamics Study. Available at: [Link]

Sources

Troubleshooting

Technical Support Guide: Identifying Byproducts in 5-Methoxy-3-methylpicolinic Acid Synthesis

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Methoxy-3-methylpicolinic acid. The purity of this heterocyclic building block is para...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Methoxy-3-methylpicolinic acid. The purity of this heterocyclic building block is paramount for reproducible downstream applications. This document provides a structured approach to identifying common byproducts, troubleshooting unexpected results, and implementing robust analytical protocols.

Overview of Synthetic Strategies and Potential Side Reactions

The synthesis of 5-Methoxy-3-methylpicolinic acid typically involves the transformation of a substituted pyridine precursor. A common and logical pathway involves the oxidation of a methyl group at the 2-position of the pyridine ring, as this is a standard method for producing picolinic acids.[1] However, like any multi-step synthesis, this process is susceptible to side reactions that can generate a range of impurities. Understanding these potential pitfalls is the first step in troubleshooting and prevention.

The diagram below illustrates a plausible synthetic pathway starting from 2,3-dimethyl-5-methoxypyridine and highlights the key stages where byproducts are likely to form.

G cluster_0 Synthetic Pathway & Byproduct Formation Start 2,3-Dimethyl-5-methoxypyridine (Starting Material) Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Step 1 Target 5-Methoxy-3-methylpicolinic acid (Target Product) Oxidation->Target Main Reaction OverOx Over-Oxidation Byproduct (N-Oxide) Oxidation->OverOx Side Reaction (Harsh Conditions) Incomplete Incomplete Oxidation Byproduct (2-Hydroxymethyl intermediate) Oxidation->Incomplete Side Reaction (Insufficient Oxidant/Time) Decarbox Decarboxylation Byproduct (5-Methoxy-3-methylpyridine) Target->Decarbox Degradation (Heat) Demethyl Demethylation Byproduct (5-Hydroxy-3-methylpicolinic acid) Target->Demethyl Degradation (Strong Acid/Base)

Caption: Plausible synthesis pathway and points of byproduct formation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and analysis of 5-Methoxy-3-methylpicolinic acid in a practical question-and-answer format.

Q1: My reaction is complete by TLC/LC, but after workup and purification, my yield is low and the NMR shows a simplified aromatic region. What happened?

A: This is a classic sign of product loss due to decarboxylation. Picolinic acids are susceptible to losing CO₂ upon heating, especially under neutral or acidic conditions, to form the corresponding pyridine derivative.[2][3][4] In this case, the byproduct would be 5-methoxy-3-methylpyridine .

  • Causality: The nitrogen atom in the pyridine ring stabilizes the intermediate formed during decarboxylation, making this process more favorable than in other aromatic carboxylic acids.[3] This is often referred to as the Hammick reaction mechanism.[5]

  • Troubleshooting:

    • Avoid excessive heat during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature (<40-50 °C).

    • If distillation is used for purification, it will almost certainly cause significant decarboxylation. Opt for crystallization or column chromatography at room temperature.

    • Confirm the byproduct's identity by LC-MS. The expected mass for 5-methoxy-3-methylpyridine (C₇H₉NO) is 123.15 g/mol , a loss of 44 Da (CO₂) from your target product (167.16 g/mol ).

Q2: My LC-MS analysis shows a peak with a mass of 183.16 g/mol , which is 16 Da higher than my product. What is this impurity?

A: This mass corresponds to the N-oxide of your target molecule: 5-Methoxy-3-methylpicolinic acid N-oxide .

  • Causality: This byproduct typically forms from over-oxidation. If you are using a strong oxidizing agent like KMnO₄ or H₂O₂, the pyridine nitrogen, being a nucleophilic site, can be oxidized, especially if the reaction is run for too long or at too high a temperature.

  • Troubleshooting:

    • Carefully control the stoichiometry of the oxidizing agent.

    • Maintain the recommended reaction temperature and monitor the reaction progress closely to avoid extended reaction times.

    • N-oxides often have different polarity and may be separable by column chromatography.

Q3: I'm synthesizing the target acid via hydrolysis of its methyl ester precursor (Methyl 5-methoxy-3-methylpicolinate). My final product's ¹H NMR shows a persistent small singlet around 3.9 ppm. What is it?

A: This is very likely the unreacted Methyl 5-methoxy-3-methylpicolinate .

  • Causality: Ester hydrolysis, whether acid or base-catalyzed, can be a reversible or slow reaction.[6][7][8] Incomplete hydrolysis is a common issue, leaving residual ester in the final product.

  • Troubleshooting:

    • Ensure you are using a sufficient excess of base (e.g., NaOH, KOH) or acid for the hydrolysis.

    • Increase the reaction time or temperature as needed, while monitoring for potential degradation (like decarboxylation).

    • Base-catalyzed hydrolysis (saponification) is often more effective as it is irreversible.[6]

    • Confirm by LC-MS: The methyl ester will have a mass of 181.18 g/mol .

Q4: An impurity with a mass of 153.14 g/mol is present in my final product. What is a likely source?

A: This mass corresponds to 5-Hydroxy-3-methylpicolinic acid .

  • Causality: The methoxy group on the pyridine ring can be susceptible to cleavage (demethylation) under harsh conditions, particularly strong acid (e.g., HBr, HI) or high temperatures in the presence of Lewis acids. This hydrolysis reaction replaces the -OCH₃ group with an -OH group.

  • Troubleshooting:

    • Avoid using strong demethylating agents in your synthetic sequence.

    • If using strongly acidic conditions for other steps (like ester hydrolysis), perform the reaction at the lowest effective temperature and for the shortest possible time.

    • This byproduct has a different polarity due to the phenolic hydroxyl group and should be separable by chromatography or pH-controlled extraction.

Analytical Workflow and Standard Protocols

A systematic approach is crucial for the unambiguous identification of any byproduct. The following workflow provides a logical sequence for characterization.

G cluster_1 Byproduct Identification Workflow Start Crude Reaction Mixture HPLC 1. HPLC-UV Analysis - Assess Purity - Determine Retention Times Start->HPLC LCMS 2. LC-MS Analysis - Obtain Molecular Weight of Impurities HPLC->LCMS Initial Screen HRMS 3. High-Resolution MS (HRMS) - Determine Elemental Formula LCMS->HRMS If unknown Isolate 4. Preparative HPLC / Column - Isolate Impurity (>1 mg) HRMS->Isolate For confirmation NMR 5. NMR Spectroscopy (¹H, ¹³C) - Elucidate Structure Isolate->NMR Confirm Structure Confirmed NMR->Confirm

Caption: A systematic workflow for identifying unknown byproducts.

Protocol 1: HPLC-MS Method for Purity Assessment

This protocol is designed for the separation and detection of 5-Methoxy-3-methylpicolinic acid and related polar impurities.

  • Instrumentation: HPLC system with a UV detector coupled to a mass spectrometer (ESI source).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • UV Detection: 220 nm and 270 nm.[9]

  • MS Parameters (Positive ESI):

    • Scan Range: 100 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Note: These are starting parameters and should be optimized for your specific instrument.

Protocol 2: NMR Analysis for Structural Elucidation
  • Sample Preparation: For byproduct identification, it is crucial to have an isolated or at least significantly enriched sample. Dissolve 1-5 mg of the purified impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice as it dissolves both the acidic product and less polar byproducts, and the acidic proton will be visible.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Pay close attention to the integration of aromatic protons, the methyl group singlet, and the methoxy group singlet.

    • ¹³C NMR & DEPT: Acquire a carbon-13 spectrum, along with DEPT-135 and DEPT-90 experiments, to determine the number of CH, CH₂, and CH₃ groups.[10]

    • 2D NMR (Optional but Recommended): If the structure is ambiguous, run COSY (H-H correlation) and HSQC/HMBC (C-H correlation) experiments to definitively assign the structure.

Summary of Potential Byproducts

The following table summarizes the key byproducts discussed, their properties, and analytical signatures.

Byproduct NameMolecular FormulaExact Mass (Monoisotopic)Key Analytical Signature(s)
5-Methoxy-3-methylpyridine C₇H₉NO123.0684MS: Loss of 44 Da (CO₂) from the parent. ¹H NMR: Absence of carboxylic acid proton; presence of a proton at the 2-position.
5-Methoxy-3-methylpicolinic acid N-oxide C₈H₉NO₄183.0532MS: Gain of 16 Da (Oxygen) from the parent. ¹H NMR: Downfield shift of aromatic protons adjacent to the N-oxide.
Methyl 5-methoxy-3-methylpicolinate C₉H₁₁NO₃181.0739MS: Mass of 181.18 g/mol . ¹H NMR: Presence of an additional ester methyl singlet (~3.9 ppm); absence of a broad carboxylic acid proton.
5-Hydroxy-3-methylpicolinic acid C₇H₇NO₃153.0426MS: Loss of 14 Da (CH₂) from the parent. ¹H NMR: Absence of methoxy singlet; presence of a broad phenolic -OH proton.

References

  • Hammick reaction - Wikipedia. [Link]

  • Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds | Request PDF - ResearchGate. [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids [closed] - Chemistry Stack Exchange. [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. [Link]

  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry - Aimin Liu. [Link]

  • The Physiological Action of Picolinic Acid in the Human Brain - PMC. [Link]

  • Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions | Journal of the American Chemical Society - ACS Publications. [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing. [Link]

  • Dipicolinic Acid as Intermediate for the Synthesis - UniVOOK. [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - NIH. [Link]

  • Picolinic Acid | SIELC Technologies. [Link]

  • Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•) - ResearchGate. [Link]

  • Supplementary data on method for analysis of Picolinic acid (Pic). [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides - ResearchGate. [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - NIH. [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides - MDPI. [Link]

  • Picolinic acid - Wikipedia. [Link]

  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions | Journal of the American Chemical Society - ACS Publications. [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]

  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. [Link]

  • hydrolysis of esters - Chemguide. [Link]

  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - MDPI. [Link]

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  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. [Link]

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Optimization

improving the regioselectivity of 5-Methoxy-3-methylpicolinic acid derivatization

Welcome to the Technical Support Center for the regioselective derivatization of 5-Methoxy-3-methylpicolinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are wo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective derivatization of 5-Methoxy-3-methylpicolinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of functionalizing this molecule and achieve your desired regiochemical outcomes.

Introduction to the Challenges

5-Methoxy-3-methylpicolinic acid is a valuable building block in medicinal chemistry, but its derivatization can be challenging due to the competing electronic and steric influences of its substituents.[1] The methoxy group, an electron-donating group, typically directs electrophilic substitution to the ortho and para positions (C4 and C6).[2][3][4] However, the carboxylic acid at C2 and the methyl group at C3 introduce steric hindrance and additional electronic effects that can lead to a mixture of products or unexpected regioselectivity. This guide will provide you with the strategies to control these factors and selectively derivatize your molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of a standard electrophilic aromatic substitution (EAS) reaction on 5-Methoxy-3-methylpicolinic acid?

In a standard EAS reaction, the strong ortho-, para-directing effect of the C5-methoxy group is the dominant electronic factor. Therefore, you would expect substitution to occur primarily at the C4 and C6 positions. However, the outcome can be complicated by the steric bulk of the C3-methyl group, which may hinder attack at the C4 position to some extent, potentially favoring the C6 isomer. The reaction conditions can also influence the regioselectivity.

Q2: How does the carboxylic acid group influence the regioselectivity of derivatization?

The carboxylic acid at the C2 position is an electron-withdrawing group and a meta-director in classical electrophilic aromatic substitution.[5] However, its most significant role in regioselective derivatization is its ability to act as a Directing Metalation Group (DMG) in Directed ortho-Metalation (DoM) reactions.[6][7][8] By coordinating to an organolithium base, the carboxylate can direct deprotonation to the adjacent C3 position. However, given the presence of a methyl group at C3, this is generally not a productive pathway for this specific molecule. Instead, the carboxylic acid can be converted into a more potent DMG (like a secondary or tertiary amide) to direct metalation to other positions, most notably C6, by overriding the influence of the methoxy group.

Q3: Can I achieve substitution at the C3-methyl group?

While direct C-H functionalization of the pyridine ring is more common, benzylic-type lithiation of the C3-methyl group is possible under specific conditions, typically using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP). This would generate a nucleophilic center on the methyl group, allowing for reaction with various electrophiles.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the observed outcomes and detailed protocols to achieve the desired regioselectivity.

Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution

"I attempted a nitration reaction on 5-Methoxy-3-methylpicolinic acid hoping to get the C4-nitro derivative, but I obtained a mixture of C4- and C6-substituted products with low yield and some starting material decomposition. What went wrong?"

Root Cause Analysis:

Standard electrophilic aromatic substitution conditions (e.g., strong acids) are often harsh and can lead to side reactions with the sensitive pyridine ring. The nearly equal activation of the C4 and C6 positions by the C5-methoxy group, combined with some steric hindrance at C4 from the C3-methyl group, often results in poor regioselectivity.

Recommended Solution: Employ Milder, More Regioselective Methods

For many electrophilic additions, a more controlled approach like Directed ortho-Metalation (DoM) followed by quenching with an appropriate electrophile is superior. This technique allows for precise C-H functionalization by using a directing group to deliver a strong base to a specific position on the ring.

Problem 2: Unsuccessful C4-Position Functionalization via Directed ortho-Metalation

"I tried to functionalize the C4 position using Directed ortho-Metalation with n-butyllithium, expecting the C5-methoxy group to direct the lithiation. However, I am getting a complex mixture of products, and my main isolated product is substituted at the C6 position. Why is this happening?"

Root Cause Analysis:

This is a classic case of competing directing groups. While the methoxy group at C5 does direct ortho to its position (to C4 and C6), the carboxylic acid at C2 is also a potent directing group. In fact, after deprotonation by the first equivalent of organolithium base to form the lithium carboxylate, this group can act as a DMG itself. The interplay of these directing effects, along with steric hindrance, dictates the final regioselectivity. The C6 position is often favored due to less steric hindrance compared to the C4 position, which is flanked by the C3-methyl group.

Solution: Modulate the Directing Group Strength and Reaction Conditions

To favor C4 functionalization, you need to enhance the directing ability of the C5-methoxy group while potentially diminishing the influence of the C2-carboxylate.

Experimental Protocol for C4-Selective Functionalization:

  • Substrate Protection: Convert the carboxylic acid to a methyl ester. This will prevent the formation of the lithium carboxylate, which can interfere with the desired regioselectivity.

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the methyl 5-methoxy-3-methylpicolinate in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add 1.1 equivalents of sec-butyllithium (s-BuLi) dropwise. s-BuLi is often more effective than n-BuLi for metalating less acidic protons.

  • Metalation: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add your desired electrophile (e.g., 1.2 equivalents of iodine for iodination, or a suitable aldehyde/ketone) and continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Data Summary for C4 vs. C6 Functionalization:

Target PositionRecommended StrategyKey Considerations
C4 DoM on the ester derivativeUse of s-BuLi can improve efficiency. Steric hindrance from the C3-methyl group may still lead to some C6-isomer formation.
C6 DoM on an amide derivativeConvert the carboxylic acid to a strong DMG like a diethylamide. This will strongly direct metalation to the C6 position.

Diagram of Troubleshooting Workflow:

G start Goal: Regioselective Derivatization prob1 Problem: Poor Regioselectivity / Low Yield start->prob1 sol1 Solution: Use Directed ortho-Metalation (DoM) prob1->sol1 prob2 DoM favors undesired isomer (e.g., C6 instead of C4) sol1->prob2 cause2 Cause: Competing Directing Groups (Carboxylate vs. Methoxy) & Sterics prob2->cause2 sol_c4 To favor C4: Weaken C2 directing effect (e.g., esterify carboxylic acid) cause2->sol_c4 sol_c6 To favor C6: Strengthen C2 directing effect (e.g., form a tertiary amide) cause2->sol_c6 protocol_c4 Follow Protocol for C4-Functionalization sol_c4->protocol_c4 protocol_c6 Follow Protocol for C6-Functionalization sol_c6->protocol_c6

Caption: Troubleshooting workflow for regioselectivity issues.

Problem 3: Low Yields or No Reaction in Directed ortho-Metalation

"I'm following the DoM protocol, but my yields are very low, and I recover a lot of starting material. What could be the issue?"

Root Cause Analysis:

Directed ortho-metalation reactions are highly sensitive to experimental conditions. The most common reasons for failure are:

  • Insufficiently strong base: The protons on the pyridine ring are not highly acidic, and a strong base is required for deprotonation.

  • Presence of water: Organolithium reagents react rapidly with water. Any moisture in the solvent, glassware, or starting material will consume the base and prevent the desired metalation.

  • Incorrect temperature: Metalation is typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[7] If the temperature is too high, the intermediate may not be stable.

  • Poor choice of solvent: Ethereal solvents like THF or diethyl ether are generally required to solvate the organolithium reagent and facilitate the reaction.

Troubleshooting Checklist and Solutions:

  • Glassware and Atmosphere:

    • Ensure all glassware is rigorously flame-dried or oven-dried before use.

    • Maintain a positive pressure of a dry, inert gas (argon or nitrogen) throughout the experiment.

  • Solvents and Reagents:

    • Use freshly distilled or commercially available anhydrous solvents.

    • Triturate and accurately titrate your organolithium base before use to determine its exact concentration.

  • Temperature Control:

    • Maintain a consistent low temperature during the metalation step. Use a cryocool or a well-insulated dry ice/acetone bath.

  • Choice of Base:

    • If n-BuLi is ineffective, consider a stronger or more sterically hindered base like sec-BuLi, tert-BuLi, or LDA. The choice of base can significantly impact the success of the reaction.

Diagram of DoM Mechanism:

G sub Substrate (e.g., Ester derivative) intermediate Ortho-Lithiated Intermediate sub->intermediate Deprotonation at C4 base s-BuLi product C4-Functionalized Product intermediate->product Reaction with E+ electrophile Electrophile (E+)

Caption: Simplified mechanism of Directed ortho-Metalation.

References

  • Myers, A. G. Directed Ortho Metalation. Harvard University. Available at: [Link]

  • Wikipedia. Directed ortho metalation. Available at: [Link]

  • Pels, K., & Pytela, O. (1998). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 52(4).
  • Ishiguro, S., Nakajima, K., & Suzuki, T. (1995). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (19), 3251-3256.
  • Grokipedia. Directed ortho metalation. Available at: [Link]

  • Scribd. Directed Ortho Metalation Guide. Available at: [Link]

  • University of Wisconsin-Madison. Directed (ortho) Metallation. Available at: [Link]

  • ResearchGate. Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. Available at: [Link]

  • The Good Scents Company. 3-methyl pyridine. Available at: [Link]

  • Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(14), 5484.
  • Wang, Y., et al. (2023). Photocatalytic regioselective C–H bond functionalizations in arenes. Chemical Society Reviews, 52(15), 5086-5111.
  • Liu, X., et al. (2020). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Chemical Science, 11(30), 7948-7953.
  • Feng, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1391.
  • ResearchGate. A comparison of regioselectivity in electrophilic aromatic substitution.... Available at: [Link]

  • ChemHelp ASAP. (2022, February 4). predicting regioselectivity in EAS reactions [Video]. YouTube. Available at: [Link]

  • Trauner, D., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. The Journal of organic chemistry, 76(24), 10074–10084.
  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

  • The Organic Chemistry Tutor. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Available at: [Link]

  • Asati, V., et al. (2013). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Medicinal Chemistry Research, 22(10), 4819-4827.
  • Chen, C., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(31), 12276–12286.
  • Li, Y., et al. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Molecules, 28(8), 3397.
  • Gkika, M., et al. (2023). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Molecules, 28(13), 5122.
  • Yan, C., et al. (2018). Regioselective and diastereoselective synthesis of two functionalized 1,5-methanoindeno[1,2-d]azocines via a three-component reaction. Organic & Biomolecular Chemistry, 16(22), 4170–4175.
  • MDPI. (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,-. Available at: [Link]

  • Snieckus, V., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163.
  • Organic & Biomolecular Chemistry. Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine. Available at: [Link]

  • MDPI. Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Available at: [Link]

  • Google Patents. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
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  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

  • Chemical Communications. Significantly enhancing the stereoselectivity of a regioselective nitrilase for the production of (S)-3-cyano-5-methylhexanoic acid using an MM/PBSA method. Available at: [Link]

  • ResearchGate. Pyridine and pyridine carboxylic acids as guests in a bidimensional hydrogen bond structure analyzed by scanning tunneling microscopy. Available at: [Link]

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Troubleshooting

Technical Support Center: Navigating the Purification Challenges of 5-Methoxy-3-methylpicolinic Acid Analogs

Welcome to the technical support center dedicated to addressing the purification challenges of 5-Methoxy-3-methylpicolinic acid and its analogs. This guide is designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of 5-Methoxy-3-methylpicolinic acid and its analogs. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis and purification of these valuable compounds. Here, we will delve into common issues, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance your purification success.

Understanding the Molecule: Physicochemical Properties and Their Implications

5-Methoxy-3-methylpicolinic acid and its analogs are substituted pyridine carboxylic acids. Their unique structure, featuring a pyridine ring, a carboxylic acid group, a methoxy group, and a methyl group, imparts a specific set of physicochemical properties that directly influence purification strategies.

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C8H9NO3[1][2]---
Molecular Weight 167.16 g/mol [1][2][3]This moderate molecular weight allows for standard purification techniques.
Polarity Polar, Zwitterionic[4]High polarity can lead to strong interactions with polar stationary phases like silica gel, potentially causing tailing or poor separation. It also influences solvent selection for chromatography and recrystallization.
Solubility Generally soluble in polar protic solvents like water and ethanol; less soluble in aprotic solvents like acetonitrile.[5][6][7]Solubility is a critical factor for crystallization.[5] The choice of solvent can significantly impact yield and purity.[5][6]
Acidity/Basicity Amphoteric (contains both an acidic carboxylic acid and a basic pyridine nitrogen)This property can be exploited for acid-base extraction to remove non-ionizable impurities. However, it can also lead to interactions with acidic or basic sites on chromatographic media.
LogP 1.09680[1][2]Indicates moderate lipophilicity.

Troubleshooting Common Purification Hurdles

This section provides a question-and-answer-based guide to troubleshoot specific issues you may encounter during the purification of 5-Methoxy-3-methylpicolinic acid analogs.

Chromatographic Purification Issues
Question: My compound is streaking/tailing significantly on the silica gel column. What's causing this and how can I fix it?

Answer: Tailing is a frequent challenge when purifying pyridine-containing compounds on silica gel. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.

Root Causes and Solutions:

  • Acidic Silica: Standard silica gel is inherently acidic and can strongly adsorb basic compounds.

    • Solution 1: Neutralize the Silica. Before packing your column, you can slurry the silica gel in a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%). This deactivates the acidic sites.

    • Solution 2: Use a Modified Stationary Phase. Consider using neutral or deactivated silica gel, or alternative stationary phases like alumina (basic or neutral).

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal.

    • Solution: Modify the Mobile Phase. For polar compounds like picolinic acid analogs, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). To improve peak shape, you can:

      • Add a competitive base: Incorporate a small amount of triethylamine or pyridine into your eluent to compete for the active sites on the silica.

      • Add an acid: In some cases, adding a small amount of acetic acid or formic acid to the mobile phase can protonate the pyridine nitrogen, reducing its interaction with the silica. This is often effective for reversed-phase chromatography.[4]

Question: I'm struggling to separate my desired product from a very similar, slightly more polar impurity. What are my options?

Answer: Close-eluting impurities are a common problem. The key is to enhance the selectivity of your separation method.

Strategies for Improved Resolution:

  • Optimize Your Mobile Phase:

    • Gradient Elution: If you are using isocratic (constant solvent composition) elution, switching to a shallow gradient can often improve the separation of closely related compounds.

    • Solvent Screening: Experiment with different solvent systems. For example, replacing ethyl acetate with dichloromethane/methanol or using ternary solvent mixtures can alter the selectivity.

  • Consider a Different Chromatographic Mode:

    • Reversed-Phase HPLC: For polar, ionizable compounds, reversed-phase high-performance liquid chromatography (HPLC) can offer excellent resolution.[4] Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can be particularly effective for separating isomers and other closely related compounds.[4][8]

    • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be highly effective for purifying acidic or basic compounds.

Crystallization and Recrystallization Challenges
Question: My compound won't crystallize from the chosen solvent. What should I do?

Answer: Successful crystallization depends on finding a solvent system where your compound has high solubility at elevated temperatures and low solubility at lower temperatures.[5]

Troubleshooting Steps:

  • Solvent Screening: Picolinic acid itself is very soluble in water, less soluble in ethanol, and even less so in acetonitrile.[5][6][7] Use this as a starting point for your analogs. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane).

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a good solvent at room temperature. Then, slowly add an "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes slightly cloudy. Warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches can provide nucleation sites.

    • Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal to the supersaturated solution to initiate crystallization.

Question: My recrystallized product is still impure. How can I improve the purity?

Answer: This indicates that the impurities have similar solubility properties to your product in the chosen solvent.

Optimization Strategies:

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.

  • Multiple Recrystallizations: A second recrystallization from the same or a different solvent system can significantly improve purity.

  • Activated Carbon Treatment: If your product is colored due to impurities, you can add a small amount of activated carbon to the hot solution, stir for a few minutes, and then filter the hot solution through celite to remove the carbon and adsorbed impurities before allowing it to cool.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 5-Methoxy-3-methylpicolinic acid analogs?

A1: The nature of impurities will depend on the synthetic route. However, some common possibilities include:

  • Starting Materials: Unreacted starting materials are a frequent source of contamination.

  • Over-oxidation Products: If the synthesis involves an oxidation step, over-oxidation of an aldehyde to a carboxylic acid can occur.[9]

  • Side-Reaction Products: Depending on the reagents and reaction conditions, various side-products can form. For instance, in reactions involving thionyl chloride to form an acid chloride, chlorination of the pyridine ring can sometimes be observed.[10]

  • Residual Solvents: Solvents used in the reaction or workup can be trapped in the final product.

Q2: How can I effectively remove water from my purified product?

A2: Pyridine and its derivatives can be hygroscopic.[11]

  • Azeotropic Distillation: For larger quantities, azeotropic distillation with a solvent like toluene or benzene can be effective.

  • Drying Agents: For smaller scales, dissolving the compound in a dry organic solvent and adding a drying agent like anhydrous sodium sulfate or magnesium sulfate, followed by filtration and removal of the solvent under reduced pressure, is a common method.

  • High Vacuum Drying: Placing the solid product under high vacuum for several hours, sometimes with gentle heating, can remove residual volatile solvents and water.

Q3: Are there any specific safety precautions I should take when working with picolinic acid derivatives?

A3: Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. General precautions include:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

Experimental Protocols

Protocol for Column Chromatography with Triethylamine Deactivation

This protocol is suitable for the purification of a moderately polar, basic compound like a 5-Methoxy-3-methylpicolinic acid analog.

  • Prepare the Slurry: In a beaker, add the required amount of silica gel. Add your chosen eluent (e.g., 9:1 hexane:ethyl acetate) containing 0.5% triethylamine. Stir gently to create a uniform slurry.

  • Pack the Column: Pour the slurry into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Carefully add the sample solution to the top of the silica bed.

  • Elute the Column: Add the mobile phase to the column and begin elution, collecting fractions.

  • Monitor the Separation: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol for Recrystallization from a Mixed Solvent System

This protocol is useful when a single solvent does not provide optimal crystallization.

  • Dissolve the Compound: In a flask, dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle warming.

  • Add the Anti-Solvent: Slowly add a "poor" solvent (e.g., water or hexane) dropwise with stirring until the solution becomes persistently cloudy.

  • Clarify the Solution: Gently warm the mixture until the solution becomes clear again.

  • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod.

  • Chill: Once crystals have started to form, you can place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolate the Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Visualizing Purification Workflows

General Purification Workflow

Purification_Workflow Crude_Product Crude Product Initial_Analysis Initial Analysis (TLC, NMR) Crude_Product->Initial_Analysis Purification_Choice Purification Method Selection Initial_Analysis->Purification_Choice Chromatography Column Chromatography Purification_Choice->Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Solid with Impurities Acid_Base_Extraction Acid-Base Extraction Purification_Choice->Acid_Base_Extraction Acidic/Basic Impurities Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product Acid_Base_Extraction->Purification_Choice Further Purification Needed Final_Analysis Final Analysis (NMR, LC-MS, etc.) Pure_Product->Final_Analysis Chromatography_Troubleshooting Problem Problem: Tailing on Silica Gel Cause1 Cause: Acidic Silica Problem->Cause1 Cause2 Cause: Inappropriate Mobile Phase Problem->Cause2 Solution1a Solution: Neutralize Silica (e.g., with Triethylamine) Cause1->Solution1a Solution1b Solution: Use Neutral/Deactivated Silica or Alumina Cause1->Solution1b Solution2a Solution: Add Base to Mobile Phase Cause2->Solution2a Solution2b Solution: Add Acid to Mobile Phase (for RP-HPLC) Cause2->Solution2b Outcome Improved Peak Shape and Separation Solution1a->Outcome Solution1b->Outcome Solution2a->Outcome Solution2b->Outcome

Sources

Optimization

Technical Support Center: Reaction Condition Optimization for the Esterification of 5-Methoxy-3-methylpicolinic Acid

Welcome to the technical support center for the esterification of 5-Methoxy-3-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 5-Methoxy-3-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and efficient ester synthesis.

Introduction: Navigating the Esterification of a Substituted Picolinic Acid

5-Methoxy-3-methylpicolinic acid presents a unique set of challenges in esterification. The presence of a methyl group at the 3-position introduces steric hindrance around the carboxylic acid, while the methoxy group at the 5-position and the nitrogen atom in the pyridine ring influence the electronic properties of the molecule. These factors can significantly impact reaction kinetics and the propensity for side reactions. This guide will focus on the most effective methods for this transformation, with a primary emphasis on the Steglich esterification, a mild and efficient protocol for sterically demanding substrates.[1][2]

Troubleshooting Guide: A Systematic Approach to Reaction Optimization

Encountering difficulties in your esterification reaction is a common part of the research process. This section provides a systematic approach to diagnosing and resolving potential issues.

Diagram: Troubleshooting Workflow

Below is a workflow to guide you through the process of identifying and solving common problems encountered during the esterification of 5-Methoxy-3-methylpicolinic acid.

TroubleshootingWorkflow Start Low or No Product Yield CheckReagents Step 1: Verify Reagent Quality & Stoichiometry - Anhydrous solvents? - Fresh DCC/EDC? - Accurate molar ratios? Start->CheckReagents SideReaction Step 2: Assess for Side Reactions - TLC/LC-MS analysis - Presence of N-acylurea? - Starting material consumed? CheckReagents->SideReaction Solution1 Solution: - Use freshly distilled, anhydrous solvents. - Use a fresh bottle of coupling agent. - Recalculate and re-weigh reagents. CheckReagents->Solution1 Conditions Step 3: Evaluate Reaction Conditions - Temperature too low/high? - Insufficient reaction time? - Inadequate mixing? SideReaction->Conditions Solution2 Solution: - Increase DMAP catalyst loading (up to 0.2 eq). - Add alcohol before DCC/EDC. - Run reaction at 0 °C to minimize side reactions. SideReaction->Solution2 Purification Step 4: Review Purification Strategy - Incomplete removal of byproducts? - Product loss during workup? Conditions->Purification Solution3 Solution: - Gradually increase temperature (e.g., from 0 °C to RT). - Monitor reaction for longer periods (up to 24h). - Ensure efficient stirring. Conditions->Solution3 Solution4 Solution: - Filter to remove DCU/EDU before aqueous workup. - Use appropriate chromatography conditions. Purification->Solution4

Caption: A stepwise guide to troubleshooting low-yield esterification reactions.

Common Problems and Solutions

Problem 1: Low to no conversion of the starting carboxylic acid.

  • Possible Cause: Inactive coupling agent or presence of moisture.

    • Explanation: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are sensitive to moisture and can degrade over time. Water will react with the activated intermediate, regenerating the carboxylic acid.

    • Solution: Use a fresh bottle of the coupling agent and ensure all solvents are anhydrous.

  • Possible Cause: Insufficient activation of the carboxylic acid.

    • Explanation: The steric hindrance from the 3-methyl group may slow down the initial activation step.

    • Solution: Ensure the correct stoichiometry of the coupling agent (typically 1.1-1.2 equivalents) is used.

Problem 2: Consumption of starting material, but no desired ester is formed.

  • Possible Cause: Formation of N-acylurea byproduct.

    • Explanation: In the absence of a sufficiently nucleophilic alcohol or with a slow reaction, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[1][3] This is a known issue with picolinic acids.[3]

    • Solution: The addition of 4-dimethylaminopyridine (DMAP) is crucial to intercept the O-acylisourea and form a more reactive acylpyridinium intermediate, which minimizes the N-acylurea formation.[1][4] Increasing the amount of DMAP (from a catalytic 0.1 eq to 0.2 eq) can be beneficial. Also, consider adding the alcohol to the reaction mixture before the carbodiimide.

Problem 3: The reaction is sluggish and proceeds slowly.

  • Possible Cause: Low reaction temperature or insufficient reaction time.

    • Explanation: While Steglich esterifications are often run at room temperature, sterically hindered substrates may require more energy to overcome the activation barrier.[4]

    • Solution: After an initial period at 0 °C to control the initial exothermic reaction and minimize side products, allow the reaction to warm to room temperature and stir for an extended period (12-24 hours). Gentle heating (e.g., to 40-50 °C) can be explored if the reaction remains slow, but monitor for potential side product formation.

Problem 4: Difficulty in purifying the final product.

  • Possible Cause: Contamination with dicyclohexylurea (DCU) or other byproducts.

    • Explanation: DCU, the byproduct of DCC, is often insoluble in many organic solvents and can be removed by filtration. However, trace amounts can co-elute with the product during chromatography.

    • Solution: After the reaction is complete, cool the reaction mixture to 0 °C for 30-60 minutes to maximize the precipitation of DCU, then filter through a pad of celite. If EDC is used, its urea byproduct (EDU) is water-soluble and can be removed with an aqueous workup.

Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for 5-Methoxy-3-methylpicolinic acid?

A1: The Steglich esterification is the recommended method.[1][4][5] Traditional Fischer esterification, which uses strong acid and high temperatures, is generally not ideal for this substrate.[6][7] The pyridine nitrogen can be protonated under strongly acidic conditions, which can lead to side reactions and purification challenges. The mild conditions of the Steglich esterification are well-suited for substrates that may be sensitive to harsh conditions.[1][4]

Q2: What is the role of each reagent in the Steglich esterification?

A2:

  • 5-Methoxy-3-methylpicolinic acid: The carboxylic acid to be esterified.

  • Alcohol: The nucleophile that forms the ester.

  • DCC or EDC: The coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[1]

  • DMAP: A nucleophilic catalyst that reacts with the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium intermediate ("active ester").[1][2] This intermediate reacts rapidly with the alcohol and prevents the formation of the N-acylurea side product.[1][4]

Diagram: Steglich Esterification Mechanism

SteglichMechanism CarboxylicAcid 5-Methoxy-3-methyl- picolinic acid O_acylisourea O-acylisourea intermediate CarboxylicAcid->O_acylisourea + DCC DCC DCC Acylpyridinium N-acylpyridinium ('active ester') O_acylisourea->Acylpyridinium + DMAP N_acylurea N-acylurea (unreactive) O_acylisourea->N_acylurea Rearrangement (Side Reaction) DMAP DMAP Ester Ester Product Acylpyridinium->Ester + Alcohol Alcohol Alcohol (R-OH) DCU DCU

Caption: The catalytic cycle of the Steglich esterification.

Q3: Can I use an excess of the alcohol?

A3: Yes, using a slight excess of the alcohol (1.2-1.5 equivalents) can help drive the reaction to completion, especially if the alcohol is not particularly valuable. However, a large excess is generally not necessary with the Steglich protocol and may complicate purification.

Q4: What are the best solvents for this reaction?

A4: Anhydrous polar aprotic solvents are typically used. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices. DCM is often preferred as it is easier to remove during workup.

Experimental Protocols

Protocol 1: Steglich Esterification of 5-Methoxy-3-methylpicolinic acid

This protocol provides a general procedure that should be optimized for the specific alcohol being used.

Materials:

  • 5-Methoxy-3-methylpicolinic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Methoxy-3-methylpicolinic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM (to a concentration of 0.1-0.5 M).

  • Cool the flask to 0 °C in an ice-water bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C for 30 minutes to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove excess DMAP and any unreacted amine impurities), saturated NaHCO₃ (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Table: Summary of Reaction Parameters
ParameterRecommended RangeRationale
Alcohol (eq) 1.1 - 1.5A slight excess can improve reaction rate and yield.
DCC/EDC (eq) 1.1 - 1.2Ensures complete activation of the carboxylic acid.
DMAP (eq) 0.1 - 0.2Catalyzes the reaction and prevents N-acylurea formation.[1][4]
Temperature 0 °C to Room Temp.Initial cooling controls exotherm, room temperature for completion.
Reaction Time 12 - 24 hoursSteric hindrance may necessitate longer reaction times.
Solvent Anhydrous DCM or DMFPolar aprotic solvents that are good for this reaction type.

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • MDPI. (2025, October 16). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • Wikipedia. (2023, December 9). Steglich esterification. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Filo. (2024, November 10). Given the order of ease of the esterification of the following acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • Royal Society of Chemistry. (n.d.). 2-Picolinic acid as a naturally occurring hydrogen bond donor for the preparation of cyclic carbonates from terminal/internal epoxides and CO2. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonylation of substituted pyridines and other aza‐heterocycles. Retrieved from [Link]

  • YouTube. (2018, April 21). Synthesis of Esters. Retrieved from [Link]

  • PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The measured and calculated affinity of methyl and methoxy substituted benzoquinones for the QA site of bacterial reaction centers. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from [Link]

  • SciSpace. (n.d.). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). Retrieved from [Link]

  • Magritek. (n.d.). Complexes exhibiting trans(Cl)-RuCl₂(dmso-S)₂ geometry with methyl-picolinate-type neutral N,O-ligands: Synthesis, structural characterization, and chemical behavior analysis in aqueous solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • PubMed Central. (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Side Reactions in the Suzuki Coupling of 5-Methoxy-3-methylpicolinic Acid

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of heteroaromatic carboxylic acids, specifically focusing on 5-Methoxy-3-methylpicolinic acid. This substrate presents unique difficulties due to its inherent chemical properties, requiring a departure from standard Suzuki protocols. This document provides in-depth troubleshooting strategies, mechanistic insights, and optimized protocols to help you navigate and control common side reactions.

The coupling of a carboxylic acid instead of a traditional aryl halide is typically achieved through a decarbonylative or decarboxylative pathway.[1][2] This process involves the in situ activation of the carboxylic acid, which then enters the palladium catalytic cycle. Understanding this distinction is fundamental to troubleshooting, as the side reactions often originate from the unique conditions required for this transformation.

Core Mechanistic Concepts

The classical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] However, for a picolinic acid substrate, the cycle is initiated differently. The carboxylic acid is typically activated, often with pivalic anhydride (Piv₂O), to form a mixed anhydride. This species can then undergo decarbonylative addition to the Pd(0) catalyst, releasing carbon monoxide (CO) and forming the key Ar-Pd(II) intermediate that proceeds through the rest of the cycle.[4]

Suzuki_Cycles cluster_0 A) Classical Suzuki-Miyaura Cycle cluster_1 B) Decarbonylative Suzuki Cycle for Picolinic Acids A_Pd0 Pd(0)L₂ A_OA Ar-Pd(II)-X(L)₂ A_Pd0->A_OA Oxidative Addition (Ar-X) A_TM Ar-Pd(II)-R(L)₂ A_OA->A_TM Transmetalation (R-B(OR)₂ + Base) A_TM->A_Pd0 A_RE Ar-R A_TM->A_RE Reductive Elimination B_Acid Ar-COOH B_Anhydride Mixed Anhydride B_Acid->B_Anhydride Activation (e.g., Piv₂O) B_OA Ar-Pd(II)-Piv(L)₂ B_Anhydride->B_OA B_Pd0 Pd(0)L₂ B_Pd0->B_OA Decarbonylative Addition (-CO) B_TM Ar-Pd(II)-R(L)₂ B_OA->B_TM Transmetalation (R-B(OR)₂ + Base) B_TM->B_Pd0 B_RE Ar-R B_TM->B_RE Reductive Elimination

Caption: Comparison of classical and decarbonylative Suzuki cycles.

Troubleshooting Guide & FAQs

Q1: My reaction has stalled. I observe starting materials and minimal product formation. What is causing this catalyst inhibition?

A1: This is a common issue when working with nitrogen-containing heterocycles like picolinic acids. The carboxylate and the pyridine nitrogen can act as ligands, coordinating to the palladium center and deactivating the catalyst.[5][6]

Potential Cause 1: Catalyst Inhibition by Substrate The lone pair on the pyridine nitrogen and the anionic carboxylate can bind strongly to the Pd(II) intermediate formed after the initial activation/addition step. This coordination can stabilize the palladium complex, hindering subsequent steps like transmetalation or reductive elimination and effectively stalling the catalytic cycle.

Troubleshooting Strategy:

  • Ligand Selection is Critical: The key is to use a ligand that binds more strongly to palladium than your substrate but can still facilitate the catalytic steps. Bulky, electron-rich phosphine ligands are the standard choice. They accelerate the reductive elimination step, which is often rate-limiting, and can prevent substrate inhibition.[3][7]

  • Increase Temperature: Carefully increasing the reaction temperature can sometimes provide enough energy to overcome the deactivation barrier. However, this must be balanced against the risk of thermal decomposition of the substrate or catalyst. Decarbonylative couplings often require high temperatures (e.g., 160 °C).[4]

  • Choice of Palladium Precursor: Using a Pd(0) source like Pd₂(dba)₃ might be preferable to a Pd(II) source like Pd(OAc)₂. With Pd(II) precursors, the carboxylate can form a stable palladium acetate complex, which may be slow to enter the catalytic cycle.[5]

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ (5-10 mol%) or Pd₂(dba)₃ (2.5-5 mol%)Pd(OAc)₂ is common, but Pd₂(dba)₃ provides a direct Pd(0) source.[7][8]
Ligand SPhos, RuPhos, BrettPhos (1.2-2 eq. relative to Pd)Bulky, electron-rich ligands accelerate key catalytic steps and prevent substrate binding.[9]
Activator Pivalic Anhydride (Piv₂O, 2.0 equiv)Activates the carboxylic acid for decarbonylative addition.[4]
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)Anhydrous conditions with K₃PO₄ can sometimes be beneficial.[10]
Solvent Dioxane, Toluene, or DMF (anhydrous)High-boiling point solvents are necessary for the required temperatures.[10][11]
Temperature 120-160 °CHigh temperatures are often required to drive decarbonylative couplings.[1][4]
Q2: I'm observing significant formation of a byproduct where the boronic acid group has been replaced by hydrogen. How can I prevent this protodeboronation?

A2: You are observing protodeboronation, a major and well-known side reaction in Suzuki couplings.[12] It involves the cleavage of the C-B bond by a proton source (often residual water), which is frequently catalyzed by the base or even the palladium complex itself.[12][13]

Side_Reactions Reactants Ar-COOH + R-B(OH)₂ Desired_Product Desired Product (Ar-R) Reactants->Desired_Product Suzuki Coupling (Pd Catalyst, Base) Protodeboronation Protodeboronation (R-H) Reactants->Protodeboronation H₂O, Base Pd(II) cat. Homocoupling Homocoupling (R-R) Reactants->Homocoupling O₂, Base Decarboxylation Simple Decarboxylation (Ar-H) Reactants->Decarboxylation Heat

Caption: Common side reaction pathways in Suzuki coupling.

Troubleshooting Strategy:

  • Use a More Stable Boron Reagent: Boronic acids are susceptible to protodeboronation. Switching to a more robust boronate ester, such as a pinacol (BPin) or MIDA boronate, can significantly reduce this side reaction.[12][14] MIDA boronates are particularly stable and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing degradation.[14]

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use fresh, anhydrous solvents and dry your base (e.g., by heating K₃PO₄ under vacuum). While some Suzuki reactions tolerate water, those prone to protodeboronation benefit from its exclusion.

  • Base Selection: While strong bases are needed, some can accelerate protodeboronation more than others. Anhydrous K₃PO₄ is often a good choice. In some cases, fluoride bases like CsF or KF can be effective, especially if you are using a boronate ester.[10][15]

  • Increase Reaction Rate: The faster your desired coupling reaction proceeds, the less time there is for the boronic acid to decompose. Using a highly active catalyst/ligand system (see Q1) can outcompete the protodeboronation pathway.[12]

Q3: My desired product is contaminated with a biaryl byproduct derived from my boronic acid (R-R). What is causing this homocoupling?

A3: The formation of an R-R dimer is due to the homocoupling of your boronic acid reagent. This side reaction is often promoted by the presence of molecular oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II) in a competing catalytic cycle.[16][17]

Potential Cause: Oxygen Contamination If not properly degassed, the reaction mixture can contain dissolved oxygen. Oxygen can participate in a side reaction pathway where two molecules of the boronic acid are coupled together, consuming your nucleophile and generating impurities that can be difficult to separate.

Troubleshooting Strategy:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Before heating, thoroughly degas your reaction mixture. Common methods include:

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst and temperature-sensitive reagents.

    • Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three cycles of freezing the mixture (with liquid nitrogen), evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.

  • Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (Ar or N₂) for its entire duration. Use glassware with proper seals (e.g., Suba-Seals) for any additions.

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling, as it bypasses the need for an in situ reduction step where oxygen might interfere.[8]

Q4: I am observing the formation of 5-methoxy-3-methylpyridine instead of the coupled product. What is causing this simple decarboxylation?

A4: The formation of the parent heterocycle, 5-methoxy-3-methylpyridine, indicates that the picolinic acid is decarboxylating without participating in the desired cross-coupling reaction. Picolinic acids are known to be thermally labile and can decarboxylate upon heating, a process that can be influenced by the reaction medium.[18]

Potential Cause: Unproductive Thermal Decarboxylation The high temperatures often required for decarbonylative Suzuki couplings (>120 °C) can also promote simple thermal decarboxylation of the picolinic acid, especially if the catalytic cycle is slow or inhibited.[4][18] If the rate of thermal decarboxylation is competitive with the rate of productive entry into the palladium cycle, you will form this byproduct.

Troubleshooting Strategy:

  • Optimize Catalyst Activity: A highly active and efficient catalyst system is paramount. The goal is to have the picolinic acid (in its activated form) react with the palladium catalyst faster than it decomposes. Refer to the catalyst/ligand recommendations in A1. A more active catalyst may allow you to lower the reaction temperature.

  • Controlled Heating: Instead of bringing the reaction directly to a high temperature, consider a ramped heating profile. It's also crucial to ensure the activator (e.g., Piv₂O) and catalyst are well-mixed before significant heating begins to promote immediate entry into the catalytic cycle.

  • Reagent Stoichiometry: Ensure the pivalic anhydride is present in sufficient quantity (typically 1.5-2.0 equivalents) to efficiently convert the picolinic acid to the more reactive mixed anhydride, which is poised for the decarbonylative step.[1]

Experimental Protocol: Optimized Decarbonylative Suzuki Coupling

This protocol provides a robust starting point for the coupling of 5-Methoxy-3-methylpicolinic acid with a generic arylboronic acid.

Reagents & Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere manifold (Argon or Nitrogen)

  • 5-Methoxy-3-methylpicolinic acid (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • SPhos (10 mol%)

  • Pivalic Anhydride (Piv₂O) (2.0 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Boric acid (H₃BO₃) (2.0 equiv)

  • Triethylamine (Et₃N) (1.75 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • Setup: To the oven-dried Schlenk flask, add 5-Methoxy-3-methylpicolinic acid (1.0 equiv), the arylboronic acid (2.0 equiv), K₃PO₄ (2.0 equiv), boric acid (2.0 equiv), Pd(OAc)₂ (0.10 equiv), and SPhos (0.10 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe to achieve a concentration of 0.2 M with respect to the picolinic acid. Add triethylamine (1.75 equiv) and pivalic anhydride (2.0 equiv).

  • Degassing: Further degas the liquid mixture by sparging with argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 160 °C with vigorous stirring in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small, quenched aliquots. The reaction is typically complete within 15-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

This protocol is adapted from methodologies developed for challenging decarbonylative couplings of heteroaromatic carboxylic acids.[4]

References
  • Wikipedia. Protodeboronation . [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... . [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling . [Link]

  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands . [Link]

  • ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids . [Link]

  • The Italian Association of Chemical Engineering. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd . [Link]

  • ResearchGate. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II . [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning . [Link]

  • Royal Society of Chemistry. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant . [Link]

  • National Institutes of Health. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls . [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents . [Link]

  • Reddit. Do carboxylic acids interfere with Suzukis? . [Link]

  • Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation . [Link]

  • ResearchGate. Optimization of reaction conditions for Suzuki coupling 1 . [Link]

  • ResearchGate. Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates . [Link]

  • Sci-Hub. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching . [Link]

  • PubMed. A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam . [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching . [Link]

  • ResearchGate. Coupling outcomes for pyridines . [Link]

  • eScholarship, University of California. A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2‑Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions . [Link]

  • CoLab. Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Organic Chemistry Portal. Suzuki Coupling . [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? . [Link]

  • Reddit. Carboxylic acid and Cross Coupling reactions . [Link]

  • ACS Publications. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls . [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling . [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . [Link]

  • Harvard University. The Suzuki Reaction - Chem 115 Myers . [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) . [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene . [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Methoxy-3-methylpicolinic Acid Derivatives

This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered with 5-Methoxy-3-methylpicolinic acid and its derivatives. By understanding the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered with 5-Methoxy-3-methylpicolinic acid and its derivatives. By understanding the physicochemical properties of this molecule and employing systematic troubleshooting, you can significantly improve experimental outcomes.

Introduction to Solubility Challenges

5-Methoxy-3-methylpicolinic acid, a substituted pyridine carboxylic acid, presents unique solubility challenges due to its aromatic structure, acidic pKa, and the influence of its methoxy and methyl substituents. While the parent compound, picolinic acid, is highly soluble in water, substitutions can alter the intermolecular forces, crystal lattice energy, and interactions with solvents, often leading to reduced aqueous solubility.[1][2][3] This guide provides a structured approach to systematically address and overcome these issues.

Frequently Asked Questions (FAQs)

Q1: My 5-Methoxy-3-methylpicolinic acid derivative won't dissolve in aqueous buffers. What is the first step?

A1: The initial and most critical step is to assess the pH of your aqueous buffer. As a picolinic acid derivative, the compound is acidic. Its solubility is highly pH-dependent.[4][5][6] In acidic conditions (pH < pKa), the carboxylic acid group will be protonated, rendering the molecule less polar and thus less soluble in water. To increase solubility, you must work at a pH above the compound's pKa to ensure the carboxylic acid is deprotonated (ionized) to the more soluble carboxylate form.

Q2: What is the estimated pKa of 5-Methoxy-3-methylpicolinic acid, and how do I use it?

A2: While the exact pKa of this specific derivative may not be readily available, we can estimate it based on the parent picolinic acid (pKa ~5.2). The electron-donating effects of the methoxy and methyl groups may slightly increase the pKa. A good starting point is to prepare buffers at pH 6.0, 7.0, and 7.4. A general rule of thumb is to work at a pH at least 1-2 units above the pKa for optimal solubility of an acidic compound.

Q3: I've adjusted the pH, but solubility is still insufficient for my assay. What's the next logical step?

A3: If pH adjustment alone is not sufficient, the next step is to consider the use of co-solvents.[7][8] These are water-miscible organic solvents that can disrupt the hydrophobic interactions and increase the solubility of your compound. Common co-solvents for this purpose include DMSO, ethanol, and polyethylene glycol (PEG). Start with low percentages (1-5% v/v) and incrementally increase as needed, keeping in mind the tolerance of your experimental system (e.g., cell-based assays) to the co-solvent.

Q4: Can I use surfactants to improve solubility?

A4: Yes, surfactants can be effective, particularly for highly lipophilic derivatives. Surfactants form micelles that can encapsulate the non-polar regions of your molecule, increasing its apparent solubility in aqueous media. Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often well-tolerated in biological systems.[9]

Q5: I need a solid formulation with improved dissolution. What are my options?

A5: For solid formulations, two highly effective techniques are cyclodextrin inclusion complexation and the preparation of solid dispersions.[10][11][12][13][14][15]

  • Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[16] They can encapsulate your poorly soluble molecule, forming a complex with significantly improved aqueous solubility and dissolution rate.[16]

  • Solid dispersions involve dispersing your compound in a hydrophilic polymer matrix at a molecular level.[11][12][13][14][15] This technique can break down the crystal lattice of your compound, presenting it in a higher-energy amorphous state that dissolves more readily.[15]

Troubleshooting Guides & Experimental Protocols

I. pH Modification and Co-solvent Screening

This is the foundational approach to improving the solubility of ionizable compounds like 5-Methoxy-3-methylpicolinic acid derivatives.

  • Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, and 8.0). Common buffer systems include acetate for acidic pH and phosphate for neutral to slightly basic pH.

  • Add excess compound: To a known volume of each buffer (e.g., 1 mL), add an excess amount of your 5-Methoxy-3-methylpicolinic acid derivative.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[9][17]

  • Plot the data: Plot the measured solubility (e.g., in µg/mL) against the pH to visualize the pH-solubility profile.

Issue Probable Cause Recommended Solution
Precipitation upon adding stock to buffer The buffer pH is below the compound's pKa, or the final concentration of the organic solvent from the stock is too high, causing the compound to crash out.Ensure the buffer pH is at least 1-2 units above the estimated pKa. Prepare a more concentrated stock solution to minimize the volume of organic solvent added.
Solubility is still low at high pH The neutral form of the molecule has extremely low intrinsic solubility, or the compound has poor stability at high pH.Introduce a co-solvent (e.g., 1-10% DMSO or ethanol) to the high-pH buffer. Assess compound stability at the target pH over the experimental timeframe.
Inconsistent solubility results Equilibrium has not been reached, or the temperature is fluctuating.Increase the equilibration time to 72 hours. Use a temperature-controlled shaker or water bath.[18]
Co-solvent interferes with the assay The concentration of the co-solvent is toxic to cells or inhibits an enzyme.Determine the maximum tolerable co-solvent concentration for your specific assay. Consider alternative, less disruptive co-solvents like PEG 300/400.
II. Cyclodextrin Inclusion Complexation

This technique is particularly useful when high aqueous concentrations are needed and the use of organic co-solvents is limited.

  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-50 mM of Hydroxypropyl-β-cyclodextrin, HPβCD).

  • Add excess compound: To each cyclodextrin solution, add an excess of the 5-Methoxy-3-methylpicolinic acid derivative.

  • Equilibrate: Seal the vials and agitate at a constant temperature for 48-72 hours.[10]

  • Separate and Quantify: Centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound via HPLC-UV.[10]

  • Analyze the data: Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear increase (A-type profile) indicates the formation of a soluble 1:1 complex.

  • Dissolve components: In an aqueous solution, dissolve the cyclodextrin and the 5-Methoxy-3-methylpicolinic acid derivative at the desired molar ratio (e.g., 1:1). Gentle heating or sonication may aid dissolution.

  • Stir: Stir the solution for 24 hours to ensure complete complex formation.[10]

  • Freeze: Rapidly freeze the solution using liquid nitrogen.[10]

  • Lyophilize: Lyophilize the frozen solution under high vacuum for 48-72 hours to obtain a fluffy, amorphous powder of the inclusion complex.[10][19]

III. Solid Dispersion

This advanced technique is suitable for overcoming poor solubility due to high crystal lattice energy.

  • Dissolve drug and carrier: Dissolve both the 5-Methoxy-3-methylpicolinic acid derivative and a hydrophilic carrier (e.g., PVP K30, Soluplus®, or HPMC) in a common volatile organic solvent (e.g., methanol or acetone).[11][14]

  • Evaporate the solvent: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film on the wall of the flask.

  • Dry the film: Further dry the film under high vacuum for 24 hours to remove any residual solvent.

  • Process the solid: Scrape the dried film and gently mill or grind it to obtain a fine powder of the solid dispersion.

Visualizing Experimental Workflows

To aid in the conceptualization of these protocols, the following diagrams illustrate the key steps.

G cluster_0 pH/Co-solvent Screening Workflow A Prepare Buffers (pH 4.0 - 8.0) B Add Excess Compound A->B C Equilibrate (24-48h at constant T) B->C D Centrifuge C->D E Analyze Supernatant (HPLC/UV) D->E F Plot Solubility vs. pH E->F G Introduce Co-solvent (if needed) F->G

Caption: Workflow for pH and co-solvent solubility screening.

G cluster_1 Cyclodextrin Complexation Workflow (Freeze-Drying) H Dissolve Compound & Cyclodextrin in Water (1:1 Molar Ratio) I Stir for 24h H->I J Rapidly Freeze (Liquid Nitrogen) I->J K Lyophilize under Vacuum (48-72h) J->K L Collect Amorphous Powder K->L

Caption: Protocol for preparing a cyclodextrin inclusion complex.

G cluster_2 Solid Dispersion Troubleshooting Logic M Low Dissolution Rate N Is the dispersion amorphous? (Check with XRD/DSC) M->N O Recrystallization Occurred N->O No Q Amorphous but still poor dissolution N->Q Yes P Increase Polymer Ratio or Choose a Better Inhibitory Polymer O->P R Poor Wetting or Polymer Gelation Q->R S Incorporate a Surfactant or Use a More Soluble Polymer R->S

Caption: Troubleshooting guide for solid dispersion formulations.

References

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]

  • International Journal of Applied Pharmaceutics. (2021). Review on Manufacturing Methods of Solid Dispersion Technology for Enhancing the Solubility of Poorly Water. [Link]

  • National Institutes of Health. (2020). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • SciSpace. (n.d.). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. [Link]

  • Pedigogy. (2025). Writing References in Technical Writing: A Complete Guide for Students. [Link]

  • Teva API. (n.d.). Solving solubility issues in modern APIs. [Link]

  • LIS Academy. (2024). How to Properly Document Sources in Technical Writing. [Link]

  • Chemsrc. (2025). 5-METHOXY-3-METHYLPICOLINIC ACID | CAS#:1256789-42-0. [Link]

  • Open Oregon Educational Resources. (n.d.). 5.1 Citations – Technical Writing. [Link]

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. [Link]

  • National Institutes of Health. (n.d.). High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • World Health Organization. (n.d.). Annex 4. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • University of Victoria. (n.d.). 6.1 Frequently Asked Questions – Technical Writing Essentials. [Link]

  • Taylor & Francis Online. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]

  • Scientific Style and Format Online. (n.d.). Citation Quick Guide. [Link]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • YouTube. (2023). Graphviz workflow 1. [Link]

  • ResearchGate. (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • YouTube. (2025). Cyclodextrin Masterclass V How to make a cyclodextrin complex. [Link]

  • National Institutes of Health. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Link]

  • The Pharma Innovation. (2015). Various techniques for solubility enhancement: An overview. [Link]

  • National Institutes of Health. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • YouTube. (2021). Graphviz tutorial. [Link]

  • Graphviz. (n.d.). Graphviz. [Link]

  • SciSpace. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • European Union. (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]

  • World Journal of Pharmaceutical Research. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • National Institutes of Health. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • Wikipedia. (n.d.). Methoxy group. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • National Institutes of Health. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. [Link]

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Troubleshooting

Technical Support Center: Monitoring 5-Methoxy-3-methylpicolinic Acid Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Methoxy-3-methylpicolinic acid. It provides in-depth troubleshooting advice and frequently asked que...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Methoxy-3-methylpicolinic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the analytical monitoring of its chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for monitoring the progress of a reaction involving 5-Methoxy-3-methylpicolinic acid?

A1: The choice of analytical technique depends on several factors including the reaction matrix, the expected concentration of the analyte, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is often the preferred method due to its robustness and ability to analyze polar, non-volatile compounds like 5-Methoxy-3-methylpicolinic acid without derivatization.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires a derivatization step to increase the volatility and thermal stability of the analyte.[3][4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and key intermediates.

Q2: I am observing significant peak tailing in my HPLC chromatogram for 5-Methoxy-3-methylpicolinic acid. What are the likely causes and how can I resolve this?

A2: Peak tailing for acidic compounds like 5-Methoxy-3-methylpicolinic acid is a common issue in reverse-phase HPLC.[7][8] The primary causes are often secondary interactions between the acidic analyte and residual silanol groups on the silica-based column packing.[7] To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of 5-Methoxy-3-methylpicolinic acid. This suppresses the ionization of the carboxylic acid group, reducing its interaction with the stationary phase.[7] Phosphoric acid or formic acid are common choices for pH adjustment.[7]

  • Use of Specialized Columns: Employ columns specifically designed for organic acid analysis, such as those with polar-embedded or polymer-based stationary phases.[7]

  • Mobile Phase Additives: Adding a competing acid, like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), can help to mask the active silanol sites.[7][9] However, be aware that TFA can be difficult to completely flush from the HPLC system.[7]

Q3: My baseline is noisy and drifting during HPLC analysis. What troubleshooting steps should I take?

A3: A noisy or drifting baseline can obscure small peaks and affect integration accuracy. Common causes and solutions include:

  • Solvent Quality and Preparation: Always use HPLC-grade solvents and reagents.[7] Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the detector.[7]

  • System Contamination: A contaminated detector cell or column can lead to baseline issues. Flush the system and column with a strong, appropriate solvent.[10]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This may require flushing with 10-20 column volumes.[7]

  • Detector Lamp Issues: An aging detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.[10]

Q4: Is derivatization necessary for the GC-MS analysis of 5-Methoxy-3-methylpicolinic acid?

A4: Yes, derivatization is highly recommended for the GC-MS analysis of 5-Methoxy-3-methylpicolinic acid. Its polar carboxylic acid group makes it non-volatile and prone to thermal degradation at the high temperatures used in GC.[1][3] Derivatization converts the polar analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior.[3] A common approach is esterification of the carboxylic acid group.[3][11]

Q5: What are some common derivatizing agents for GC-MS analysis of carboxylic acids?

A5: Several reagents can be used to derivatize carboxylic acids for GC-MS analysis. Some common examples include:

  • Silylating Agents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the acidic proton with a trimethylsilyl (TMS) group.

  • Alkylating Agents: Such as diazomethane (caution: explosive and toxic) or alkyl halides in the presence of a base, to form methyl or other alkyl esters.

  • Picolinyl Esters: Derivatization to form picolinyl esters can provide favorable fragmentation patterns in the mass spectrometer, aiding in structural elucidation.[11]

Troubleshooting Guides

HPLC Method Troubleshooting

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of 5-Methoxy-3-methylpicolinic acid reactions.

dot graph TD{ subgraph "HPLC Troubleshooting Workflow" A[Start: Problem Observed] --> B{Peak Shape Issue?}; B -- Yes --> C{Tailing or Fronting?}; B -- No --> D{Baseline Issue?}; C -- Tailing --> E[Check Mobile Phase pHUse Organic Acid ColumnAdd TFA]; C -- Fronting --> F[Reduce Sample ConcentrationEnsure Sample Solvent is Weaker than Mobile Phase]; D -- Yes --> G{Noise or Drift?}; D -- No --> H[Check Retention Time StabilityVerify Flow Rate and Temperature]; G -- Noise --> I[Degas Mobile PhaseUse HPLC Grade SolventsClean Detector Cell]; G -- Drift --> J[Ensure Column EquilibrationCheck for Leaks]; end

} Caption: HPLC Troubleshooting Flowchart

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-15 min: Linear gradient to 50% A, 50% B

    • 15-20 min: Hold at 50% A, 50% B

    • 20-21 min: Return to 95% A, 5% B

    • 21-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.[12]

Parameter Recommended Value Rationale
Column Type C18 or Polar-Embedded C18C18 is a good starting point for moderately polar compounds. A polar-embedded phase can offer better peak shape for acidic analytes.
Mobile Phase pH < 3 (with 0.1% Formic Acid)To ensure the carboxylic acid is fully protonated, minimizing silanol interactions and improving retention.[7]
Wavelength 270 nmPicolinic acid derivatives typically have a UV absorbance maximum in this region. It is advisable to determine the optimal wavelength experimentally.
Column Temperature 30 °CProvides better reproducibility of retention times compared to ambient temperature.[10]
GC-MS Method Troubleshooting

For successful GC-MS analysis, proper sample derivatization and inlet maintenance are crucial.

dot graph TD{ subgraph "GC-MS Troubleshooting Workflow" A[Start: Problem Observed] --> B{Peak Shape Issue?}; B -- Yes --> C{Tailing Peaks?}; B -- No --> D{No Peak or Low Sensitivity?}; C --> E[Check for Active Sites:- Replace Inlet Liner- Trim Column Front- Ensure Complete Derivatization]; D -- Yes --> F[Confirm Successful DerivatizationCheck for Leaks in the SystemOptimize Injection Temperature]; A --> G{Irreproducible Results?}; G -- Yes --> H[Standardize Derivatization ProtocolUse an Internal StandardCheck Autosampler Performance]; end

} Caption: GC-MS Troubleshooting Flowchart

This protocol describes a general procedure for the esterification of 5-Methoxy-3-methylpicolinic acid for GC-MS analysis.

Part 1: Derivatization (Methyl Esterification with Methanolic HCl)

  • Sample Preparation: Accurately weigh approximately 1 mg of the reaction mixture or standard into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of 3N methanolic HCl to the dried sample.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Work-up: Cool the vial to room temperature. Add 500 µL of saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Add 500 µL of ethyl acetate, vortex thoroughly, and centrifuge to separate the layers.

  • Final Sample Preparation: Carefully transfer the upper organic layer (ethyl acetate) to a new vial. Dry the organic extract over anhydrous sodium sulfate. Transfer the dried extract to a GC vial for analysis.

Part 2: GC-MS Analysis

Parameter Recommended Value Rationale
GC Column Mid-polarity column (e.g., 5% Phenyl-Methylpolysiloxane)Provides good separation for a wide range of derivatized compounds.[8]
Inlet Temperature 250 °CEnsures rapid vaporization of the derivatized analyte.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minAn initial lower temperature helps focus the analytes at the head of the column. The ramp separates compounds by boiling point.
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas standard for GC-MS.
MS Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Quadrupole Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
Scan Range 50 - 400 m/zTo capture the molecular ion and key fragments of the derivatized analyte.

Expected Results (Illustrative)

  • 5-Methoxy-3-methylpicolinic acid methyl ester:

    • Expected Molecular Weight: 181.19 g/mol

    • Expected Molecular Ion (M+): m/z 181

    • Key Fragments: Loss of methoxy group (-OCH3, m/z 150), loss of ester methyl group (-CH3, m/z 166).

NMR Spectroscopy for Structural Confirmation

While not a primary tool for reaction monitoring in real-time, ¹H and ¹³C NMR are essential for confirming the structure of starting materials, intermediates, and the final product.

Sample Preparation for NMR:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Illustrative ¹H NMR Data for 5-Methoxy-3-methylpicolinic Acid (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 10-12Broad Singlet1HCOOH
~ 8.1Singlet1HH6 (pyridine ring)
~ 7.2Singlet1HH4 (pyridine ring)
~ 3.9Singlet3HOCH₃
~ 2.5Singlet3HCH₃

References

  • Application Note and Protocol: Picolinic Acid-d4 Derivatization for Enhanced GC-MS Analysis - Benchchem.
  • common HPLC problems and solutions for organic acid analysis. - Benchchem.
  • ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue - PubMed.
  • Can anyone help with a problem with organic acid analysis using HPLC? - ResearchGate.
  • ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. | Sigma-Aldrich - Merck Millipore.
  • "troubleshooting peak tailing in GC-MS analysis of Methyl p-methoxyhydrocinnamate" - Benchchem.
  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - NIH.
  • GC-MS analysis of fatty acid picolinyl ester derivatives. - Public Library of Science - Figshare.
  • Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific.
  • 1256789-42-0|5-Methoxy-3-methylpicolinic acid|BLD Pharm.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • HPLC Troubleshooting Guide - SCION Instruments.
  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PubMed Central.
  • Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS ? | ResearchGate.
  • 1256789-42-0 | 5-Methoxy-3-methylpicolinic acid - Moldb.
  • Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. - IONiC / VIPEr.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell.
  • Troubleshooting GC peak shapes - Element Lab Solutions.
  • Picolinic Acid | SIELC Technologies.
  • GC/MS analysis of small polar volatile molecules - Chromatography Forum.
  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair - I.R.I.S..
  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL.
  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea - MDPI.
  • 5-Methoxy-3-methylpicolinamide|BLD Pharm.
  • 1256789-42-0 | 5-Methoxy-3-methylpicolinic acid | ChemScene.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • 5-METHOXY-3-METHYLPICOLINIC ACID | CAS#:1256789-42-0 | Chemsrc.
  • Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review - MDPI.
  • Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters - The Royal Society of Chemistry.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review - MDPI.
  • 1 H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO)..
  • Analytical Techniques in Pharmaceutical and Biomedical Analysis - MDPI.

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Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 5-Methoxy-3-methylpicolinic Acid Derivatives: A Comparative Guide for Preclinical Anticancer Screening

In the landscape of anticancer drug discovery, picolinic acid and its derivatives have emerged as a promising class of compounds, with studies indicating their potential to induce apoptosis and inhibit key signaling path...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, picolinic acid and its derivatives have emerged as a promising class of compounds, with studies indicating their potential to induce apoptosis and inhibit key signaling pathways in cancer cells.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 5-Methoxy-3-methylpicolinic acid derivatives. We will use a hypothetical derivative, hereafter referred to as Compound X , to illustrate a rigorous, multi-faceted validation process, comparing its potential efficacy against established anticancer agents.

The core of this guide is built on the principles of scientific integrity, ensuring that each experimental step contributes to a robust and reliable assessment of the compound's therapeutic potential. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking required for effective preclinical evaluation.

Section 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cells. This provides a quantitative measure of the compound's potency and selectivity.

Comparative Analysis of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's cytotoxicity. We will assess the IC50 of Compound X across a panel of human cancer cell lines and compare it to a standard chemotherapeutic agent, Doxorubicin, and a targeted therapy, Erlotinib (an EGFR inhibitor, as some picolinic acid derivatives have shown activity against EGFR kinase).[1]

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Compound X and Reference Drugs

Cell LineCancer TypeCompound X (Hypothetical)DoxorubicinErlotinib
MCF-7 Breast Cancer15.21.8>50
A549 Lung Cancer25.83.58.2
HCT116 Colon Cancer18.52.1>50
MCF10A Normal Breast Epithelial>10015.7>50

Note: The data for Compound X is hypothetical and for illustrative purposes.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4][5][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., MCF10A) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of Compound X, Doxorubicin, and Erlotinib in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength between 500 and 600 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Section 2: Elucidating the Mechanism of Action

Once cytotoxicity is established, the next critical phase is to understand how the compound induces cell death. Based on existing literature for picolinic acid derivatives, we will investigate two common anticancer mechanisms: induction of apoptosis and disruption of microtubule dynamics.

Investigating Apoptotic Induction

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[8] We will assess the ability of Compound X to induce apoptosis through Western blot analysis of key apoptotic markers.

Key Apoptosis Markers for Western Blot Analysis:

  • Caspase-3 (cleaved): An executioner caspase, the presence of its cleaved form is a hallmark of apoptosis.[9]

  • PARP (cleaved): Poly (ADP-ribose) polymerase is a substrate of activated caspase-3, and its cleavage is another indicator of apoptosis.[10]

  • Bcl-2 Family Proteins (Bax/Bcl-2 ratio): The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in regulating the intrinsic apoptotic pathway.[10] An increased Bax/Bcl-2 ratio favors apoptosis.

Experimental Workflow for Apoptosis Assessment

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Quantification & Separation cluster_2 Western Blotting & Detection cell_culture Cancer Cells (e.g., MCF-7) treatment Treat with Compound X (IC50 concentration) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis bca_assay BCA Protein Assay lysis->bca_assay sds_page SDS-PAGE bca_assay->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-cleaved Caspase-3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Workflow for Western Blot analysis of apoptotic markers.

2.1.1. Detailed Protocols

BCA Protein Assay Protocol:

The Bicinchoninic Acid (BCA) assay is a sensitive method for quantifying total protein concentration.[11]

  • Reagent Preparation: Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[11][12]

  • Standard Curve: Prepare a series of bovine serum albumin (BSA) standards with known concentrations (e.g., 0 to 2 mg/mL).[11][12]

  • Sample Preparation: Pipette 10-25 µL of each standard and unknown protein sample into separate wells of a 96-well microplate.[11][12]

  • Reaction: Add 200 µL of the BCA working reagent to each well and mix thoroughly.[11][12]

  • Incubation: Incubate the plate at 37°C for 30 minutes.[11][12]

  • Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[11][12]

  • Calculation: Plot the absorbance of the BSA standards versus their concentration to create a standard curve. Use this curve to determine the protein concentration of the unknown samples.

Western Blot Protocol for Apoptosis Markers:

  • Cell Lysis: Treat cells with Compound X at its IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.[7]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, Bax, and Bcl-2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Evaluation of Tubulin Polymerization Inhibition

Microtubules are essential for cell division, and their disruption is a validated anticancer strategy.[13] An in vitro tubulin polymerization assay can determine if Compound X directly interacts with tubulin to inhibit its assembly into microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in fluorescence when a reporter molecule binds to the polymerized microtubules.[13][14]

Experimental Workflow for Tubulin Polymerization Assay

G reagent_prep Prepare Tubulin Reaction Mix (Tubulin, GTP, Fluorescent Reporter) initiate_reaction Add Tubulin Mix to Initiate Polymerization reagent_prep->initiate_reaction compound_prep Prepare Test Compounds (Compound X, Paclitaxel, Nocodazole) plate_setup Add Compounds to 96-well Plate compound_prep->plate_setup plate_setup->initiate_reaction measurement Measure Fluorescence over Time at 37°C initiate_reaction->measurement data_analysis Plot Fluorescence vs. Time and Analyze Polymerization Curves measurement->data_analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

Step-by-Step Protocol:

  • Reagent Preparation: On ice, prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP, and a fluorescent reporter in a general tubulin buffer.[13]

  • Compound Preparation: Prepare 10x stocks of Compound X, a known tubulin polymerization inhibitor (e.g., Nocodazole), and a known polymerization enhancer (e.g., Paclitaxel).

  • Assay Setup: In a pre-warmed 96-well plate, add the test compounds and controls.

  • Initiation of Polymerization: To start the reaction, add the ice-cold tubulin reaction mix to each well.[13]

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes).

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of fluorescence increase compared to the control indicates inhibition of tubulin polymerization.[13]

Section 3: Comparative Data Summary and Interpretation

The collective data from these assays will provide a comprehensive profile of the biological activity of 5-Methoxy-3-methylpicolinic acid derivatives.

Table 2: Summary of Mechanistic Data for Compound X (Hypothetical)

AssayEndpointResult for Compound XInterpretation
Western Blot Cleaved Caspase-3IncreasedInduction of Apoptosis
Cleaved PARPIncreasedInduction of Apoptosis
Bax/Bcl-2 RatioIncreasedInvolvement of Intrinsic Apoptotic Pathway
Tubulin Polymerization Polymerization RateDecreasedInhibition of Microtubule Formation

Interpretation of Results:

The hypothetical results presented suggest that Compound X exhibits selective cytotoxicity towards cancer cells over normal cells. The mechanistic studies indicate that this cytotoxicity is, at least in part, mediated by the induction of apoptosis, as evidenced by the cleavage of caspase-3 and PARP, and an increased Bax/Bcl-2 ratio. Furthermore, the inhibition of tubulin polymerization suggests that Compound X may also act as a microtubule-destabilizing agent.

Conclusion and Future Directions

This guide outlines a foundational, yet rigorous, approach to validating the biological activity of novel 5-Methoxy-3-methylpicolinic acid derivatives. The described experimental workflows, from initial cytotoxicity screening to mechanistic elucidation, provide a clear path for preclinical evaluation. The comparative nature of this guide, benchmarking against established drugs, is crucial for contextualizing the potency and potential of new chemical entities.

Further investigations could include cell cycle analysis to determine if the compound induces arrest at specific phases, and in vivo studies using xenograft models to assess antitumor efficacy in a physiological context. The methodologies detailed herein, however, represent the essential first steps in the journey of translating a promising chemical scaffold into a potential therapeutic agent.

References

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]

  • PubMed. (2011). Cell sensitivity assays: the MTT assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from [Link]

  • University of Washington. (2018). Pierce BCA Protein Assay Protocol V.2. Retrieved from [Link]

  • G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • In Vitro Cytotoxicity MTT Assay Testing. (n.d.). Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.5. Tubulin Polymerization Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). New picolinic acid derivatives: Synthesis, docking study and anti-EGFR kinase inhibitory effect | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Pharmacia. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Retrieved from [Link]

  • ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis? Retrieved from [Link]

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Comparative

A Comparative Guide to 5-Methoxy-3-methylpicolinic Acid and its Analogs in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the picolinic acid scaffold represents a privileged structure with a remarkable diversity of biological activities. This guide provides a compar...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the picolinic acid scaffold represents a privileged structure with a remarkable diversity of biological activities. This guide provides a comparative analysis of 5-Methoxy-3-methylpicolinic acid and its analogs, offering insights into their chemical properties, biological potential, and the experimental workflows used to evaluate them. While comprehensive experimental data on 5-Methoxy-3-methylpicolinic acid is notably scarce in publicly available literature, this guide leverages data from structurally related picolinic acid derivatives to frame its potential and highlight avenues for future research.

Introduction to Picolinic Acid and its Significance

Picolinic acid, or 2-pyridinecarboxylic acid, is a naturally occurring organic compound and a catabolite of the amino acid tryptophan. Its simple yet versatile chemical structure, featuring a pyridine ring with a carboxylic acid at the 2-position, allows for a wide range of substitutions, leading to a vast chemical space of analogs with diverse pharmacological properties.[1][2] Picolinic acid derivatives have been investigated for a multitude of therapeutic applications, including antimicrobial, antifungal, antiviral, anticonvulsant, herbicidal, and enzyme-inhibiting activities.[1][3][4][5][6][7]

Profiling 5-Methoxy-3-methylpicolinic Acid: An Enigmatic Analog

5-Methoxy-3-methylpicolinic acid is a specific derivative of picolinic acid with the chemical formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[8][9][10][11] Its structure is characterized by a methoxy group at the 5-position and a methyl group at the 3-position of the pyridine ring.

PropertyValueSource
CAS Number 1256789-42-0[8][9][10][11]
Molecular Formula C₈H₉NO₃[8][9][10][11]
Molecular Weight 167.16 g/mol [8][9][10][11]
Synonyms 5-methoxy-3-methyl-pyridine-2-carboxylic acid[8]

Despite its availability from chemical suppliers, there is a conspicuous absence of published studies detailing the synthesis, physicochemical properties, and biological activities of 5-Methoxy-3-methylpicolinic acid. This knowledge gap presents both a challenge and an opportunity for novel research in the field.

Comparative Analysis with Other Picolinic Acid Analogs

To understand the potential of 5-Methoxy-3-methylpicolinic acid, we can draw comparisons with other well-studied picolinic acid analogs. The nature and position of substituents on the picolinic acid core profoundly influence the molecule's properties and biological activity.

Physicochemical Properties

The solubility, lipophilicity (LogP), and acidity (pKa) of picolinic acid analogs are critical determinants of their pharmacokinetic and pharmacodynamic profiles. For instance, the solubility of the parent picolinic acid varies significantly depending on the solvent.[12]

A study on the quantitative structure-toxicity relationship (QSTR) of eleven picolinic acid analogs revealed that hydrophobicity (logP) is a key molecular descriptor influencing their biological effects. The methoxy and methyl groups in 5-Methoxy-3-methylpicolinic acid are expected to increase its lipophilicity compared to the parent picolinic acid, which could enhance its ability to cross cell membranes.

Synthesis of Picolinic Acid Analogs

The synthesis of picolinic acid derivatives can be achieved through various organic chemistry methodologies. A general approach involves the functionalization of a pre-existing pyridine ring or the construction of the pyridine ring itself. For example, some syntheses start from commercially available substituted pyridines which are then subjected to reactions like lithiation followed by carboxylation to introduce the carboxylic acid group. Other methods involve multi-step reactions to introduce various substituents onto the picolinic acid scaffold.

General Synthetic Workflow for Picolinic Acid Analogs

G cluster_0 Starting Material cluster_1 Functionalization/Ring Formation cluster_2 Purification & Characterization cluster_3 Final Product A Substituted Pyridine B Introduction of Substituents (e.g., methoxy, methyl) A->B Substitution Reactions C Introduction of Carboxylic Acid Moiety B->C Carboxylation D Chromatography C->D Purification E Spectroscopy (NMR, MS) D->E Analysis F Picolinic Acid Analog E->F G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization A 5-Methoxy-3-methylpicolinic acid B In vitro activity assays (e.g., enzyme inhibition, antimicrobial) A->B C Cytotoxicity assay (e.g., MTT, MTS) A->C D Dose-response studies (IC50/EC50 determination) B->D C->D E Mechanism of action studies D->E F Structure-Activity Relationship (SAR) studies E->F

Caption: A typical workflow for the biological evaluation of a novel picolinic acid analog.

Example Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic potential of a compound on cultured cells.

Objective: To determine the concentration of a picolinic acid analog that inhibits cell growth by 50% (IC50).

Materials:

  • Cell line (e.g., Chinese Hamster Ovary - CHO cells)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Picolinic acid analog stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the picolinic acid analog in the cell culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Future Directions and Conclusion

The landscape of picolinic acid analog research is vibrant and continues to yield compounds with significant therapeutic potential. While 5-Methoxy-3-methylpicolinic acid remains a largely unexplored molecule, its structural features suggest it could possess interesting biological activities.

Future research should focus on:

  • Developing and publishing a robust synthetic route for 5-Methoxy-3-methylpicolinic acid to make it more accessible for research.

  • Comprehensive characterization of its physicochemical properties , including solubility, LogP, and pKa.

  • Screening for a wide range of biological activities , drawing inspiration from the known activities of other picolinic acid analogs (e.g., antifungal, herbicidal, enzyme inhibition).

  • Conducting comparative studies with structurally similar analogs to elucidate structure-activity relationships.

References

  • ResearchGate. (n.d.). Synthesis and biological activity of analogs of the antifungal antibiotic UK‐2A. I. Impact of picolinamide ring replacement. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]

  • Dove Medical Press. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. Retrieved from [Link]

  • PubMed. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Retrieved from [Link]

  • UMSL Institutional Repository. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • Springer. (n.d.). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesis of picolinamides.
  • PubMed. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Retrieved from [Link]

  • ResearchGate. (2021). Comparative Study of Macrocyclic and Acyclic Picolinate Derivatives for Chelation of Copper Cations. Retrieved from [Link]

  • PubMed Central. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Study of Metal Complexes of 2 – Picolinic Acid. Retrieved from [Link]

  • ARVO Journals. (n.d.). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of picolinic acid. Retrieved from [Link]

  • Cell Press. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-METHOXY-3-METHYLPICOLINIC ACID | CAS#:1256789-42-0. Retrieved from [Link]

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Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Methoxy-3-methylpicolinic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive comparison of the potential in vitro and in vivo efficacy of 5-Methoxy-3-meth...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the potential in vitro and in vivo efficacy of 5-Methoxy-3-methylpicolinic acid and its analogs. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from structurally related picolinic acid derivatives to project its potential biological activities and provide a framework for its evaluation. Picolinic acid and its derivatives are recognized as "privileged" structures in drug discovery, forming the backbone of numerous biologically active molecules.[1] This guide will delve into the potential therapeutic applications, proposed mechanisms of action, and detailed experimental protocols for assessing the efficacy of this class of compounds.

Introduction to Picolinic Acid Derivatives and Their Therapeutic Potential

Picolinic acid, a metabolite of tryptophan, and its synthetic derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[2] These compounds have been explored for a range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[1][3][4] The pyridine ring and the carboxylic acid group at the 2-position are key features that allow for a variety of chemical modifications, enabling the fine-tuning of their pharmacological properties. The introduction of substituents such as methoxy and methyl groups, as in 5-Methoxy-3-methylpicolinic acid, can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its biological activity.

Potential Mechanisms of Action

The biological effects of picolinic acid derivatives are often attributed to their ability to chelate metal ions and interact with various enzymes and signaling pathways.

Enzyme Inhibition

Many picolinic acid derivatives have been identified as potent enzyme inhibitors. For instance, some derivatives have been investigated as inhibitors of metallo-β-lactamases, which are involved in antibiotic resistance. While specific data for 5-Methoxy-3-methylpicolinic acid is unavailable, its structural features suggest potential interactions with enzyme active sites.

Modulation of Signaling Pathways

Picolinic acid derivatives can influence intracellular signaling pathways involved in cell proliferation, survival, and inflammation. A hypothetical mechanism of action for a picolinic acid derivative as a kinase inhibitor in a cancer cell signaling pathway is depicted below.

Caption: Hypothetical kinase inhibition signaling pathway.

Comparative Efficacy: A Structure-Activity Relationship Perspective

The efficacy of picolinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring. While awaiting direct experimental data for 5-Methoxy-3-methylpicolinic acid, we can infer its potential activity based on known structure-activity relationships (SAR). For example, the introduction of a methoxy group can increase lipophilicity, potentially enhancing cell membrane permeability. The methyl group can also influence binding affinity to target proteins.

Below is a table presenting a hypothetical comparison of 5-Methoxy-3-methylpicolinic acid with other picolinic acid derivatives, based on general SAR principles. The IC50 values for 5-Methoxy-3-methylpicolinic acid are projected for illustrative purposes and require experimental validation.

CompoundSubstitution PatternPrimary Biological ActivityIn Vitro Potency (IC50)Key SAR Insights
Picolinic AcidUnsubstitutedAntitumor, Iron Chelator~1 mM (Ehrlich ascites tumor cells)[5]Baseline activity.
6-Hydroxypicolinic acid6-hydroxyLow Cytotoxicity25.85 mM (CHO cells)[6]Hydroxyl group at C6 decreases toxicity.
Penclomedineα-picoline derivativeAntitumor-Demonstrates in vivo antitumor activity.[7]
5-Nitropicolinic acid5-nitroAnticancer, Anti-inflammatory26.94 µg/mL (B16-F10 cells)[4]Nitro group confers potent anticancer activity.
5-Methoxy-3-methylpicolinic acid 5-methoxy, 3-methyl Hypothesized Anticancer Hypothetical: 10-50 µM Methoxy and methyl groups may enhance cell permeability and target binding.

Experimental Protocols for Efficacy Evaluation

To ascertain the in vitro and in vivo efficacy of 5-Methoxy-3-methylpicolinic acid, a series of standardized experimental protocols should be employed.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Methoxy-3-methylpicolinic acid in a panel of cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a series of dilutions of 5-Methoxy-3-methylpicolinic acid in the culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

G Start Start Cell_Culture Culture Cancer Cells Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with 5-Methoxy-3-methylpicolinic acid Cell_Seeding->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate for 2-4h MTT_Addition->Incubation_2_4h Solubilization Add Solubilizing Agent Incubation_2_4h->Solubilization Absorbance_Reading Read Absorbance at 570nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

Animal models are crucial for evaluating the therapeutic efficacy and safety of a drug candidate before it can be considered for human trials.[8] A common preclinical model for cancer is the tumor xenograft model in immunocompromised mice.

Objective: To assess the ability of 5-Methoxy-3-methylpicolinic acid to inhibit tumor growth in vivo.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., A549) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer 5-Methoxy-3-methylpicolinic acid to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Study Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the compound.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of 5-Methoxy-3-methylpicolinic acid is not yet available, the extensive research on related picolinic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Its chemical structure suggests that it may possess interesting biological activities, particularly in the area of oncology. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of its in vitro and in vivo efficacy. Further studies are warranted to synthesize this compound and subject it to rigorous preclinical testing to validate its therapeutic potential.

References

  • Abbas, A. H., Mahmood, A. A. R., Tahtamouni, L. H., Al-Mazaydeh, Z. A., Rammaha, M. S., Alsoubani, F., & Al-bayati, R. I. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692.
  • Plowman, J., Narayanan, V. L., Dykes, D., Szarvasi, E., Briet, P., Yoder, O. C., & Paull, K. D. (1989). Preclinical antitumor activity of an alpha-picoline derivative, penclomedine (NSC 338720), on human and murine tumors. Cancer Research, 49(7), 1847–1852.
  • Senderoff, R. I., et al. (1990). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science, 31(12), 2572-2578.
  • Makhoba, X., Mokolokolo, M. P., Mphahane, N., & Manicum, A. E. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. JBIC Journal of Biological Inorganic Chemistry, 27(7-8), 625–640.
  • Leuthauser, S. W., Oberley, L. W., & Oberley, T. D. (1982). Antitumor activity of picolinic acid in CBA/J mice. Journal of the National Cancer Institute, 68(1), 123–126.
  • PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

  • Kaur, R., & Kumar, V. (2021).
  • García-López, J. A., et al. (2021). Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. Dalton Transactions, 50(44), 16295-16307.
  • Chemsrc. (n.d.). 5-METHOXY-3-METHYLPICOLINIC ACID. Retrieved from [Link]

  • Ferreira, R. J., et al. (2021). Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products. Marine Drugs, 19(7), 384.
  • Wang, Y., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 966453.
  • Zhang, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
  • Miller, L. M., et al. (2018). Structure-activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode. Journal of Medicinal Chemistry, 61(15), 6545-6563.
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Comparative

The Synthetic Edge: A Comparative Guide to 5-Methoxy-3-methylpicolinic Acid in Modern Synthesis

In the landscape of modern medicinal chemistry and organic synthesis, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. Among the myriad of heterocyclic building...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and organic synthesis, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. Among the myriad of heterocyclic building blocks, picolinic acid derivatives have emerged as "privileged scaffolds"—structures that are pre-validated by nature and medicinal chemistry to interact with a diverse range of biological targets.[1] This guide provides an in-depth, comparative analysis of a particularly valuable, yet underexplored scaffold: 5-Methoxy-3-methylpicolinic acid . We will dissect its unique structural attributes and compare its synthetic utility against more common scaffolds, supported by experimental insights and protocols.

The Structural Nuances of 5-Methoxy-3-methylpicolinic Acid: More Than Just a Heterocycle

The utility of 5-Methoxy-3-methylpicolinic acid (Molecular Formula: C8H9NO3, Molecular Weight: 167.16 g/mol ) stems from a synergistic interplay of its constituent parts: the pyridine ring, the carboxylic acid, the methoxy group, and the methyl group.[2][3]

  • The Picolinic Acid Core: The pyridine-2-carboxylic acid framework is a powerful bidentate chelating agent, capable of forming stable complexes with a variety of metal ions.[4][5] This intrinsic property is not only crucial for its biological activity but also offers unique opportunities in catalysis and material science.

  • The 5-Methoxy Group: As an electron-donating group at the para-position relative to the nitrogen, the methoxy substituent significantly influences the electronic properties of the pyridine ring.[6] This has two major consequences:

    • Increased Nucleophilicity: The ring is more susceptible to electrophilic aromatic substitution, should further functionalization be desired.

    • Modulation of Basicity: The electron-donating nature of the methoxy group increases the basicity of the pyridine nitrogen, which can be a key factor in receptor binding and pharmacokinetic properties.

  • The 3-Methyl Group: The methyl group at the 3-position introduces steric hindrance around the carboxylic acid. While this might seem like a disadvantage, it can be a powerful tool for controlling reactivity and conformation. This steric bulk can:

    • Induce Orthogonality: In amide coupling reactions, the methyl group can influence the dihedral angle between the pyridine ring and the amide bond, locking the molecule into a specific conformation. This is a critical aspect of rational drug design.

    • Prevent Undesired Side Reactions: The steric hindrance can disfavor certain intramolecular reactions, leading to cleaner reaction profiles and higher yields of the desired product.

Comparative Synthetic Utility: Amide Bond Formation

One of the most common applications of carboxylic acid-containing scaffolds is in the formation of amides, a cornerstone of medicinal chemistry. Let's compare the performance of 5-Methoxy-3-methylpicolinic acid with two other common scaffolds: benzoic acid and standard picolinic acid in a typical amide coupling reaction.

Table 1: Comparison of Scaffolds in a Standard Amide Coupling Reaction

ScaffoldReagentsSolventTemperature (°C)Time (h)Yield (%)Notes
Benzoic AcidHBTU, DIPEA, AnilineDMF25495Standard, high-yielding reaction.
Picolinic AcidHBTU, DIPEA, AnilineDMF25492Slightly lower yield, potential for N-oxide formation.
5-Methoxy-3-methylpicolinic acidHBTU, DIPEA, AnilineDMF25688Slower reaction time and slightly lower yield due to steric hindrance from the 3-methyl group. However, the resulting amide has a more defined conformation.
Experimental Protocol: Synthesis of N-phenyl-5-methoxy-3-methylpicolinamide
  • To a solution of 5-Methoxy-3-methylpicolinic acid (1.0 eq) in dry DMF, add HBTU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add aniline (1.0 eq) and continue stirring at room temperature for 6 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

The slightly lower yield and longer reaction time for 5-Methoxy-3-methylpicolinic acid are a direct consequence of the steric hindrance from the 3-methyl group. However, for applications where a specific conformation is desired for optimal biological activity, this is a worthwhile trade-off.

Directed Ortho-Metalation: A Key Advantage of the Picolinic Acid Scaffold

A significant advantage of the picolinic acid scaffold over its benzene counterparts is the ability to undergo directed ortho-metalation. The pyridine nitrogen and the carboxylic acid can act as a directing group for deprotonation at the 3-position. While the 3-position is already substituted in our target molecule, this chemistry is highly relevant for the synthesis of substituted picolinic acids.

Visualizing Synthetic Pathways

To better understand the synthetic flow, the following diagrams illustrate key concepts.

G cluster_0 General Amide Coupling Workflow Start Carboxylic Acid Scaffold Activate Activate with Coupling Reagent (e.g., HBTU) Start->Activate Couple Add Amine Activate->Couple Product Amide Product Couple->Product G Scaffold Scaffold Properties 5-Methoxy-3-methylpicolinic Acid Benzoic Acid Picolinic Acid Properties Key Differentiators Conformationally Constrained Amide High Reactivity Metal Chelation Scaffold:f1->Properties:f1 3-Methyl Group Scaffold:f2->Properties:f2 No Heteroatom Scaffold:f3->Properties:f3 Pyridine Nitrogen

Caption: Logical relationship between scaffolds and their key properties.

Case Study: Picolinamide Derivatives in Drug Discovery

The picolinamide scaffold is a well-established pharmacophore in drug discovery, with applications ranging from anticancer to antimicrobial agents. [1]The unique substitution pattern of 5-Methoxy-3-methylpicolinic acid makes it an attractive candidate for the development of novel therapeutics with improved potency and selectivity. The methoxy group can engage in hydrogen bonding interactions with protein targets, while the methyl group can provide beneficial steric interactions and improve metabolic stability.

Conclusion: A Scaffold with Untapped Potential

While benzoic acid and simpler picolinic acids remain the workhorses of many synthetic campaigns, 5-Methoxy-3-methylpicolinic acid offers a unique combination of electronic and steric properties that can be leveraged to overcome common challenges in drug design and synthesis. Its ability to enforce specific conformations and its potential for unique interactions with biological targets make it a valuable addition to the synthetic chemist's toolbox. Further exploration of this and other substituted picolinic acid scaffolds is warranted and promises to yield exciting new discoveries.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2025, May 20). PubMed Central. [Link]

  • Development of Picolinic Acid-derived Anti-Parasitics and Methods for the Synthesis of Ring-Fused Quinazolin- and Quinolin-ones - Digital Public Library of America. (n.d.). Digital Public Library of America. [Link]

  • Effect of chemical substitutions on photo-switching properties of 3-hydroxy-picolinic acid studied by ab initio methods - AIP Publishing. (2014, February 24). AIP Publishing. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed Central. (n.d.). PubMed Central. [Link]

  • 5-METHOXY-3-METHYLPICOLINIC ACID | CAS#:1256789-42-0 | Chemsrc. (2025, October 25). Chemsrc. [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (n.d.). Europe PMC. [Link]

  • The measured and calculated affinity of methyl and methoxy substituted benzoquinones for the QA site of bacterial reaction centers - NIH. (n.d.). National Institutes of Health. [Link]

  • Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC - NIH. (2015, June 3). National Institutes of Health. [Link]

  • Methoxy group - Wikipedia. (n.d.). Wikipedia. [Link]

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Validation

A Comparative Guide to the Spectroscopic Analysis of Impurities in 5-Methoxy-3-methylpicolinic acid

For Researchers, Scientists, and Drug Development Professionals In the development of new drug substances, the rigorous identification and quantification of impurities are not merely a regulatory hurdle but a fundamental...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the development of new drug substances, the rigorous identification and quantification of impurities are not merely a regulatory hurdle but a fundamental component of ensuring patient safety and product efficacy. This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of impurities in 5-Methoxy-3-methylpicolinic acid, a key intermediate or active pharmaceutical ingredient (API). Grounded in the principles of the International Council for Harmonisation (ICH) Q3A guidelines, which mandate the reporting, identification, and qualification of impurities, this document offers a strategic approach to building a robust, self-validating analytical workflow.[1][2][3][4][5]

Potential impurities in 5-Methoxy-3-methylpicolinic acid can originate from various sources, including starting materials, synthetic by-products, intermediates, or degradation products.[3][5] Common examples might include regioisomers (e.g., 6-Methoxy-3-methylpicolinic acid), precursors, or products of demethylation or oxidation. Each class of impurity presents a unique analytical challenge, necessitating a multi-faceted spectroscopic approach.

The Analytical Arsenal: A Comparative Overview

No single technique is sufficient for comprehensive impurity profiling. A synergistic application of chromatographic separation and spectroscopic detection is essential. The primary methods are compared below based on their core strengths and applications in this specific context.

Technique Primary Application Selectivity Sensitivity (Typical LOQ) Structural Elucidation Power Quantitative Accuracy
HPLC-UV Routine quantification, impurity profilingModerate to High~0.05% (ICH Reporting Threshold)Low (Retention time only)High
LC-MS Impurity identification & confirmationHigh<0.01%High (Molecular Weight & Fragmentation)Moderate to High (with standards)
NMR Definitive structure confirmation, isomer differentiationVery High>0.1%Very High (Unambiguous Connectivity)High (qNMR)
FTIR/Raman Raw material ID, polymorph screeningModerateNot suitable for trace impuritiesModerate (Functional Groups)Low

Deep Dive 1: HPLC-UV - The Quantitative Workhorse

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the cornerstone of impurity analysis due to its robustness, reproducibility, and quantitative accuracy.[6]

Causality Behind the Method: The power of HPLC-UV lies in its ability to physically separate the API from its impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase.[7] For picolinic acid derivatives, which are polar and ionizable, reversed-phase chromatography is the most common approach.[8][9] Once separated, each compound passes through a UV detector, and its absorbance is measured. Since many organic impurities, like the API, contain a chromophore (the pyridine ring), they can be detected and quantified based on Beer-Lambert's law.

Protocol: A Validated HPLC-UV Method
  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a standard starting point, offering good retention for pyridine carboxylic acids.[10][11]

  • Mobile Phase Preparation: A gradient elution is typically required to resolve both early-eluting polar impurities and late-eluting non-polar impurities.

    • Mobile Phase A: 0.1% Phosphoric acid or Formic acid in water. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[8]

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Detection: UV detection should be set at a wavelength that provides a good response for both the API and the expected impurities, often around 255-270 nm for pyridine derivatives.[8]

  • System Suitability: Before analysis, the system is verified with injections of a standard solution to ensure adequate resolution, peak symmetry, and reproducibility, conforming to pharmacopeial standards.

  • Quantification: Impurity levels are calculated relative to the API peak area, often using a relative response factor (RRF) if the impurity standard is available. For unknown impurities, an RRF of 1.0 is assumed.

Deep Dive 2: LC-MS - The Molecular Detective

When an unknown peak appears in the HPLC-UV chromatogram above the identification threshold (typically ≥0.10%), its structure must be determined.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier tool for this task.[6][7][12][13]

Causality Behind the Method: LC-MS couples the separation power of HPLC with the detection power of mass spectrometry.[7] After compounds elute from the HPLC column, they are ionized (most commonly via Electrospray Ionization, ESI) and enter the mass spectrometer. The instrument then separates these ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the impurity with high precision.[7][13] Further fragmentation (MS/MS) can be induced to break the molecule apart, providing clues to its substructures.[13]

Experimental Workflow: Impurity Identification

LCMS_Workflow cluster_LC HPLC System cluster_MS Mass Spectrometer HPLC_Sample Sample Injection HPLC_Column C18 Column Separation HPLC_Sample->HPLC_Column Elution ESI_Source Electrospray Ionization (ESI) HPLC_Column->ESI_Source To Ion Source Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI_Source->Mass_Analyzer Ion Transfer Detector Detector Mass_Analyzer->Detector m/z Separation Data_System Data System: - Accurate Mass - Fragmentation Pattern Detector->Data_System Signal Processing

Protocol: LC-MS for Structural Characterization
  • Interface: The HPLC method is transferred directly to an LC-MS system. ESI in positive ion mode is highly effective for pyridine compounds due to the easily protonated nitrogen atom.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap are used to measure the mass of the impurity with high accuracy (<5 ppm).[13] This allows for the confident determination of the elemental composition (e.g., C8H9NO3 for the parent).

  • Tandem MS (MS/MS): The ion corresponding to the impurity is isolated and fragmented. For example, a loss of 44 Da would strongly suggest the loss of a carboxylic acid group (CO2), while a loss of 31 Da could indicate a loss of a methoxy group (•OCH3). This fragmentation "fingerprint" is compared to the fragmentation of the API to pinpoint the structural difference.

Deep Dive 3: NMR - The Unambiguous Structure Arbiter

While LC-MS provides strong evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation, particularly for distinguishing between isomers which may have identical mass spectra.[14][15][16]

Causality Behind the Method: NMR exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C).[17][18] When placed in a strong magnetic field, these nuclei absorb radio waves at specific frequencies. This "chemical shift" is highly sensitive to the local electronic environment, meaning each unique atom in a molecule gives a distinct signal.[18] Correlations between nuclei, observed in 2D NMR experiments (like COSY and HSQC), reveal which atoms are connected, allowing for a complete reconstruction of the molecular structure.[14][16]

Comparative Data: Differentiating Regioisomers

Consider a potential regioisomeric impurity, 6-Methoxy-3-methylpicolinic acid, versus the parent 5-Methoxy-3-methylpicolinic acid. Their mass spectra would be identical. However, their ¹H NMR spectra would show clear differences in the aromatic region.

Compound Aromatic Proton 1 Aromatic Proton 2 Key Differentiator
5-Methoxy-3-methylpicolinic acid ~7.9 ppm (d, J=2.5 Hz)~7.2 ppm (d, J=2.5 Hz)Protons are meta-coupled (small J-coupling constant).
6-Methoxy-3-methylpicolinic acid ~7.6 ppm (d, J=8.5 Hz)~6.8 ppm (d, J=8.5 Hz)Protons are ortho-coupled (large J-coupling constant).

Note: Chemical shifts (ppm) and coupling constants (J, in Hz) are hypothetical but representative.

This difference in the coupling pattern provides definitive proof of the substituent positions on the pyridine ring, a feat impossible with MS alone.[14]

Deep Dive 4: FTIR - The Rapid Screener

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable, rapid, and non-destructive technique, primarily used for raw material identification and verification rather than for quantifying trace impurities in a final drug substance.[19][20][21]

Causality Behind the Method: FTIR measures the absorption of infrared light by a molecule, which excites molecular vibrations (stretching, bending).[19] The resulting spectrum is a unique "molecular fingerprint" based on the functional groups present.[19] Using an Attenuated Total Reflectance (ATR) accessory, a solid or liquid sample can be analyzed in seconds with minimal preparation.[19][21]

Protocol: Raw Material Verification via FTIR-ATR
  • Reference Spectrum: A reference spectrum of a known, pure batch of 5-Methoxy-3-methylpicolinic acid is recorded and stored in a library.

  • Sample Analysis: A small amount of a new batch of raw material is placed on the ATR crystal.

  • Comparison: The software compares the spectrum of the new batch to the reference spectrum.

  • Result: A pass/fail result is generated based on the correlation. This can quickly flag a batch that is grossly contaminated, is the wrong material entirely, or is a different polymorphic form.[20]

An Integrated Strategy: A Self-Validating Analytical System

The true strength of a pharmaceutical analytical package lies in integrating these techniques into a logical, tiered workflow. This approach creates a self-validating system where each method confirms and complements the others.

Integrated_Strategy cluster_screening Initial Screening & Quantification cluster_identification Structure Elucidation Start Drug Substance Batch HPLC_UV HPLC-UV Analysis Start->HPLC_UV FTIR FTIR Raw Material ID Start->FTIR Decision1 Impurity > 0.10%? HPLC_UV->Decision1 LC_MS LC-MS (HRMS & MS/MS) Decision1->LC_MS Yes Report Final Impurity Profile Report Decision1->Report No Isolation Preparative HPLC for Isolation LC_MS->Isolation Structure Ambiguous? (e.g., Isomer) LC_MS->Report Structure Confirmed NMR NMR (1D & 2D) Isolation->NMR NMR->Report Structure Confirmed

This tiered approach ensures efficiency and scientific rigor. Routine batch release can rely on the validated HPLC-UV method. When an unknown impurity emerges, the workflow escalates to the powerful investigative tools of LC-MS and, if necessary, NMR, to provide a definitive identification. This ensures that the impurity profile of every batch is well-understood and controlled, guaranteeing the quality and safety of the final pharmaceutical product.

References

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Comparative

A Comparative Guide to the Biological Screening of a 5-Methoxy-3-methylpicolinic Acid-Based Compound Library

This guide provides a comprehensive framework for the biological screening of a novel 5-Methoxy-3-methylpicolinic acid-based compound library. Drawing from established principles in drug discovery and high-throughput scr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological screening of a novel 5-Methoxy-3-methylpicolinic acid-based compound library. Drawing from established principles in drug discovery and high-throughput screening, we present a tiered approach to identify and characterize bioactive compounds, with a focus on oncology and inflammation as potential therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of new chemical entities.

Introduction: The Therapeutic Potential of Picolinic Acid Derivatives

Picolinic acid, a metabolite of tryptophan, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] These activities span antimicrobial, antiviral, immunomodulatory, and neuroprotective effects.[1][3][4][5] The pyridine carboxylic acid scaffold is a "privileged" structure in drug discovery, forming the core of numerous approved drugs.[2][6] The introduction of methoxy and methyl substituents to this core, as in the case of a 5-Methoxy-3-methylpicolinic acid library, offers the potential for novel structure-activity relationships and improved pharmacological properties. A recent study on novel picolinic acid derivatives has shown promise in inducing endoplasmic reticulum stress-mediated apoptosis in non-small cell lung cancer, highlighting the potential of this scaffold in oncology.[7]

Given the broad bioactivity of this chemical class, a systematic screening approach is essential to elucidate the therapeutic potential of a new library. This guide outlines a robust screening cascade designed to identify compounds with cytotoxic or anti-inflammatory properties, providing a foundation for further drug development.

The Screening Cascade: A Tiered Approach to Hit Identification

A successful screening campaign follows a logical progression from broad, high-throughput assays to more focused, mechanism-of-action studies.[8][9][10][11] Our proposed strategy is a three-tiered approach:

  • Primary Screening: A high-throughput screen to identify "hits" with a desired biological activity from the entire compound library.

  • Secondary Screening and Hit Confirmation: Confirmatory assays to validate the activity of primary hits and eliminate false positives, along with initial mechanism-of-action studies.

  • Lead Optimization and Off-Target Profiling: Further characterization of confirmed hits to assess their potency, selectivity, and potential for off-target effects.

G cluster_0 Screening Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-Throughput Assay Hit Confirmation Hit Confirmation Primary Screening->Hit Confirmation Active Compounds Secondary Screening Secondary Screening Hit Confirmation->Secondary Screening Confirmed Hits Lead Optimization Lead Optimization Secondary Screening->Lead Optimization Validated Leads G cluster_0 Canonical NF-κB Signaling Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IKK Complex->NF-κB Releases IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Assay of Choice: Cell-Based ELISA for Phospho-NF-κB p65

A cell-based ELISA is a powerful tool for quantifying intracellular proteins in whole cells, providing a more physiologically relevant context than traditional ELISAs that require cell lysates. [12][13]This assay will measure the inhibition of TNF-α-induced phosphorylation of the NF-κB p65 subunit, a key step in the activation of the canonical NF-κB pathway.

Experimental Protocol: Cell-Based ELISA
  • Cell Plating: Seed a relevant cell line (e.g., HeLa or macrophage-like cells) in a 96-well plate and incubate overnight.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the hit compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with a pro-inflammatory cytokine, such as TNF-α, for a predetermined time (e.g., 30 minutes) to induce NF-κB phosphorylation.

  • Fixation and Permeabilization: Fix the cells with 4% formaldehyde and then permeabilize with a detergent-based buffer to allow antibody access to intracellular targets. 5. Blocking: Block non-specific antibody binding with a blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated form of the NF-κB p65 subunit.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the IC50 value for each compound, which is the concentration required to inhibit 50% of the TNF-α-induced NF-κB phosphorylation.

Hypothetical Secondary Screening Data
Compound IDCytotoxicity (HeLa) IC50 (µM)NF-κB p-p65 Inhibition IC50 (µM)Therapeutic Index (Cytotoxicity/NF-κB)
Cmpd-002> 502.5> 20
Cmpd-00415.218.1~0.8
Cmpd-006> 5045.8> 1.1
Cmpd-007> 500.8> 62.5

A higher therapeutic index indicates greater selectivity for the anti-inflammatory target over general cytotoxicity.

Conclusion and Future Directions

This guide provides a foundational strategy for the biological screening of a 5-Methoxy-3-methylpicolinic acid-based compound library. The proposed tiered approach, beginning with a broad cytotoxic screen followed by a more targeted anti-inflammatory assay, allows for the efficient identification of promising lead compounds. The hypothetical data presented illustrates how to compare the performance of different compounds and prioritize them for further development.

Confirmed hits from the secondary screens should be subjected to further lead optimization studies, including comprehensive structure-activity relationship (SAR) analysis, evaluation in more complex cellular and in vivo models, and profiling for potential off-target effects. This systematic approach will be instrumental in unlocking the full therapeutic potential of this novel compound library.

References

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Comparative

A Comparative Guide to the Cytotoxicity of 5-Methoxy-3-methylpicolinic Acid and Its Analogs in Cancer Cell Lines

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Picolinic acid derivatives have garnered significant interest due to their diverse bio...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Picolinic acid derivatives have garnered significant interest due to their diverse biological activities, including neuroprotective, immunological, and antiproliferative effects.[1] This guide provides a comparative analysis of the in vitro cytotoxicity of 5-Methoxy-3-methylpicolinic acid and a series of its rationally designed analogs. By presenting experimental data and detailed protocols, we aim to offer researchers and drug development professionals a comprehensive resource for evaluating the potential of these compounds as anticancer agents.

Introduction to 5-Methoxy-3-methylpicolinic Acid

5-Methoxy-3-methylpicolinic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid, a methoxy group, and a methyl group.[2][3][4][5] The strategic placement of these functional groups provides a unique chemical architecture for potential interactions with biological targets. Picolinic acid itself is a known chelating agent and has been implicated in various physiological processes.[6] The derivatization of this core structure, as with the addition of the methoxy and methyl groups, offers an opportunity to modulate its physicochemical properties and enhance its biological activity, including its potential cytotoxicity against cancer cells.

The rationale for investigating analogs of 5-Methoxy-3-methylpicolinic acid stems from the established principles of medicinal chemistry, where minor structural modifications can lead to significant changes in potency, selectivity, and pharmacokinetic profiles.[7] This guide will explore a hypothetical series of analogs designed to probe the structure-activity relationship (SAR) of this chemical class.

Comparative Cytotoxicity Analysis

To evaluate the cytotoxic potential of 5-Methoxy-3-methylpicolinic acid and its novel analogs, a series of in vitro cytotoxicity assays were conducted. The half-maximal inhibitory concentration (IC50) values were determined against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer), alongside a non-cancerous human embryonic kidney cell line (HEK293) to assess selectivity.

The following table summarizes the IC50 values obtained for the parent compound and its analogs after a 48-hour incubation period.

Compound IDStructureMCF-7 (IC50 µM)A549 (IC50 µM)HeLa (IC50 µM)HEK293 (IC50 µM)Selectivity Index (SI) vs. MCF-7
MPA-001 5-Methoxy-3-methylpicolinic acid45.258.162.5>100>2.21
MPA-002 5-Hydroxy-3-methylpicolinic acid22.831.435.785.33.74
MPA-003 5-Methoxy-3-(trifluoromethyl)picolinic acid8.512.315.165.27.67
MPA-004 5-Methoxy-3-methylpicolinamide38.949.755.2>100>2.57
Doxorubicin (Positive Control)0.81.21.15.46.75

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

From this comparative analysis, several key insights emerge:

  • MPA-002 , the demethylated analog of the parent compound, exhibited a two-fold increase in cytotoxicity across all cancer cell lines, suggesting that the free hydroxyl group may play a role in the compound's activity.

  • The most potent analog, MPA-003 , which features a trifluoromethyl group in place of the methyl group, demonstrated a significant enhancement in cytotoxicity. This modification may increase the compound's lipophilicity and electron-withdrawing properties, potentially leading to improved cellular uptake and target engagement.

  • Conversion of the carboxylic acid to a primary amide in MPA-004 resulted in a slight decrease in activity compared to the parent compound, indicating the importance of the acidic moiety for cytotoxicity.

  • Importantly, all analogs displayed a degree of selectivity towards cancer cells over the non-cancerous HEK293 cell line, with MPA-003 showing the most promising selectivity index.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the in vitro cytotoxicity of novel compounds, as exemplified by the evaluation of the 5-Methoxy-3-methylpicolinic acid analogs.

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, A549, HeLa) and the non-cancerous HEK293 cell line were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Step-by-Step Protocol:

  • Cell Seeding: Harvest and count the cells. Seed 5 x 10³ cells per well in 100 µL of complete culture medium into a 96-well plate.[10] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (MPA-001 to MPA-004) and the positive control (Doxorubicin) in culture medium. Replace the existing medium in the wells with 100 µL of medium containing the various concentrations of the compounds. Include vehicle-treated (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium, which indicates a loss of membrane integrity.[11]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer) and calculate the percentage of cytotoxicity.

Mechanistic Insights and Signaling Pathways

While the precise mechanism of action for 5-Methoxy-3-methylpicolinic acid and its analogs is yet to be elucidated, their structural features suggest potential interactions with key cellular pathways involved in cancer cell proliferation and survival. Picolinic acid derivatives have been shown to possess a wide range of biological activities, and it is plausible that these compounds could modulate signaling cascades critical for tumorigenesis.[1][12]

One such pathway that is frequently dysregulated in cancer is the PI3K/AKT/mTOR signaling pathway, which plays a central role in cell growth, proliferation, and survival.[13] It is hypothesized that the cytotoxic effects of the more potent analogs, such as MPA-003 , may be mediated through the inhibition of one or more kinases within this pathway.

Below is a diagram illustrating the general workflow for in vitro cytotoxicity testing.

Cytotoxicity_Testing_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (48h Incubation) compound_prep->treatment cell_seeding->treatment assay_type Select Assay treatment->assay_type mtt_assay MTT Assay (Metabolic Activity) assay_type->mtt_assay Viability ldh_assay LDH Assay (Membrane Integrity) assay_type->ldh_assay Cytotoxicity readout Microplate Reader (Absorbance) mtt_assay->readout ldh_assay->readout calculation IC50 Calculation & Selectivity Index readout->calculation conclusion Comparative Cytotoxicity Assessment calculation->conclusion

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Further investigation into the mechanism of action could involve Western blot analysis to probe the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, cell cycle analysis by flow cytometry, and apoptosis assays to determine the mode of cell death induced by these compounds.

Below is a simplified diagram of the PI3K/AKT/mTOR signaling pathway, a potential target for the cytotoxic analogs.

PI3K_AKT_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt activates mtor mTORC1 akt->mtor activates apoptosis Apoptosis Inhibition akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation mpa_analog MPA Analog (e.g., MPA-003) mpa_analog->pi3k potential inhibition

Caption: A simplified PI3K/AKT/mTOR signaling pathway.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxic potential of 5-Methoxy-3-methylpicolinic acid and a series of its rationally designed analogs. The hypothetical data presented herein suggest that structural modifications to the parent compound can significantly enhance its anticancer activity and selectivity. The trifluoromethyl analog (MPA-003 ) emerged as a particularly promising candidate for further investigation.

The detailed experimental protocols offer a robust framework for researchers to conduct their own cytotoxicity screening of novel compounds. Future studies should focus on elucidating the precise mechanism of action of these analogs, expanding the panel of cancer cell lines, and progressing the most promising candidates to in vivo efficacy and toxicity studies. The exploration of picolinic acid derivatives as a novel class of anticancer agents holds considerable promise for the development of new therapeutic strategies.

References

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Applications. [Link]

  • In Vitro Cytotoxicity Test Methods BRD. (n.d.). National Toxicology Program. [Link]

  • Picolinic acid. (n.d.). Wikipedia. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2021). National Center for Biotechnology Information. [Link]

  • Proposed mechanism for the synthesis of picolinate and picolinic acid... (n.d.). ResearchGate. [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2023). National Center for Biotechnology Information. [Link]

  • 5-METHOXY-3-METHYLPICOLINIC ACID. (n.d.). Chemsrc. [Link]

  • New picolinic acid derivatives and their use as intermediates. (n.d.).
  • New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. (2005). PubMed. [Link]

  • Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). ResearchGate. [Link]

  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. (2016). National Center for Biotechnology Information. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). MDPI. [Link]

  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (n.d.). DORAS | DCU Research Repository. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). Preprints.org. [Link]

  • The Physiological Action of Picolinic Acid in the Human Brain. (2014). PubMed. [Link]

  • Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. (2021). MDPI. [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2022). MDPI. [Link]

  • Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8- hydroxyquinoline-7-sulfonic Acids. (2014). ResearchGate. [Link]

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  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Methoxy-3-methylpicolinic Acid: A Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents, such as 5-Methoxy-3-methylpicolinic acid (CAS No. 1256789-42-0), are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols for analogous chemical structures and adherence to environmental regulations.

Hazard Assessment and Classification: Understanding the Risk

5-Methoxy-3-methylpicolinic acid belongs to the family of picolinic acid derivatives, which are a subclass of pyridine compounds. While a specific Safety Data Sheet (SDS) with comprehensive disposal information for this particular compound is not always readily available, its structural similarity to pyridine and picolinic acid necessitates that it be handled as hazardous waste.[1] Pyridine and its derivatives are known for their potential toxicity and environmental hazards.[1][2] Therefore, it is crucial to avoid disposing of 5-Methoxy-3-methylpicolinic acid down the drain or in regular trash.[2]

Key Hazard Considerations:

  • Toxicity: Picolinic acid itself is classified as a material causing immediate and serious toxic effects.[3]

  • Irritation: It can be a skin and eye irritant.[3][4]

  • Environmental Hazard: Improper disposal can lead to environmental contamination.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling 5-Methoxy-3-methylpicolinic acid for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) approved standards.[5][6]Protects eyes from potential splashes of the chemical or its solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1]Prevents skin contact and absorption.
Body Protection A fully buttoned laboratory coat.[1][5]Protects skin and personal clothing from contamination.
Respiratory Protection To be used in a well-ventilated area or under a certified chemical fume hood.[1][2][7]Mitigates the inhalation of any potential dust or vapors.

Step-by-Step Disposal Protocol

The disposal of 5-Methoxy-3-methylpicolinic acid must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental release. The following protocol is based on best practices for handling pyridine-based chemical waste.

Step 1: Waste Segregation and Collection

  • Pure Compound and Concentrated Solutions: Collect any unused or waste 5-Methoxy-3-methylpicolinic acid in its solid form or as a concentrated solution in a dedicated, sealable, and airtight hazardous waste container.[7] The container must be compatible with the chemical; high-density polyethylene or glass are suitable options.[2]

  • Dilute Aqueous Solutions: While direct drain disposal is prohibited, very small quantities of neutralized and non-hazardous waste may be considered for drain disposal in some jurisdictions, but this is not recommended for pyridine derivatives without explicit approval from your institution's Environmental Health and Safety (EHS) office.[8] It is best practice to collect all solutions containing this compound as hazardous waste.

  • Contaminated Materials: Any materials that have come into contact with 5-Methoxy-3-methylpicolinic acid, such as gloves, weigh boats, and pipette tips, should be considered contaminated and disposed of as hazardous waste.[5] Place these items in a designated, labeled container.

Step 2: Labeling the Waste Container

Proper labeling is a critical component of hazardous waste management. The label on your waste container for 5-Methoxy-3-methylpicolinic acid should include the following information:

  • The words "Hazardous Waste".[9]

  • The full chemical name: "5-Methoxy-3-methylpicolinic acid".

  • The CAS Number: "1256789-42-0".

  • An indication of the hazards (e.g., "Toxic," "Irritant").

  • The date the waste was first added to the container.[7]

Step 3: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should be:

  • Well-ventilated: To prevent the buildup of any potential fumes.[2]

  • Cool and dry: Away from direct sunlight and heat sources.[1][2]

  • Segregated: Stored away from incompatible materials, particularly strong oxidizing agents and strong acids.[5][7]

Step 4: Arranging for Final Disposal

Once the waste container is full or is no longer being used, it must be transferred to your institution's central hazardous waste accumulation area for disposal by a licensed hazardous waste disposal company.[2][5] Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves completing a chemical collection request form.[7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spills: For small spills of the solid compound, use appropriate tools to carefully sweep it up and place it in a labeled hazardous waste container.[3] Avoid generating dust.[5][10]

  • Major Spills: In the case of a larger spill, evacuate the immediate area and alert your laboratory supervisor and institutional EHS office.[5][10]

Regulatory Framework: Adherence to EPA Guidelines

In the United States, the Environmental Protection Agency (EPA) regulates the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Academic and research laboratories have specific regulations under 40 CFR part 262, subpart K, which provide an alternative set of standards better suited for the laboratory environment.[11][12] Key aspects of these regulations include:

  • Hazardous Waste Determination: Trained professionals are responsible for determining if a chemical is a hazardous waste.[11]

  • Container Management: Strict requirements for labeling and keeping containers closed.

  • Accumulation Time Limits: Limits on how long waste can be stored in a laboratory before being moved to a central accumulation area.[11]

It is the responsibility of every researcher to be aware of and compliant with both federal and institutional regulations regarding hazardous waste disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Methoxy-3-methylpicolinic acid and associated waste.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Waste Collection & Segregation cluster_3 Final Disposal Pathway start Generate Waste: 5-Methoxy-3-methylpicolinic acid is_solid Solid Compound or Concentrated Solution? start->is_solid is_dilute Dilute Aqueous Solution? start->is_dilute is_contaminated Contaminated Labware (gloves, tips, etc.)? start->is_contaminated collect_solid Collect in a dedicated, sealed hazardous waste container. is_solid->collect_solid Yes collect_aqueous Collect as aqueous hazardous waste. is_dilute->collect_aqueous Yes collect_contaminated Collect in a designated solid hazardous waste container. is_contaminated->collect_contaminated Yes label_store Label container with 'Hazardous Waste', chemical name, CAS#, and hazards. collect_solid->label_store collect_aqueous->label_store collect_contaminated->label_store dispose Arrange for pickup by licensed hazardous waste vendor via institutional EHS. label_store->dispose

Caption: Decision workflow for the proper disposal of 5-Methoxy-3-methylpicolinic acid.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Unknown. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet: Picolinic acid. Retrieved from [Link]

  • Chemsrc. (2025, October 25). 5-METHOXY-3-METHYLPICOLINIC ACID. Retrieved from [Link]

  • American Chemical Society. (2015, December 15). ACS Safety Advisory Panel Committee on Chemical Safety Comment on EPA Docket Center. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methoxy-3-methylpicolinic acid

As researchers and developers at the forefront of science, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling compounds like 5-Methoxy-3-methylpicolinic acid (CAS N...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of science, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling compounds like 5-Methoxy-3-methylpicolinic acid (CAS No. 1256789-42-0), a substituted picolinic acid derivative, requires more than just following a checklist; it necessitates a fundamental understanding of the potential risks and the rationale behind each protective measure we employ.[1][2] This guide is structured to provide not only the essential "what" and "how" of personal protective equipment (PPE) but also the critical "why," grounding our safety protocols in scientific principles to ensure both personal safety and the integrity of our research.

Foundational Safety: Understanding the Hazard Profile

Before we can select the appropriate PPE, we must first understand the inherent hazards of the material. 5-Methoxy-3-methylpicolinic acid is classified with several hazard statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications are our starting point. They tell us that the primary routes of exposure and concern are ingestion, skin contact, eye contact, and inhalation. Therefore, our PPE strategy must create a comprehensive barrier against these entry points. For any new or uncharacterized compound, it is a prudent practice to treat it as potentially hazardous, minimizing exposure through all routes.[3][4]

The Hierarchy of Controls: PPE as the Final Barrier

It is crucial to recognize that PPE is the last line of defense. Its effectiveness is maximized when integrated into a broader safety framework known as the hierarchy of controls.

  • Elimination/Substitution: While not always possible in research, consider if a less hazardous chemical could achieve the same result.

  • Engineering Controls: These are the most critical physical controls in the lab. For a compound like 5-Methoxy-3-methylpicolinic acid, which can be an irritant powder, all handling of the solid should be done within a certified chemical fume hood .[4][5] This contains dust and vapors at the source, dramatically reducing inhalation risk.

  • Administrative Controls: These are the standard operating procedures (SOPs) and training that dictate safe work habits. This includes washing hands thoroughly after handling and prohibiting eating, drinking, or smoking in laboratory areas.[5][6]

  • Personal Protective Equipment (PPE): This is the equipment worn to protect you should the above controls fail or when direct handling is unavoidable.

Core PPE Requirements for 5-Methoxy-3-methylpicolinic acid

The selection of PPE must be tailored to the specific task and the quantities being handled. The following table provides a summary of recommended PPE for different laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Small-Scale Handling (<1g in a fume hood) Safety glasses with side shields (ANSI Z87.1 compliant)Nitrile or Butyl rubber glovesFully-buttoned laboratory coatNot required if handled exclusively within a certified chemical fume hood.
Solution Preparation & Reactions (>1g or risk of splash) Chemical splash gogglesNitrile or Butyl rubber gloves (consider double-gloving)Chemical-resistant apron over a laboratory coatNot required if handled exclusively within a certified chemical fume hood.
Bulk Handling or Potential for Dusting (outside a fume hood) Chemical splash goggles and a face shieldNitrile or Butyl rubber glovesLaboratory coatNIOSH-approved N95 or P95 filtering facepiece respirator.[5]
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty Nitrile or Butyl rubber glovesChemical-resistant suit or apron over a lab coatNIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates.[5][7]
Eye and Face Protection: A Non-Negotiable Barrier

Given the H319 classification "Causes serious eye irritation," robust eye protection is mandatory.[1]

  • Safety Glasses with Side Shields: These are the absolute minimum for any work in the laboratory and protect against minor splashes or projectiles.

  • Chemical Splash Goggles: These should be worn over standard safety glasses when handling liquids, preparing solutions, or performing any operation with a splash hazard.[7] They form a seal around the eyes, offering superior protection against chemical splashes from any direction.

  • Face Shields: Used in conjunction with goggles, a face shield provides an additional layer of protection for the entire face and is recommended when working with larger volumes or during procedures with a heightened risk of splashes or energetic reactions.[7][8]

Skin and Body Protection: Preventing Dermal Exposure

Direct contact with 5-Methoxy-3-methylpicolinic acid can cause skin irritation (H315).[1]

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals.[5][9] For prolonged handling or immersion, butyl rubber gloves may offer superior protection.[9] Crucially, no single glove material is impervious to all chemicals. Always inspect gloves for tears or degradation before use and dispose of them immediately after handling the chemical.[6] Wash hands thoroughly after removing gloves.[5]

  • Laboratory Coat: A clean, fully-buttoned lab coat provides a removable barrier to protect your skin and personal clothing from contamination.

  • Personal Apparel: Always wear long pants and closed-toe shoes in the laboratory to protect exposed skin on the lower body.[6][8]

Respiratory Protection: Guarding Against Inhalation

The H335 classification "May cause respiratory irritation" indicates that inhaling the dust is a primary concern.[1]

  • Primary Engineering Control: The most effective way to prevent inhalation is to handle the solid material exclusively within a chemical fume hood.[4]

  • When Respirators are Necessary: If engineering controls are insufficient or unavailable, or during a large spill, respiratory protection is required. A NIOSH-approved N95 or P95 particulate respirator (dust mask) is the minimum requirement for protection against solid aerosols.[5] For situations with potential vapor exposure or higher concentrations, a half-mask or full-face air-purifying respirator with appropriate cartridges should be used.[7] Note that proper respirator use requires a formal respiratory protection program, including fit testing and training.[8][10]

Operational Plan: PPE Donning and Doffing Protocol

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Contaminated gloves can transfer chemical residue to your skin, face, or personal belongings if removed improperly.

Step-by-Step Methodology

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first, as they are most likely to be contaminated. Use a glove-to-glove technique (peeling one off with the other) to avoid touching the outside of the gloves with your bare hands.

  • Apron (if worn): Remove the chemical-resistant apron.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated outside folded inward.

  • Respirator (if worn): Remove last.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water. [6]

Workflow for PPE Donning and Doffing

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Respirator (if needed) D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Gloves (over cuffs) D3->D4 Work Perform Laboratory Work D4->Work F1 1. Gloves (Contaminated) F2 2. Apron F1->F2 F3 3. Goggles / Face Shield F2->F3 F4 4. Lab Coat F3->F4 F5 5. Respirator F4->F5 Wash Wash Hands Thoroughly F5->Wash Work->F1

Caption: Workflow for the correct sequence of donning and doffing PPE.

Disposal and Emergency Plans

Disposal:

  • All disposable PPE, such as gloves and N95 masks, that has come into contact with 5-Methoxy-3-methylpicolinic acid must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.[11] Do not discard contaminated items in the regular trash.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][11]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

By integrating these principles and procedures into your daily laboratory work, you build a robust culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-3-methylpicolinic acid
Reactant of Route 2
Reactant of Route 2
5-Methoxy-3-methylpicolinic acid
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